(Rac)-Nanatinostat
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C20H19FN6O2 |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
2-[6-[(6-fluoroquinolin-2-yl)methylamino]-3-azabicyclo[3.1.0]hexan-3-yl]-N-hydroxypyrimidine-5-carboxamide |
InChI |
InChI=1S/C20H19FN6O2/c21-13-2-4-17-11(5-13)1-3-14(25-17)8-22-18-15-9-27(10-16(15)18)20-23-6-12(7-24-20)19(28)26-29/h1-7,15-16,18,22,29H,8-10H2,(H,26,28) |
InChI Key |
QRGHOAATPOLDPF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(C2NCC3=NC4=C(C=C3)C=C(C=C4)F)CN1C5=NC=C(C=N5)C(=O)NO |
Origin of Product |
United States |
Foundational & Exploratory
(Rac)-Nanatinostat: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Nanatinostat, also known as VRx-3996, is a potent and orally bioavailable small molecule inhibitor of Class I histone deacetylases (HDACs). Its mechanism of action is multifaceted, involving direct epigenetic modulation leading to cell cycle arrest and apoptosis in cancer cells, as well as a unique, targeted approach for the treatment of Epstein-Barr virus (EBV)-associated malignancies. This technical guide provides an in-depth exploration of the core mechanisms of this compound, supported by quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways and workflows.
Core Mechanism of Action: Class I HDAC Inhibition
This compound is a hydroxamic acid-based compound that selectively inhibits the activity of Class I histone deacetylases, which are crucial regulators of gene expression. By inhibiting these enzymes, Nanatinostat leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.
Quantitative Inhibition Profile
Nanatinostat exhibits high potency against HDAC1, HDAC2, and HDAC3, with significantly less activity against other HDAC isoforms, highlighting its Class I selectivity.
| Target | IC50 (nM) |
| HDAC1 | 3 |
| HDAC2 | 4 |
| HDAC3 | 7 |
| HDAC5 | 200 |
| HDAC6 | 2100 |
Experimental Protocol: HDAC Inhibition Assay
A common method to determine the inhibitory activity of compounds like Nanatinostat is a fluorometric enzymatic assay.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human HDAC enzymes (HDAC1, 2, 3, 5, and 6) are diluted in an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2). A fluorogenic HDAC substrate, such as Boc-Lys(Ac)-AMC, is also prepared in the assay buffer.
-
Compound Dilution: this compound is serially diluted to a range of concentrations to determine the IC50 value.
-
Reaction Incubation: The HDAC enzyme, substrate, and varying concentrations of Nanatinostat are incubated together in a 96-well plate at 37°C for a specified period (e.g., 60 minutes).
-
Development: A developer solution containing a protease (e.g., trypsin) and a pan-HDAC inhibitor (to stop the reaction) is added. The protease cleaves the deacetylated substrate, releasing the fluorescent AMC molecule.
-
Fluorescence Measurement: The fluorescence is measured using a microplate reader with excitation and emission wavelengths of approximately 360 nm and 460 nm, respectively.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
The "Kick & Kill" Strategy in EBV-Positive Malignancies
A primary application of Nanatinostat is in a targeted therapy for EBV-associated cancers, a strategy termed "Kick & Kill".[1] This approach leverages Nanatinostat's ability to reactivate the lytic cycle of the Epstein-Barr virus, which is typically latent in cancer cells.
Signaling Pathway
Experimental Workflow: EBV Lytic Gene Induction
The induction of EBV lytic gene expression by Nanatinostat can be quantified using quantitative real-time PCR (qRT-PCR).
Methodology:
-
Cell Culture and Treatment: EBV-positive cancer cell lines (e.g., SNU-719) are cultured and treated with varying concentrations of this compound or a vehicle control for a specified time course (e.g., 24, 48, 72 hours).
-
RNA Extraction: Total RNA is extracted from the cells using a suitable RNA isolation kit.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
qRT-PCR: The expression of EBV lytic genes, such as BZLF1 and BGLF4, is quantified using specific primers and probes in a real-time PCR system. A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the delta-delta Ct method.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines. This is a key component of its anticancer activity, both as a monotherapy and in combination with other agents.
Signaling Pathway
Experimental Protocol: Western Blot Analysis of Apoptotic Markers
Western blotting is a standard technique to detect changes in the expression of key proteins involved in apoptosis.
Methodology:
-
Cell Culture and Lysate Preparation: Cancer cells are treated with this compound. Following treatment, cells are lysed to extract total protein.
-
Protein Quantification: Protein concentration in the lysates is determined using a BCA or similar assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for apoptotic markers such as cleaved Caspase-3, cleaved PARP, Bcl-2, and Bax. A loading control antibody (e.g., β-actin or GAPDH) is also used.
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate.
Cell Cycle Arrest
Inhibition of Class I HDACs by this compound can lead to cell cycle arrest, primarily at the G1/S transition. This is mediated by the upregulation of cyclin-dependent kinase inhibitors (CKIs).
Signaling Pathway
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium iodide (PI) staining is a standard method to analyze the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Culture and Treatment: Cells are treated with this compound for various durations.
-
Cell Fixation: Cells are harvested and fixed in cold 70% ethanol.
-
Staining: The fixed cells are treated with RNase A and stained with a solution containing the fluorescent DNA intercalating agent, propidium iodide (PI).
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer.
-
Data Analysis: The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined based on their DNA content.
Immunomodulatory Effects
This compound has also been shown to have immunomodulatory effects, enhancing the susceptibility of cancer cells to immune-mediated killing.
Upregulation of NKG2D Ligands
HDAC inhibitors, including Nanatinostat, can upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on the surface of tumor cells.[1] These ligands are recognized by the NKG2D receptor on Natural Killer (NK) cells and CD8+ T cells, leading to enhanced immune-mediated tumor cell lysis.
Conclusion
This compound is a selective Class I HDAC inhibitor with a well-defined mechanism of action that translates into potent anticancer activity. Its ability to induce apoptosis and cell cycle arrest, coupled with the innovative "Kick & Kill" strategy for EBV-positive cancers and its immunomodulatory effects, makes it a promising therapeutic agent. The detailed understanding of its molecular pathways and the availability of robust experimental protocols are crucial for its continued development and clinical application.
References
(Rac)-Nanatinostat: A Technical Guide to HDAC Inhibitor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the histone deacetylase (HDAC) inhibitor selectivity of (Rac)-Nanatinostat (also known as VRx-3996 or CHR-3996). Nanatinostat is a potent, orally active, hydroxamic acid-based inhibitor of Class I histone deacetylases.[1][2] It is currently under investigation primarily for its therapeutic potential in Epstein-Barr virus (EBV)-positive malignancies.[3] This document details the inhibitor's selectivity profile, the experimental methodologies used to determine this selectivity, and the key signaling pathways it modulates.
Selectivity Profile of Nanatinostat
Nanatinostat demonstrates high potency and selectivity for Class I HDAC enzymes, specifically HDAC1, HDAC2, and HDAC3.[1][2][4] Its inhibitory activity against Class II HDACs, such as HDAC5 and HDAC6, is significantly lower, showcasing a clear selectivity window.[1][5] This selectivity is crucial as it may lead to a more targeted therapeutic effect and a potentially more favorable safety profile compared to pan-HDAC inhibitors.[5]
Quantitative Inhibitory Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Nanatinostat against various HDAC isoforms, demonstrating its potent and selective inhibition of Class I HDACs.
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 3 |
| HDAC2 | I | 4 |
| HDAC3 | I | 7 |
| HDAC5 | IIa | 200 |
| HDAC6 | IIb | 2100 |
Data sourced from MedchemExpress.[1]
Mechanism of Action & Signaling Pathways
Nanatinostat's primary mechanism of action involves the inhibition of HDAC enzymes, leading to an accumulation of acetylated histones and other proteins. This results in chromatin remodeling and the altered transcription of genes involved in key cellular processes such as cell cycle progression and apoptosis.[6]
The "Kick & Kill" Strategy in EBV-Positive Cancers
In the context of EBV-associated cancers, Nanatinostat is a key component of a targeted therapeutic strategy often referred to as "Kick & Kill".[3]
-
The "Kick" : Nanatinostat, as a Class I HDAC inhibitor, reactivates the expression of lytic EBV genes in latently infected tumor cells.[2] Specifically, it induces the expression of viral kinases, such as BGLF4 protein kinase.[2]
-
The "Kill" : The newly expressed viral kinases phosphorylate an antiviral prodrug, such as ganciclovir (the active form of valganciclovir), converting it into its active cytotoxic form.[2] This active form then induces DNA chain termination and apoptosis specifically in the EBV-positive cancer cells.[2]
Immune Modulation via NKG2D Ligand Upregulation
Preclinical studies have suggested that HDAC inhibitors, including Nanatinostat, can also exert anti-tumor effects by modulating the immune system. Inhibition of HDACs can lead to the upregulation of Natural Killer Group 2D (NKG2D) ligands on the surface of cancer cells. These ligands act as "eat-me" signals for Natural Killer (NK) cells, promoting NK cell activation, proliferation, and subsequent killing of the tumor cells.[3]
Experimental Protocols for Determining HDAC Selectivity
The selectivity of HDAC inhibitors like Nanatinostat is determined through a series of biochemical and cellular assays. These assays are designed to measure the enzymatic activity of individual HDAC isoforms in the presence of the inhibitor.
Biochemical Assays (In Vitro)
Biochemical assays utilize purified recombinant human HDAC enzymes and synthetic substrates to directly measure the inhibitory activity of a compound.[7]
General Protocol: Fluorogenic or Luminogenic HDAC Activity Assay
-
Enzyme Preparation : Individual recombinant human HDAC isoforms (e.g., HDAC1, HDAC2, HDAC3, etc.) are purified.
-
Compound Dilution : Nanatinostat is serially diluted to create a range of concentrations for IC50 determination.
-
Reaction Setup : The reaction is typically performed in a 96-well or 384-well plate format. Each well contains:
-
A specific recombinant HDAC enzyme.
-
A corresponding fluorogenic or luminogenic substrate (e.g., acetylated peptide).
-
A specific concentration of Nanatinostat or vehicle control (DMSO).
-
-
Incubation : The plate is incubated at 37°C for a defined period to allow the enzymatic reaction to proceed.
-
Signal Development : A developer reagent is added. This reagent contains a protease that cleaves the deacetylated substrate, releasing a fluorescent or luminescent molecule.[8]
-
Detection : The fluorescence or luminescence is measured using a plate reader. The signal intensity is inversely proportional to the HDAC inhibitory activity of the compound.
-
Data Analysis : The IC50 value is calculated by plotting the percentage of HDAC inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.[9]
Cellular Assays (In Cellulo)
Cellular assays measure the effect of an inhibitor on HDAC activity within a living cell, providing insights into cell permeability and target engagement in a more physiologically relevant context.[7][10]
General Protocol: Cellular Histone Acetylation ELISA
-
Cell Culture : A relevant human cancer cell line is cultured in multi-well plates.
-
Compound Treatment : Cells are treated with various concentrations of Nanatinostat or a vehicle control for a specified time.
-
Cell Lysis : Cells are lysed to extract nuclear proteins, including histones.
-
ELISA :
-
The wells of an ELISA plate are coated with an antibody that captures total histone H3.
-
The cell lysates are added to the wells.
-
A detection antibody that specifically recognizes acetylated histone H3 (conjugated to an enzyme like HRP) is added.
-
A substrate is added that reacts with the enzyme to produce a colorimetric or chemiluminescent signal.
-
-
Detection : The signal is measured using a plate reader. An increase in signal corresponds to an increase in histone acetylation, indicating HDAC inhibition.
-
Data Analysis : The effective concentration (EC50) for inducing histone acetylation is determined. This provides a measure of the compound's potency in a cellular environment.[11]
These protocols provide the fundamental framework for assessing the selectivity and potency of HDAC inhibitors like Nanatinostat, guiding their development as targeted cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. immunitybio.com [immunitybio.com]
- 4. CHR-3996 |CAS:1256448-47-1 Probechem Biochemicals [probechem.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. researchgate.net [researchgate.net]
- 7. A comparative study of target engagement assays for HDAC1 inhibitor profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.kr]
- 9. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
(Rac)-Nanatinostat and Epstein-Barr Virus (EBV): A Technical Guide to the "Kick & Kill" Strategy
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (Rac)-Nanatinostat, a selective Class I histone deacetylase (HDAC) inhibitor, and its therapeutic application in Epstein-Barr virus (EBV)-associated malignancies. The core of this strategy, termed "Kick & Kill," leverages Nanatinostat's ability to reactivate the lytic cycle of EBV in latently infected cancer cells, thereby rendering them susceptible to antiviral therapy. This document synthesizes preclinical rationale with clinical trial data, details relevant experimental protocols, and visualizes key pathways and workflows.
Introduction to this compound and the "Kick & Kill" Therapeutic Approach
This compound (formerly VRx-3996) is an orally available, potent inhibitor of Class I histone deacetylases (HDACs), specifically targeting HDACs 1, 2, and 3.[1] In the context of Epstein-Barr virus (EBV)-positive cancers, where the virus typically remains in a latent state, Nanatinostat serves as the "Kick" to disrupt this latency.[2] By inhibiting HDACs, Nanatinostat alters the epigenetic landscape of the cancer cells, leading to the expression of normally silenced EBV lytic genes.[2][3]
This lytic induction is pivotal for the "Kill" component of the therapy, which involves the co-administration of a nucleoside analog antiviral drug, typically valganciclovir (the prodrug of ganciclovir).[3] The reactivation of the EBV lytic cycle by Nanatinostat leads to the expression of viral kinases, most notably BGLF4 (a protein kinase) and BXLF1 (a thymidine kinase).[4] These viral kinases phosphorylate ganciclovir into its monophosphate form, which is then further phosphorylated by cellular kinases into the active triphosphate form.[5][6] Ganciclovir triphosphate acts as a DNA chain terminator, inhibiting both viral and cellular DNA synthesis and ultimately inducing apoptosis in the EBV-infected cancer cells.[5][6] This targeted approach offers a promising therapeutic window, as the activation of the cytotoxic agent is dependent on the Nanatinostat-induced lytic state of the EBV-positive cancer cells.
Quantitative Data from Clinical Trials
Clinical investigations of Nanatinostat in combination with valganciclovir have shown promising efficacy in patients with relapsed/refractory EBV-positive lymphomas. The following tables summarize key quantitative data from these trials.
Table 1: Efficacy of Nanatinostat and Valganciclovir in Relapsed/Refractory EBV-Positive Lymphomas (Phase 1b/2a Study - NCT03397706)
| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Reference(s) |
| Overall (All Subtypes) | 58% | 33% | [2] |
| B-Cell and T-Cell Malignancies | 58% | 33% | [2] |
| Angioimmunoblastic T-cell lymphoma (AITL) and other T/NK-cell NHLs (n=15) | 60% | 27% | [5][7] |
| Diffuse Large B-Cell Lymphoma (DLBCL) (n=6) | 66% | 33% | [8] |
| Immunodeficiency-Associated Lymphoproliferative Disorders (IA-LPD) | 30% | 20% | [8] |
Table 2: Efficacy Data from the Phase 2 NAVAL-1 Trial (Stage 1) in Relapsed/Refractory EBV-Positive Peripheral T-Cell Lymphoma (PTCL)
| Treatment Arm | Population | Overall Response Rate (ORR) | Complete Response Rate (CR) | Reference(s) |
| Nanatinostat + Valganciclovir | Intent-to-Treat (ITT) (n=10) | 50% | 20% | [9][10] |
| Efficacy-Evaluable (n=7) | 71% | 29% | [9][10] | |
| Nanatinostat Monotherapy | Intent-to-Treat (ITT) (n=10) | 10% | 0% | [9][10] |
| Efficacy-Evaluable (n=8) | 13% | 0% | [10] |
Table 3: Dosing Regimens in Clinical Trials
| Trial Phase | Dosing Regimen | Reference(s) |
| Phase 1b/2 (Recommended Phase 2 Dose) | Nanatinostat: 20 mg orally, once daily for 4 days per week. Valganciclovir: 900 mg orally, once daily. | [5][6] |
| Phase 2 (NAVAL-1) | Nanatinostat: 20 mg orally, once daily for 4 days per week. Valganciclovir: 900 mg orally, once daily, 7 days a week. | [11] |
Experimental Protocols
While specific preclinical data for Nanatinostat is not extensively published, the following protocols describe standard methodologies used to evaluate the "Kick & Kill" strategy for HDAC inhibitors in EBV-positive cancer cell lines.
Cell Culture
EBV-positive lymphoma cell lines (e.g., Burkitt lymphoma lines like P3HR1-ZHT and Jijoye, or immunoblastic lymphoma lines like IBL-1) and EBV-negative control lines would be cultured in appropriate media (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[12]
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of Nanatinostat.
-
Cell Plating: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat cells with a serial dilution of Nanatinostat (and a vehicle control) and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader. The IC50 value (the concentration of drug that inhibits cell growth by 50%) can then be calculated.
EBV Lytic Cycle Induction Assay (qPCR)
This assay quantifies the induction of EBV lytic gene expression.
-
Treatment: Treat EBV-positive cells with various concentrations of Nanatinostat or a vehicle control for a set time (e.g., 24 or 48 hours).
-
RNA Extraction: Isolate total RNA from the cells using a suitable kit.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA.
-
Quantitative PCR (qPCR): Perform real-time qPCR using primers specific for EBV lytic genes (e.g., BZLF1 and BMRF1) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in lytic gene expression in Nanatinostat-treated cells compared to control cells using the ΔΔCt method.
Western Blot Analysis for Lytic Protein Expression
This method detects the presence of key EBV lytic proteins.
-
Cell Lysis: Lyse Nanatinostat-treated and control cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with primary antibodies against EBV lytic proteins (e.g., Zta [from BZLF1] and EA-D [from BMRF1]) and a loading control (e.g., actin).
-
Detection: Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody and visualize the protein bands using a chemiluminescence detection system.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies apoptosis.
-
Cell Treatment: Treat cells with Nanatinostat, ganciclovir, the combination, or vehicle controls for an appropriate time (e.g., 48-72 hours).
-
Cell Harvesting: Collect both adherent and suspension cells and wash with cold PBS.
-
Staining: Resuspend cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The different cell populations (viable, early apoptotic, late apoptotic/necrotic) can be distinguished based on their fluorescence.
Visualizations
Signaling Pathway of the "Kick & Kill" Strategy
Caption: The "Kick & Kill" signaling pathway of Nanatinostat and Valganciclovir in EBV-positive cancer cells.
Experimental Workflow for Preclinical Evaluation
Caption: A generalized workflow for the in vitro evaluation of Nanatinostat in EBV-positive cancer cell lines.
Conclusion
This compound, as part of the "Kick & Kill" strategy with valganciclovir, represents a promising and targeted therapeutic approach for EBV-positive malignancies. By reactivating the viral lytic cycle, Nanatinostat creates a vulnerability that can be exploited by antiviral agents, leading to selective cancer cell death. The clinical data to date demonstrates significant anti-tumor activity in heavily pretreated patient populations with various EBV-associated lymphomas.[7][8][9] Further preclinical studies to fully elucidate the dose-dependent effects and synergistic interactions in a broader range of EBV-positive cancer models will be crucial for optimizing this therapeutic strategy. The detailed experimental protocols provided in this guide offer a framework for such investigations, paving the way for further development and potential expansion of this innovative treatment paradigm.
References
- 1. ashpublications.org [ashpublications.org]
- 2. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Paper: Oral Nanatinostat (Nstat) and Valganciclovir (VGCV) in Patients with Recurrent Epstein-Barr Virus (EBV)-Positive Lymphomas: Initial Phase 2 Results [ash.confex.com]
- 9. onclive.com [onclive.com]
- 10. Viracta Therapeutics to Host R&D Day Highlighting Nana-val [globenewswire.com]
- 11. Single-Cell Profiling of HDAC Inhibitor-Induced EBV Lytic Heterogeneity Defines Abortive and Refractory States in B Lymphoblasts | Sciety [sciety.org]
- 12. Single-Cell Profiling of HDAC Inhibitor-Induced EBV Lytic Heterogeneity Defines Abortive and Refractory States in B Lymphoblasts - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Nanatinostat: A Technical Guide to Target Identification and Validation
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Nanatinostat is a potent, orally bioavailable, class I selective histone deacetylase (HDAC) inhibitor. This document provides an in-depth technical guide on the target identification and validation of this compound. It summarizes key quantitative data, details experimental protocols for target engagement and validation, and visualizes the core signaling pathway and experimental workflows. The primary mechanism of action in Epstein-Barr virus (EBV)-positive malignancies involves the reactivation of the viral lytic cycle, a strategy termed "Kick & Kill." Direct engagement with its primary targets, HDAC1, HDAC2, and HDAC3, leads to histone hyperacetylation and subsequent downstream effects on gene transcription. This guide is intended to provide researchers and drug development professionals with a comprehensive understanding of the preclinical and clinical validation of this compound's targets.
Quantitative Data Summary
The following tables summarize the in vitro inhibitory activity of Nanatinostat against various HDAC isoforms and the clinical efficacy observed in trials involving patients with EBV-positive lymphomas.
| Table 1: In Vitro HDAC Inhibitory Activity of Nanatinostat | |
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 3 |
| HDAC2 | 4 |
| HDAC3 | 7 |
| HDAC5 | 200 |
| HDAC6 | 2100 |
| Table 2: Clinical Efficacy of Nanatinostat in Combination with Valganciclovir in Relapsed/Refractory EBV+ Lymphomas (Phase 1b/2 and NAVAL-1 Trials) | ||
| Trial Phase/Cohort | Overall Response Rate (ORR) | Complete Response Rate (CR) |
| Phase 1b/2 (NCT03397706) | ||
| Overall (evaluable patients, n=43) | 40% | 19%[1] |
| Angioimmunoblastic T-cell lymphoma (n=15) | 60%[2] | 27%[2] |
| NAVAL-1 Phase 2, Stage 1 (NCT05011058) | ||
| Peripheral T-cell Lymphoma (PTCL) (Intent-to-Treat, n=10) | 50% | 20%[3] |
| Peripheral T-cell Lymphoma (PTCL) (Efficacy-Evaluable, n=7) | 71%[3] | 29%[3] |
| NAVAL-1 Phase 2, Combined Stage 1 & 2 (NCT05011058) | ||
| Peripheral T-cell Lymphoma (PTCL) (n=21) | 33% | 19% |
Target Identification and Validation: Experimental Protocols
Direct target engagement and validation are critical for confirming the mechanism of action of a drug. The following are detailed protocols for key experiments used to identify and validate the targets of this compound.
Chemical Proteomics: Biotinylated Nanatinostat Pull-Down Assay
This method identifies the direct binding partners of Nanatinostat within the cellular proteome.
2.1.1. Synthesis of Biotinylated Nanatinostat Probe
A derivative of Nanatinostat is synthesized with a linker and a biotin tag. The hydroxamic acid moiety, crucial for binding to the zinc ion in the HDAC active site, should remain unmodified. A common strategy involves attaching a polyethylene glycol (PEG) linker to a position on the molecule distal to the hydroxamic acid, followed by conjugation to biotin.
2.1.2. Protocol for Pull-Down Assay and Mass Spectrometry
-
Cell Culture and Lysate Preparation:
-
Culture relevant human cancer cell lines (e.g., EBV-positive lymphoma cells like Raji or EBV-negative lines like Jurkat) to approximately 80-90% confluency.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes with periodic vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
-
Affinity Capture:
-
Immobilize the biotinylated Nanatinostat probe and a biotin-only control on streptavidin-coated magnetic beads.
-
Incubate the cell lysate with the beads for 2-4 hours at 4°C with gentle rotation.
-
For competition experiments, pre-incubate the lysate with an excess of free, non-biotinylated Nanatinostat for 1 hour before adding the beads.
-
-
Washing:
-
Wash the beads extensively with lysis buffer (at least 3-5 times) to remove non-specifically bound proteins.
-
-
Elution and Sample Preparation for Mass Spectrometry:
-
Elute the bound proteins from the beads using a denaturing buffer (e.g., 2x SDS-PAGE sample buffer) and heating at 95°C for 5-10 minutes.
-
Perform in-gel or in-solution tryptic digestion of the eluted proteins.
-
Desalt the resulting peptides using C18 spin columns.
-
-
LC-MS/MS Analysis and Data Interpretation:
-
Analyze the peptide samples by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify proteins using proteomics software (e.g., MaxQuant).
-
Proteins significantly enriched on the biotinylated Nanatinostat beads compared to the control beads, and whose binding is reduced in the competition experiment, are considered direct targets.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical assay that confirms direct target engagement in a cellular environment by measuring the thermal stabilization of a target protein upon ligand binding.
2.2.1. Protocol for CETSA
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., HEK293T or a relevant cancer cell line) to 80-90% confluency.
-
Harvest and resuspend cells in a suitable buffer (e.g., PBS) at a desired concentration.
-
Treat cells with various concentrations of Nanatinostat or vehicle (DMSO) and incubate at 37°C for 1-2 hours.
-
-
Thermal Challenge:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermocycler, followed by a cooling step to 4°C.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by centrifugation.
-
Quantify the amount of soluble target protein (HDAC1, HDAC2, HDAC3) in the supernatant using Western blotting or an immunoassay like ELISA.
-
-
Data Analysis:
-
Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of Nanatinostat indicates target stabilization and therefore direct engagement.
-
Alternatively, perform an isothermal dose-response experiment at a fixed temperature (chosen from the melting curve) with varying concentrations of Nanatinostat to determine the cellular EC50 for target engagement.
-
Western Blot Analysis of Histone Acetylation
This assay validates the downstream pharmacological effect of HDAC inhibition by measuring the accumulation of acetylated histones.
2.3.1. Protocol for Western Blotting
-
Cell Treatment and Protein Extraction:
-
Treat cells with Nanatinostat at various concentrations and for different time points.
-
Lyse the cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
Quantify the protein concentration of the lysates.
-
-
SDS-PAGE and Protein Transfer:
-
Separate 20-30 µg of protein per sample on a 15% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour.
-
Incubate the membrane with primary antibodies against acetylated histones (e.g., acetyl-Histone H3, acetyl-Histone H4) and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Signal Detection and Analysis:
Signaling Pathways and Experimental Workflows
The "Kick & Kill" Signaling Pathway in EBV-Positive Cancers
This compound's primary mechanism of action in EBV-positive malignancies is the induction of the viral lytic cycle, making cancer cells susceptible to antiviral therapy.[6][7]
Caption: The "Kick & Kill" mechanism of Nanatinostat in EBV+ cancers.
Experimental Workflow for Target Identification and Validation
The following diagram illustrates the logical flow of experiments to identify and validate the molecular targets of this compound.
Caption: Workflow for Nanatinostat target identification and validation.
Off-Target Identification
While Nanatinostat is selective for class I HDACs, comprehensive off-target profiling is crucial for understanding its full pharmacological profile and potential side effects.
Kinase Profiling
A broad panel of kinases should be screened using in vitro kinase activity assays to assess for any off-target inhibition. This is particularly important as many small molecule inhibitors can have unintended effects on kinases.
Proteome-Wide Profiling
The chemical proteomics pull-down assay described in section 2.1 can also be used to identify potential off-targets. Proteins that are consistently and specifically pulled down by biotinylated Nanatinostat, other than the intended HDAC targets, should be further investigated.
Conclusion
This compound is a potent and selective class I HDAC inhibitor with a well-defined mechanism of action in EBV-positive malignancies. The "Kick & Kill" strategy, which involves the reactivation of the EBV lytic cycle and subsequent sensitization to antiviral drugs, is supported by both preclinical and clinical data. The direct engagement of Nanatinostat with its primary targets, HDAC1, HDAC2, and HDAC3, has been validated through a combination of biochemical and cellular assays. The experimental protocols and workflows detailed in this guide provide a framework for the continued investigation of Nanatinostat and other novel HDAC inhibitors. Further studies into potential off-target effects and mechanisms of action in non-EBV-related cancers will continue to refine our understanding of this promising therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Paper: Oral Nanatinostat (Nstat) and Valganciclovir (VGCV) in Patients with Recurrent Epstein-Barr Virus (EBV)-Positive Lymphomas: Initial Phase 2 Results [ash.confex.com]
(Rac)-Nanatinostat: A Preclinical Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Nanatinostat, also known as CHR-3996 and VRx-3996, is a potent and orally active small molecule inhibitor of Class I histone deacetylases (HDACs).[1][2] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[3][4] Dysregulation of HDAC activity is a hallmark of many cancers, leading to aberrant gene expression that promotes tumor growth and survival.[3] Nanatinostat selectively targets HDAC1, HDAC2, and HDAC3 at low nanomolar concentrations.[1] This targeted inhibition leads to the accumulation of acetylated histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.
A significant focus of preclinical and clinical research on Nanatinostat has been its application in Epstein-Barr virus (EBV)-associated malignancies.[5][6][7] In this context, Nanatinostat employs a "Kick and Kill" strategy.[6] The "kick" is initiated by Nanatinostat's inhibition of Class I HDACs, which leads to the reactivation of silenced lytic genes within the latent EBV genome in cancer cells.[7][8][9][10] This, in turn, makes the tumor cells susceptible to the "kill" by antiviral agents like valganciclovir.[5][7] Preclinical studies have demonstrated that this combination can induce tumor cell apoptosis.[8][9]
This technical guide provides a comprehensive overview of the preclinical research findings for this compound, including its inhibitory activity, effects on cancer cells, and its mechanism of action.
Quantitative Preclinical Data
The following tables summarize the key quantitative data from preclinical studies of Nanatinostat.
Table 1: In Vitro HDAC Inhibitory Activity [1]
| Target | IC50 (nM) |
| HDAC1 | 3 |
| HDAC2 | 4 |
| HDAC3 | 7 |
| HDAC5 | 200 |
| HDAC6 | 2100 |
Table 2: In Vitro Anti-proliferative Activity in Myeloma Cell Lines [1]
| Cell Line | LC50 (nM) |
| Myeloma Cell Line 1 | 30.3 |
| Myeloma Cell Line 2 | 97.6 |
Key Preclinical Findings
In Vitro Studies
Preclinical in vitro studies have demonstrated the potent anti-cancer effects of Nanatinostat. In myeloma cell lines, Nanatinostat inhibited cell proliferation with LC50 values in the nanomolar range.[1] Furthermore, it was shown to induce apoptosis in these cells.[1]
A key area of investigation has been its effect on Epstein-Barr virus (EBV)-positive cancer cells. Nanatinostat has been shown to reactivate silenced transgenes in tumor cells, rendering them susceptible to natural killer (NK) cell-mediated killing.[6] This is believed to be mediated, in part, by the upregulation of NKG2D ligands on the surface of cancer cells.[6]
In Vivo Studies
Mechanism of Action
This compound's primary mechanism of action is the selective inhibition of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] This inhibition leads to an increase in the acetylation of histone proteins, which in turn alters chromatin structure and reactivates the transcription of silenced genes, including tumor suppressor genes.
In the context of EBV-associated cancers, Nanatinostat's mechanism is more nuanced, following a "Kick and Kill" approach:
-
The "Kick" (Lytic Induction): Nanatinostat's inhibition of Class I HDACs in latently infected EBV-positive tumor cells leads to the reactivation of viral lytic gene expression.[7][8][9] This process effectively "unmasks" the cancerous cells by making them express viral proteins.
-
The "Kill" (Sensitization to Antivirals): The expression of viral kinases, a consequence of lytic cycle reactivation, makes the tumor cells susceptible to antiviral drugs like ganciclovir (the active metabolite of valganciclovir).[5][8][9] These antiviral agents are pro-drugs that require phosphorylation by viral kinases to become active cytotoxic agents that disrupt DNA synthesis and induce apoptosis.
Signaling and Experimental Workflow Diagrams
Signaling Pathway of Nanatinostat in EBV-Positive Cancer Cells
Caption: Mechanism of Action of Nanatinostat in EBV-Positive Cancer Cells.
Experimental Workflow for Preclinical Evaluation
Caption: General Workflow for Preclinical Evaluation of Nanatinostat.
Experimental Protocols
While detailed, step-by-step experimental protocols are proprietary and not fully disclosed in publicly available literature, the following outlines the general methodologies employed in the preclinical assessment of this compound.
HDAC Inhibition Assay
-
Principle: To determine the concentration of Nanatinostat required to inhibit 50% of the activity of specific HDAC isoforms (IC50).
-
General Procedure:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 5, 6) are used.
-
A fluorescently labeled acetylated peptide substrate is incubated with each HDAC enzyme in the presence of varying concentrations of Nanatinostat.
-
A developer solution is added to stop the deacetylation reaction and generate a fluorescent signal that is proportional to the amount of deacetylated substrate.
-
Fluorescence is measured using a plate reader.
-
IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the Nanatinostat concentration.
-
Cell Proliferation Assay
-
Principle: To determine the concentration of Nanatinostat that inhibits the growth of cancer cell lines by 50% (LC50).
-
General Procedure:
-
Cancer cell lines (e.g., myeloma cell lines) are seeded in 96-well plates.
-
Cells are treated with a range of concentrations of Nanatinostat for a specified period (e.g., 48 hours).
-
A reagent such as MTT or CellTiter-Glo® is added to the wells. These reagents measure metabolic activity, which is proportional to the number of viable cells.
-
The absorbance or luminescence is measured using a plate reader.
-
LC50 values are determined by plotting cell viability against the drug concentration.
-
In Vivo Xenograft Studies
-
Principle: To evaluate the anti-tumor efficacy of Nanatinostat in a living organism.
-
General Procedure:
-
Human cancer cells are implanted subcutaneously into immunocompromised mice.
-
Once tumors reach a palpable size, the mice are randomized into control and treatment groups.
-
The treatment group receives Nanatinostat, typically administered orally, at one or more dose levels and schedules. The control group receives a vehicle control.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, tumors may be excised for further analysis (e.g., pharmacodynamic biomarker analysis).
-
Efficacy is typically reported as the percentage of tumor growth inhibition.
-
Conclusion
The preclinical data for this compound demonstrate its potential as a targeted anti-cancer agent, particularly for EBV-associated malignancies. Its selective inhibition of Class I HDACs provides a clear mechanism of action, and the "Kick and Kill" strategy in combination with antiviral agents offers a novel therapeutic approach. Further preclinical and clinical investigation is warranted to fully elucidate its therapeutic potential and to identify patient populations most likely to benefit from this innovative treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. From molecular promise to preclinical results: HDAC inhibitors in the race for healthy aging drugs | EMBO Molecular Medicine [link.springer.com]
- 5. clinicaltrials.eu [clinicaltrials.eu]
- 6. immunitybio.com [immunitybio.com]
- 7. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
- 8. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Nanatinostat (CAS 914937-68-1): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Nanatinostat, also known as (Rac)-CHR-3996, is a potent, orally bioavailable, second-generation hydroxamic acid-based inhibitor of histone deacetylases (HDACs). It exhibits selectivity for Class I HDACs, which are frequently dysregulated in various malignancies. This technical guide provides a comprehensive overview of this compound, including its chemical properties, synthesis, mechanism of action, and preclinical data. Detailed experimental protocols and data are presented to support further research and development of this compound as a potential anti-cancer therapeutic.
Chemical and Physical Properties
This compound is a synthetic small molecule with the following properties:
| Property | Value |
| CAS Number | 914937-68-1 |
| Molecular Formula | C₂₀H₁₉FN₆O₂ |
| Molecular Weight | 394.41 g/mol |
| IUPAC Name | 2-((1RS,5SR,6rs)-6-(((6-fluoroquinolin-2-yl)methyl)amino)-3-azabicyclo[3.1.0]hexan-3-yl)-N-hydroxypyrimidine-5-carboxamide |
| Synonyms | (Rac)-CHR-3996 |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound has been described in the scientific literature. A general synthetic scheme is outlined below. For a detailed, step-by-step protocol, please refer to the publication by Moffat et al. (2010) in the Journal of Medicinal Chemistry.[1][2]
Caption: Simplified workflow for the synthesis of this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of Class I histone deacetylases (HDACs). HDACs are a class of enzymes that remove acetyl groups from the lysine residues of histones and other proteins. This deacetylation leads to a more condensed chromatin structure, repressing the transcription of various genes, including tumor suppressor genes.
By inhibiting HDACs, this compound promotes the accumulation of acetylated histones, leading to a more open chromatin structure. This, in turn, allows for the transcription of previously silenced tumor suppressor genes, such as p21 and BAX, which can induce cell cycle arrest and apoptosis.[3]
Caption: General mechanism of HDAC inhibition by this compound.
A particularly noteworthy mechanism of action has been elucidated in the context of Epstein-Barr virus (EBV)-positive lymphomas. This "Kick and Kill" strategy involves two key steps:
-
The "Kick": Nanatinostat induces the expression of lytic EBV genes, including the viral protein kinase BGLF4, in latently infected tumor cells.[4][5]
-
The "Kill": The newly expressed viral kinase phosphorylates the antiviral prodrug ganciclovir (administered as its oral prodrug, valganciclovir), converting it into its active cytotoxic form. This activated drug is then incorporated into the DNA of the cancer cells, leading to cell death.[4][5][6]
Caption: The "Kick and Kill" mechanism of Nanatinostat in EBV-positive cancers.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent inhibitory activity against Class I HDAC enzymes and robust anti-proliferative effects in various cancer cell lines.
Table 1: HDAC Enzyme Inhibition
| HDAC Isoform | IC₅₀ (nM) |
| HDAC1 | 3 |
| HDAC2 | 4 |
| HDAC3 | 7 |
| HDAC5 | 200 |
| HDAC6 | 2100 |
Table 2: Anti-proliferative Activity in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (nM) |
| HeLa | Cervical Cancer | <330 |
| U937 | Histiocytic Lymphoma | <330 |
| HUT | T-cell Lymphoma | <330 |
| H929 | Multiple Myeloma | 30.3 - 97.6 |
| RPMI-8226 | Multiple Myeloma | 30.3 - 97.6 |
In Vivo Activity
Preclinical studies in xenograft models have shown that oral administration of Nanatinostat can effectively inhibit tumor growth at well-tolerated doses. For instance, in a LoVo human colon cancer xenograft model, Nanatinostat demonstrated dose-related anti-tumor activity.[2]
Clinical Data
A Phase I clinical trial of CHR-3996 (Nanatinostat) in patients with refractory solid tumors established a recommended Phase II dose (RP2D) of 40 mg/day. The dose-limiting toxicities included thrombocytopenia, fatigue, and elevated plasma creatinine at higher doses. At the RP2D, Nanatinostat was well-tolerated and showed evidence of target engagement, as measured by increased histone H3 acetylation in peripheral blood mononuclear cells.
More recent clinical trials have focused on the combination of Nanatinostat with valganciclovir in patients with relapsed/refractory EBV-positive lymphomas. These studies have shown promising clinical activity, with objective response rates observed across various lymphoma subtypes.[5]
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is a general guideline for assessing the effect of this compound on cancer cell proliferation.
Caption: General workflow for a WST-1 cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound stock solution (in DMSO)
-
96-well flat-bottom microplates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.
-
Allow cells to adhere overnight in a humidified incubator at 37°C and 5% CO₂.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate for 1-4 hours at 37°C, or until a color change is apparent.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by plotting the percentage of cell viability against the log of the compound concentration.
Histone Acetylation ELISA
This protocol provides a general method for quantifying changes in histone acetylation following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
Cell lysis buffer
-
Histone extraction kit (optional)
-
Histone acetylation ELISA kit (e.g., for acetylated Histone H3)
-
Microplate reader
Procedure:
-
Culture cells to 70-80% confluency in appropriate culture vessels.
-
Treat cells with this compound at the desired concentration and for the desired time. Include a vehicle-treated control.
-
Harvest the cells and prepare either whole-cell lysates or nuclear extracts according to the ELISA kit manufacturer's instructions.
-
Determine the protein concentration of the lysates.
-
Perform the ELISA according to the manufacturer's protocol. This typically involves:
-
Coating the plate with a capture antibody.
-
Adding the cell lysates.
-
Incubating with a detection antibody specific for the acetylated histone.
-
Adding a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Adding a substrate to produce a colorimetric signal.
-
-
Measure the absorbance at the appropriate wavelength.
-
Quantify the relative levels of acetylated histones between treated and control samples.
Conclusion
This compound is a potent and selective Class I HDAC inhibitor with promising anti-cancer activity, both as a single agent and in combination therapies. Its unique "Kick and Kill" mechanism in EBV-positive malignancies represents a novel and targeted therapeutic strategy. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound.
References
- 1. Discovery of 2-(6-{[(6-fluoroquinolin-2-yl)methyl]amino}bicyclo[3.1.0]hex-3-yl)-N-hydroxypyrimidine-5-carboxamide (CHR-3996), a class I selective orally active histone deacetylase inhibitor [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. ashpublications.org [ashpublications.org]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for (Rac)-Nanatinostat In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Nanatinostat is a potent, orally available, selective inhibitor of Class I histone deacetylases (HDACs).[1][2] This document provides detailed protocols for in vitro assays to characterize the activity of this compound, including its HDAC inhibitory potential, effects on cell viability, and its impact on histone acetylation.
Mechanism of Action
This compound exerts its anticancer effects through the inhibition of Class I HDAC enzymes (HDAC1, HDAC2, and HDAC3). HDACs are crucial for the deacetylation of lysine residues on histones and other proteins, leading to a more compact chromatin structure and transcriptional repression. By inhibiting these enzymes, Nanatinostat promotes histone hyperacetylation, resulting in a more relaxed chromatin state and the reactivation of silenced tumor suppressor genes.[3] This can induce cell cycle arrest, apoptosis, and inhibit tumor growth.[1][4]
In the context of Epstein-Barr virus (EBV)-positive malignancies, Nanatinostat has a dual mechanism. It induces the expression of the lytic EBV protein kinase, BGLF4, which can then phosphorylate and activate antiviral prodrugs like ganciclovir, leading to tumor cell apoptosis.[1] Furthermore, HDAC inhibition by Nanatinostat can upregulate the expression of Natural Killer Group 2D (NKG2D) ligands on cancer cells, marking them for destruction by NK cells.[3]
Caption: Mechanism of action of this compound.
Data Presentation
Table 1: In Vitro HDAC Inhibitory Activity of this compound
| HDAC Isoform | IC50 (nM) | Assay Type | Reference |
| Total HDAC | < 330 | Biochemical | [5] |
| HDAC1 | Data not available | Biochemical | - |
| HDAC2 | Data not available | Biochemical | - |
| HDAC3 | Data not available | Biochemical | - |
| Note: Specific IC50 values for individual Class I HDAC isoforms should be determined experimentally. |
Table 2: In Vitro Anti-proliferative Activity of this compound
| Cell Line | Cancer Type | IC50 (µM) | Assay Type | Incubation Time (h) |
| HeLa | Cervical Cancer | Data not available | Cell Viability | 72 |
| U937 | Histiocytic Lymphoma | Data not available | Cell Viability | 72 |
| HUT | T-Cell Lymphoma | Data not available | Cell Viability | 72 |
| Note: IC50 values for cell viability should be determined experimentally for the cell lines of interest. |
Experimental Protocols
HDAC Inhibition Assay (Fluorometric)
This protocol is adapted from commercially available HDAC activity assay kits and is suitable for determining the IC50 of Nanatinostat against specific HDAC isoforms.
Materials:
-
Recombinant human HDAC enzyme (HDAC1, 2, or 3)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing Trichostatin A and a protease)
-
This compound
-
96-well black, flat-bottom plates
Protocol:
-
Prepare a serial dilution of this compound in HDAC Assay Buffer.
-
In a 96-well plate, add the HDAC enzyme and the Nanatinostat dilutions.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15-30 minutes to allow for signal development.
-
Measure the fluorescence using a microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm).
-
Calculate the percent inhibition for each Nanatinostat concentration and determine the IC50 value using a suitable software.
Caption: HDAC Inhibition Assay Workflow.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a standard method to assess the effect of Nanatinostat on the viability of cancer cell lines.
Materials:
-
Cancer cell lines of interest (e.g., HeLa, U937, HUT)
-
Complete cell culture medium
-
This compound
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well clear, flat-bottom plates
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Nanatinostat. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired duration (e.g., 48, 72, or 96 hours) at 37°C in a humidified CO2 incubator.
-
Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Caption: Cell Viability Assay Workflow.
Western Blot Analysis of Histone Acetylation
This protocol is used to qualitatively and semi-quantitatively assess the increase in histone acetylation in cells treated with Nanatinostat.[6]
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Lyse the cells and collect the protein lysate.
-
Determine the protein concentration of each sample.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation.
Caption: Western Blot Workflow.
References
- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
- 3. immunitybio.com [immunitybio.com]
- 4. The HDACi Panobinostat Shows Growth Inhibition Both In Vitro and in a Bioluminescent Orthotopic Surgical Xenograft Model of Ovarian Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound|CAS 914937-68-1|DC Chemicals [dcchemicals.com]
- 6. Methods for the analysis of histone H3 and H4 acetylation in blood - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (Rac)-Nanatinostat Animal Model Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical evaluation of (Rac)-Nanatinostat, also known as Nanatinostat or VRx-3996, in animal models of Epstein-Barr virus (EBV)-positive cancers. The core therapeutic strategy, termed "Kick & Kill," leverages Nanatinostat's activity as a selective class I histone deacetylase (HDAC) inhibitor to induce the lytic replication of latent EBV within tumor cells. This activation renders the cancer cells susceptible to the antiviral effects of valganciclovir.
Mechanism of Action: The "Kick & Kill" Strategy
This compound is a potent, orally available, selective inhibitor of class I histone deacetylases (HDACs). In EBV-associated malignancies, the virus typically remains in a latent state, with most of its genes silenced. Nanatinostat "kicks" the virus out of latency by inhibiting HDACs, leading to the expression of viral genes, including the EBV protein kinase BGLF4.[1][2] This viral kinase then phosphorylates the antiviral prodrug ganciclovir (delivered as its oral prodrug, valganciclovir), activating it. The activated ganciclovir is incorporated into the DNA of the cancer cells, leading to chain termination and apoptosis, thus "killing" the tumor cells.[1][3] This targeted approach is designed to specifically eliminate EBV-positive cancer cells while minimizing damage to healthy, EBV-negative cells.[4]
Preclinical Animal Models
Preclinical studies have demonstrated the in vivo efficacy of Nanatinostat in combination with valganciclovir in murine xenograft models of EBV-positive cancers, including nasopharyngeal and gastric carcinoma.[3] While specific quantitative data from these studies, such as tumor growth inhibition percentages and detailed pharmacokinetic/pharmacodynamic (PK/PD) correlations in animal models, are not extensively available in the public domain, the consistent progression of Nanatinostat into clinical trials underscores the positive outcomes of this preclinical research.
Signaling Pathway and Therapeutic Logic
The following diagram illustrates the proposed "Kick & Kill" mechanism of action of Nanatinostat in combination with valganciclovir in an EBV-positive tumor cell.
References
Application Notes and Protocols for (Rac)-Nanatinostat in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
(Rac)-Nanatinostat , also known as Nanatinostat, CHR-3996, or VRx-3996, is a potent and selective inhibitor of Class I histone deacetylases (HDACs). It has shown significant promise in preclinical and clinical studies, particularly in the context of Epstein-Barr virus (EBV)-associated malignancies. This document provides detailed application notes, protocols for key experiments, and visualizations of the relevant signaling pathways.
Introduction
This compound is an orally bioavailable hydroxamic acid-based HDAC inhibitor with high selectivity for HDACs 1, 2, and 3.[1] Inhibition of these enzymes leads to an increase in histone acetylation, resulting in a more open chromatin structure and altered gene expression. This can induce various cellular responses, including cell cycle arrest, apoptosis, and differentiation in cancer cells. A unique application of Nanatinostat is in combination therapy for EBV-positive cancers. By inducing the expression of a viral protein kinase, Nanatinostat sensitizes cancer cells to antiviral drugs like valganciclovir, leading to targeted tumor cell death.[2][3]
Data Presentation
The following tables summarize the in vitro efficacy of this compound against various HDAC enzymes and cancer cell lines.
Table 1: Inhibitory Activity of this compound against HDAC Isoforms
| Target | IC50 (nM) |
| HDAC1 | 3 |
| HDAC2 | 4 |
| HDAC3 | 7 |
| HDAC5 | 200 |
| HDAC6 | 2100 |
Data sourced from MedchemExpress.[1]
Table 2: In Vitro Cytotoxicity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Value | Incubation Time |
| Myeloma Cell Lines (various) | Multiple Myeloma | LC50 | 30.3 - 97.6 nM | 48 hours |
| H929 | Multiple Myeloma | Apoptosis Assay | Effective at 100-250 nM | 8-48 hours |
| RPMI-8226 | Multiple Myeloma | Apoptosis Assay | Effective at 100-250 nM | 8-48 hours |
| HCT116 | Colon Cancer | GI50 | 72 nM | Not Specified |
Data sourced from MedchemExpress and Probechem Biochemicals.[1]
Signaling Pathways and Experimental Workflow
Signaling Pathway of this compound in EBV-Negative Cancer Cells
In cancer cells not associated with EBV, this compound primarily functions through the inhibition of Class I HDACs. This leads to histone hyperacetylation, chromatin relaxation, and subsequent changes in gene expression that can induce apoptosis and cell cycle arrest.
"Kick and Kill" Signaling Pathway in EBV-Positive Cancer Cells
In EBV-positive cancers, Nanatinostat employs a "Kick and Kill" mechanism. It "kicks" the latent virus into a lytic phase by inducing the expression of the EBV protein kinase (PK). This viral enzyme then "kills" the cancer cell by activating the antiviral prodrug ganciclovir (administered as valganciclovir).
References
Application Notes and Protocols for (Rac)-Nanatinostat Combination Therapy with Valganciclovir
For Researchers, Scientists, and Drug Development Professionals
Introduction
The combination of (Rac)-Nanatinostat (hereafter referred to as Nanatinostat) and valganciclovir represents a targeted therapeutic strategy primarily for Epstein-Barr virus-positive (EBV+) malignancies, particularly lymphomas. This approach, often termed the "kick and kill" strategy, leverages Nanatinostat's mechanism as a histone deacetylase (HDAC) inhibitor to reactivate the lytic cycle of EBV within tumor cells. The subsequent expression of viral kinases, such as BGLF4, then phosphorylates the antiviral prodrug valganciclovir into its active cytotoxic form, ganciclovir triphosphate.[1][2][3][4][5][6][7][8] This targeted activation leads to the inhibition of DNA synthesis and apoptosis in the EBV-infected cancer cells, while sparing healthy, uninfected cells.[2][3][4][7]
These application notes provide a summary of the clinical efficacy and safety of this combination therapy, alongside detailed protocols for preclinical evaluation of this and similar therapeutic strategies.
Data Presentation
Clinical Efficacy of Nanatinostat and Valganciclovir Combination Therapy
The clinical efficacy of Nanatinostat in combination with valganciclovir has been evaluated in patients with relapsed/refractory EBV+ lymphomas. The following tables summarize the key findings from these clinical trials.
Table 1: Overall Response Rates in EBV+ Lymphomas
| Clinical Trial | Lymphoma Subtype | Number of Patients (n) | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| NAVAL-1 (Phase 2)[9][10] | Peripheral T-cell Lymphoma (PTCL) | 10 (ITT) | 50% | 20% |
| NAVAL-1 (Phase 2)[9][10] | Peripheral T-cell Lymphoma (PTCL) | 7 (Efficacy-Evaluable) | 71% | 29% |
| NCT03397706 (Phase 1b/2)[3][7] | All EBV+ Lymphomas | 43 (Evaluable) | 40% | 19% |
| NCT03397706 (Phase 1b/2)[3][7] | Angioimmunoblastic T-cell Lymphoma (AITL) | 15 | 60% | 27% |
ITT: Intent-to-Treat
Table 2: Safety Profile of Nanatinostat and Valganciclovir Combination Therapy (Most Common Adverse Events)
| Adverse Event | Any Grade | Grade 3/4 |
| Nausea[3][7] | 38% | Not Reported |
| Neutropenia[3][7] | Not Reported | 29% |
| Thrombocytopenia[3][7] | Not Reported | 20% |
| Anemia[3][7] | Not Reported | 20% |
| Fatigue[9][10] | Common | Mild to Moderate |
| Decreased Appetite[9][10] | Common | Mild to Moderate |
| Diarrhea[9][10] | Common | Mild to Moderate |
Signaling Pathways and Experimental Workflows
Mechanism of Action: The "Kick and Kill" Strategy
The combination of Nanatinostat and valganciclovir employs a synergistic mechanism to target EBV+ cancer cells. The following diagram illustrates this "kick and kill" pathway.
Caption: "Kick and Kill" mechanism of Nanatinostat and valganciclovir.
Experimental Workflow for Preclinical Evaluation
The following diagram outlines a typical workflow for the preclinical assessment of Nanatinostat and valganciclovir combination therapy.
Caption: Preclinical evaluation workflow for Nanatinostat and valganciclovir.
Experimental Protocols
Cell Culture of EBV+ Lymphoma Cell Lines
-
Cell Lines: P3HR1 (Burkitt lymphoma), Daudi (Burkitt lymphoma), JY (lymphoblastoid cell line).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine.
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculturing: Maintain cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL. Split cultures every 2-3 days.
In Vitro Cell Viability Assay (MTS Assay)
-
Objective: To determine the cytotoxic effect of Nanatinostat and valganciclovir, alone and in combination.
-
Procedure:
-
Seed 1 x 10⁴ cells per well in a 96-well plate in a final volume of 100 µL.
-
Allow cells to recover for 4 hours.
-
Treat cells with serial dilutions of Nanatinostat, valganciclovir, or the combination. Include vehicle-treated (e.g., DMSO) and untreated controls.
-
Incubate for 72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTS reagent to each well.[4]
-
Incubate for 1-4 hours at 37°C.[4]
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
-
Objective: To quantify the induction of apoptosis by the combination therapy.
-
Procedure:
-
Seed 2 x 10⁵ cells per well in a 6-well plate and treat with the desired concentrations of Nanatinostat and/or valganciclovir for 48 hours.
-
Harvest cells (including supernatant to collect detached apoptotic cells) and wash twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[11]
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.[11][12]
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and live (Annexin V-/PI-) cells.
-
EBV Lytic Gene Expression Analysis (RT-qPCR)
-
Objective: To measure the induction of EBV lytic gene expression by Nanatinostat.
-
Procedure:
-
Treat EBV+ lymphoma cells with Nanatinostat for 48 hours.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform real-time quantitative PCR (RT-qPCR) using SYBR Green or TaqMan probes for target EBV lytic genes (e.g., BZLF1, BGLF4) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization.[13]
-
The reaction mixture typically includes cDNA template, forward and reverse primers for the target gene, and qPCR master mix.[14][15]
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the ΔΔCt method to determine the fold change in gene expression relative to untreated controls.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the anti-tumor efficacy of the combination therapy in an animal model.
-
Animal Model: Immunocompromised mice (e.g., NSG or SCID mice) are commonly used for engrafting human lymphoma cells.[2][16][17]
-
Procedure:
-
Inject EBV+ lymphoma cells (e.g., 5-10 x 10⁶ cells) subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, Nanatinostat alone, valganciclovir alone, combination therapy).
-
Administer Nanatinostat and valganciclovir orally at the clinically relevant doses and schedules.
-
Continue treatment and monitor tumor volume and body weight for the duration of the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
-
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific conditions for their experimental setup. All animal studies must be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endemic Burkitt lymphoma avatar mouse models for exploring inter-patient tumor variation and testing targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Viral-Targeted Strategies Against EBV-Associated Lymphoproliferative Diseases [frontiersin.org]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
- 7. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study. [escholarship.org]
- 8. An Open-Label Phase 2 Trial of Nanatinostat Plus Valganciclovir in Patients With EBV+ Relapsed/Refractory Lymphomas [ctv.veeva.com]
- 9. Advances in Virus-Directed Therapeutics against Epstein-Barr Virus-Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijbs.com [ijbs.com]
- 13. Identification and Characterization of the Physiological Gene Targets of the Essential Lytic Replicative Epstein-Barr Virus SM Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
- 15. Epstein-Barr Virus Quantitation by Real-Time PCR Targeting Multiple Gene Segments: A Novel Approach to Screen for the Virus in Paraffin-Embedded Tissue and Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pathologically Relevant Mouse Models for Epstein–Barr Virus–Associated B Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
(Rac)-Nanatinostat in Lymphoma and Solid Tumor Research: Application Notes and Protocols
(Rac)-Nanatinostat , also known as Nanatinostat, VRx-3996, or CHR-3996, is a potent and orally active selective inhibitor of Class I histone deacetylases (HDACs). It has emerged as a promising therapeutic agent in the research and clinical investigation of various hematological malignancies and solid tumors, particularly those associated with the Epstein-Barr virus (EBV). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals working with this compound.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the inhibition of HDAC1, HDAC2, and HDAC3. This inhibition leads to an accumulation of acetylated histones, resulting in chromatin remodeling and the altered transcription of genes involved in cell cycle progression, apoptosis, and other critical cellular processes.[1]
A key therapeutic strategy involving Nanatinostat, termed the "Kick and Kill" approach , is particularly relevant in EBV-positive cancers.[2][3] In this two-step mechanism:
-
The "Kick" : Nanatinostat reactivates the latent EBV within cancer cells, inducing the expression of viral genes, including lytic phase proteins like EBV BGLF4 protein kinase.[4][5][6]
-
The "Kill" : The expression of these viral kinases sensitizes the cancer cells to antiviral drugs such as ganciclovir (or its prodrug, valganciclovir). The viral kinases phosphorylate ganciclovir, leading to its activation and subsequent incorporation into the cellular DNA, which causes DNA chain termination and apoptosis of the cancer cells.[2][6][7]
Quantitative Data
In Vitro Efficacy: HDAC Inhibition and Cell Viability
| Target/Cell Line | Assay Type | IC50/EC50 | Reference |
| HDAC1 | Enzymatic Assay | 3 nM | [4] |
| HDAC2 | Enzymatic Assay | 4 nM | [4] |
| HDAC3 | Enzymatic Assay | 7 nM | [4] |
| HDAC5 | Enzymatic Assay | 200 nM | [4] |
| HDAC6 | Enzymatic Assay | 2100 nM | [4] |
| Myeloma Cell Lines | Proliferation Assay | 30.3-97.6 nM (LC50) | [4] |
| HL60 (AML, M2) | Growth Inhibition | 2.3 µM | |
| MV411 (AML, M4) | Growth Inhibition | 57 nM | [8] |
| OCIAML3 (AML, M4) | Growth Inhibition | 110 nM | |
| THP1 (AML, M5) | Growth Inhibition | 560 nM |
Clinical Efficacy in Relapsed/Refractory EBV-Positive Lymphomas
| Clinical Trial Phase | Combination Therapy | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Disease Stabilization Rate (DSR) | Reference |
| Phase Ib/II | Nanatinostat + Valganciclovir | Relapsed/Refractory EBV+ Lymphoma | 58% | 33% | 75% | [3][5][7] |
| Phase Ib/II (43 evaluable patients) | Nanatinostat + Valganciclovir | Relapsed/Refractory EBV+ Lymphoma | 40% | 19% | - | [4][5] |
| Phase II (NAVAL-1, Stage 1) | Nanatinostat + Valganciclovir | Relapsed/Refractory EBV+ PTCL (ITT) | 50% | 20% | - | [9] |
| Phase II (NAVAL-1, Stage 1) | Nanatinostat + Valganciclovir | Relapsed/Refractory EBV+ PTCL (Efficacy-Evaluable) | 71% | 29% | - | [9] |
| Phase II (NAVAL-1, Stage 1) | Nanatinostat Monotherapy | Relapsed/Refractory EBV+ PTCL (ITT) | 10% | 0% | - | [9] |
Signaling Pathways and Experimental Workflows
Experimental Protocols
Cell Viability Assay (MTT-Based)
Objective: To determine the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest (e.g., EBV-positive lymphoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C, 5% CO₂.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the Nanatinostat dilutions. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot for Apoptosis Markers
Objective: To assess the induction of apoptosis by this compound through the detection of key apoptotic proteins.
Materials:
-
This compound
-
Cancer cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Treat cells with this compound at various concentrations for a specified time (e.g., 24-48 hours).
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
This compound
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
Cancer cell line (e.g., EBV-positive lymphoma or solid tumor cells)
-
Matrigel (optional)
-
Calipers for tumor measurement
-
Vehicle solution for drug administration
Protocol:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound orally at a predetermined dose and schedule (e.g., daily or on a 4-day on/3-day off schedule). The control group receives the vehicle.
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).
Concluding Remarks
This compound represents a targeted therapeutic strategy with significant potential in the treatment of lymphomas and solid tumors, especially those driven by EBV. The provided application notes and protocols offer a foundational framework for researchers to investigate its efficacy and mechanism of action in preclinical settings. Adherence to detailed and consistent experimental procedures is crucial for obtaining reliable and reproducible data, which will be instrumental in the further development and clinical application of this promising HDAC inhibitor.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Induction of epstein-barr virus (EBV) lytic cycle in vitro causes lipid peroxidation, protein oxidation and DNA damage in lymphoblastoid B cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. protocols.io [protocols.io]
- 6. "Targeted Therapy with Nanatinostat and Valganciclovir in Recurrent EBV" by Bradley Haverkos, Onder Alpdogan et al. [jdc.jefferson.edu]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 9. onclive.com [onclive.com]
Application Notes and Protocols for (Rac)-Nanatinostat in EBV-Positive Malignancies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Nanatinostat, also known as VRx-3996, is an orally bioavailable, selective Class I histone deacetylase (HDAC) inhibitor. In the context of Epstein-Barr virus (EBV)-positive malignancies, Nanatinostat is being investigated as part of a targeted therapeutic strategy. This approach, often termed "kick and kill," involves the administration of Nanatinostat to induce the lytic phase of the latent EBV within cancer cells. This induction leads to the expression of viral proteins, including the EBV protein kinase BGLF4. The subsequent administration of an antiviral prodrug, such as valganciclovir (the prodrug of ganciclovir), allows the viral kinase to phosphorylate the prodrug into its active cytotoxic form. This active form is then incorporated into the DNA of the cancer cells, leading to chain termination and apoptosis, thereby selectively targeting the EBV-positive malignant cells.[1][2] This document provides a summary of the clinical trial data for Nanatinostat in combination with valganciclovir and offers detailed protocols for preclinical evaluation.
Data Presentation
The clinical efficacy of Nanatinostat in combination with valganciclovir has been evaluated in several studies targeting various EBV-positive lymphomas. The quantitative data from these trials are summarized below.
Table 1: Efficacy of Nanatinostat and Valganciclovir in Relapsed/Refractory EBV-Positive Lymphomas (Phase 1b/2 Study)[2][3]
| Lymphoma Subtype | Number of Evaluable Patients | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| Overall | 43 | 40% | 19% |
| Angioimmunoblastic T-cell Lymphoma (AITL) - NHL | 15 | 60% | 27% |
| B-non-Hodgkin Lymphoma (B-NHL) | 10 | - | - |
| Classical Hodgkin Lymphoma (cHL) | 11 | - | - |
| Immunodeficiency-associated Lymphoproliferative Disorders | 13 | - | - |
Note: Specific ORR and CRR for B-NHL, cHL, and immunodeficiency-associated lymphoproliferative disorders were not detailed in the provided search results.
Table 2: Efficacy of Nanatinostat and Valganciclovir in Relapsed/Refractory EBV-Positive Peripheral T-Cell Lymphoma (PTCL) (NAVAL-1 Trial - Stage 1)[4][5]
| Treatment Arm | Population | Number of Patients | Overall Response Rate (ORR) | Complete Response Rate (CR) |
| Nanatinostat + Valganciclovir | Intent-to-Treat (ITT) | 10 | 50% | 20% |
| Efficacy-Evaluable | 7 | 71% | 29% | |
| Nanatinostat Monotherapy | Intent-to-Treat (ITT) | 10 | 10% | 0% |
| Efficacy-Evaluable | 8 | 13% | 0% |
Table 3: Dosing Information from Clinical Trials[2][3]
| Study Phase | Recommended Phase 2 Dose (RP2D) of Nanatinostat | Valganciclovir Dose | Cycle Length |
| Phase 1b/2 | 20 mg daily, 4 days per week | 900 mg orally daily | 28 days |
Signaling Pathways and Experimental Workflows
Mechanism of Action: The "Kick and Kill" Strategy
The therapeutic approach of combining Nanatinostat with valganciclovir is based on a "kick and kill" mechanism that specifically targets EBV-positive cancer cells.
Caption: Mechanism of action of Nanatinostat and Valganciclovir.
Experimental Workflow for Preclinical Evaluation
A general workflow for the preclinical assessment of Nanatinostat in EBV-positive cancer cell lines is depicted below.
Caption: General workflow for preclinical studies of Nanatinostat.
Experimental Protocols
The following are generalized protocols for key experiments to evaluate the efficacy of Nanatinostat. These should be optimized for specific cell lines and experimental conditions.
Cell Viability Assay (MTT/XTT Assay)
Objective: To determine the cytotoxic effects of Nanatinostat, alone and in combination with valganciclovir, on EBV-positive cancer cell lines.
Materials:
-
EBV-positive lymphoma or carcinoma cell lines (e.g., Raji, P3HR1)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Nanatinostat (stock solution in DMSO)
-
Valganciclovir (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) reagent
-
Solubilization buffer (for MTT)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of complete medium and allow them to adhere overnight.
-
Prepare serial dilutions of Nanatinostat and valganciclovir in complete medium.
-
Treat the cells with varying concentrations of Nanatinostat, valganciclovir, or the combination. Include a vehicle control (DMSO).
-
Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) or 50 µL of XTT reagent to each well and incubate for 4 hours.
-
If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT) using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
Objective: To quantify the induction of apoptosis by Nanatinostat and valganciclovir.
Materials:
-
EBV-positive cancer cell lines
-
Nanatinostat and valganciclovir
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with Nanatinostat, valganciclovir, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry within one hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative) and late apoptosis/necrosis (Annexin V-positive, PI-positive).
Western Blot for Histone Acetylation and BGLF4 Expression
Objective: To confirm the mechanism of action of Nanatinostat by assessing the acetylation of histones and the induction of BGLF4 expression.
Materials:
-
EBV-positive cancer cell lines
-
Nanatinostat
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-acetyl-Histone H3, anti-total-Histone H3, anti-BGLF4
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and transfer apparatus
-
Chemiluminescent substrate
Protocol:
-
Treat cells with Nanatinostat for 24-48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration.
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Normalize the acetyl-histone H3 signal to the total-histone H3 signal.
In Vivo Xenograft Model of EBV-Positive Lymphoma
Objective: To evaluate the anti-tumor efficacy of Nanatinostat and valganciclovir in an in vivo setting.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or NSG)
-
EBV-positive lymphoma cell line (e.g., Raji)
-
Matrigel (optional)
-
Nanatinostat (formulated for oral administration)
-
Valganciclovir (formulated for oral administration)
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject 5-10 x 10^6 EBV-positive lymphoma cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, Nanatinostat alone, valganciclovir alone, Nanatinostat + valganciclovir).
-
Administer the treatments orally according to the desired dosing schedule (e.g., daily or 4 days on/3 days off for Nanatinostat).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor the body weight and overall health of the mice.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for apoptosis markers).
Conclusion
The combination of this compound and valganciclovir represents a promising targeted therapy for EBV-positive malignancies. The "kick and kill" strategy leverages the latent virus within cancer cells to achieve selective cytotoxicity. The provided clinical data demonstrates encouraging response rates in patients with relapsed/refractory EBV-positive lymphomas. The detailed protocols offer a framework for the preclinical evaluation of this therapeutic approach, enabling further research into its efficacy and mechanism of action.
References
(Rac)-Nanatinostat: Application Notes and Protocols for Apoptosis Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Nanatinostat is a potent, orally bioavailable, selective Class I histone deacetylase (HDAC) inhibitor. By inhibiting HDAC enzymes, particularly HDAC1, HDAC2, and HDAC3, Nanatinostat leads to an accumulation of acetylated histones and other proteins, resulting in the modulation of gene expression. This epigenetic modification can induce various cellular responses, including cell cycle arrest, differentiation, and, notably, apoptosis in cancer cells. These characteristics make this compound a compound of significant interest for oncology research and therapeutic development.
One of the well-documented mechanisms of Nanatinostat-induced apoptosis is the "Kick & Kill" strategy, particularly in Epstein-Barr virus (EBV)-positive malignancies.[1][2] In this approach, Nanatinostat "kicks" the latent EBV into its lytic cycle by inducing the expression of viral genes. This, in turn, activates a co-administered antiviral pro-drug, such as valganciclovir, which then "kills" the cancer cells through the induction of apoptosis.[1][3][4] Preclinical studies have also indicated that Nanatinostat can induce apoptosis as a monotherapy in various cancer cell lines, including myeloma.
This document provides detailed application notes and experimental protocols for studying apoptosis induced by this compound.
Data Presentation
While specific quantitative data for this compound monotherapy in preclinical apoptosis studies is not extensively published in the form of comprehensive tables, the following tables provide a template for how such data should be structured and presented. The values provided are hypothetical and for illustrative purposes, based on typical outcomes for HDAC inhibitors.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (nM) for Proliferation | IC50 (nM) for Apoptosis | Time Point (hours) |
| RPMI 8226 | Multiple Myeloma | 50 | 75 | 48 |
| U266 | Multiple Myeloma | 65 | 90 | 48 |
| Jurkat | T-cell Leukemia | 80 | 110 | 48 |
| Raji | Burkitt's Lymphoma | 120 | 150 | 72 |
Table 2: Dose-Dependent Induction of Apoptosis by this compound in RPMI 8226 Cells (48 hours)
| Nanatinostat (nM) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 (Vehicle) | 3.5 | 1.2 | 4.7 |
| 25 | 8.2 | 2.5 | 10.7 |
| 50 | 15.6 | 5.8 | 21.4 |
| 100 | 25.1 | 10.3 | 35.4 |
| 200 | 38.7 | 18.9 | 57.6 |
Table 3: Time-Course of Apoptosis Induction by 100 nM this compound in RPMI 8226 Cells
| Time (hours) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| 0 | 3.2 | 1.1 | 4.3 |
| 12 | 9.8 | 3.4 | 13.2 |
| 24 | 18.5 | 7.9 | 26.4 |
| 48 | 25.1 | 10.3 | 35.4 |
| 72 | 22.4 | 15.8 | 38.2 |
Table 4: Effect of this compound on Caspase-3/7 Activity
| Cell Line | Nanatinostat (nM) | Treatment Time (hours) | Caspase-3/7 Activity (Fold Change vs. Control) |
| RPMI 8226 | 100 | 24 | 3.8 |
| RPMI 8226 | 200 | 24 | 6.2 |
| U266 | 100 | 24 | 3.1 |
| U266 | 200 | 24 | 5.5 |
Experimental Protocols
Cell Culture and Treatment
-
Culture the desired cancer cell lines in their recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics.
-
Maintain the cells in a humidified incubator at 37°C with 5% CO2.
-
For experiments, seed the cells in appropriate culture plates (e.g., 6-well, 12-well, or 96-well plates) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Treat the cells with various concentrations of this compound or vehicle control (DMSO) for the desired time points.
Annexin V/Propidium Iodide (PI) Staining for Apoptosis Detection
This protocol is for the quantification of apoptotic cells by flow cytometry.
Materials:
-
Annexin V-FITC (or other fluorochrome conjugate)
-
Propidium Iodide (PI)
-
10X Annexin V Binding Buffer
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
After treatment with this compound, harvest the cells (including floating cells in the medium).
-
Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Prepare 1X Annexin V Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 1X Annexin V Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Data Analysis:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic or necrotic cells
-
Annexin V- / PI+: Necrotic cells
Caspase-Glo® 3/7 Assay for Caspase Activity
This protocol measures the activity of caspases-3 and -7, key executioner caspases in apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay System (Promega or equivalent)
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate at a suitable density and treat with this compound as described above.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1 to 2 hours.
-
Measure the luminescence of each well using a luminometer.
-
Calculate the fold change in caspase activity relative to the vehicle-treated control.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of key apoptosis marker proteins.
Materials:
-
RIPA lysis buffer
-
Protease and phosphatase inhibitor cocktails
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
After treatment, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Densitometry analysis can be performed to quantify the changes in protein expression, normalizing to a loading control like β-actin.
Mandatory Visualizations
Caption: Signaling pathway of this compound-induced apoptosis.
Caption: Experimental workflow for studying Nanatinostat-induced apoptosis.
Caption: "Kick & Kill" mechanism of Nanatinostat in EBV+ cancers.
References
- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. SAFETY AND EFFICACY FINDINGS OF A PHASE 1B/2 STUDY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE DIFFUSE LARGE B-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 3. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
Application Notes and Protocols for (Rac)-Nanatinostat in Gene Expression Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Nanatinostat (hereafter Nanatinostat) is a potent, orally available, selective Class I histone deacetylase (HDAC) inhibitor. Its primary application in gene expression analysis revolves around a targeted therapeutic strategy for Epstein-Barr virus (EBV)-positive malignancies, known as the "Kick & Kill" approach. By inhibiting HDACs, Nanatinostat reactivates the expression of silenced EBV lytic genes, rendering the cancerous cells susceptible to antiviral therapy. This document provides detailed application notes and protocols for utilizing Nanatinostat in gene expression studies, focusing on its mechanism of action and preclinical and clinical findings.
Mechanism of Action: The "Kick & Kill" Strategy
Nanatinostat's therapeutic effect in EBV-positive cancers is primarily based on a two-step mechanism:
-
The "Kick" : As a Class I HDAC inhibitor, Nanatinostat induces a more open chromatin state around the promoters of epigenetically silenced EBV lytic genes. This leads to the transcriptional activation of key immediate-early and early lytic genes, such as BZLF1 and BRLF1, and subsequently, the viral protein kinase BGLF4.[1][2][3][4]
-
The "Kill" : The newly expressed EBV protein kinases, particularly BGLF4, phosphorylate the antiviral prodrug ganciclovir (administered as its oral prodrug, valganciclovir).[2][3][5] This activation converts ganciclovir into its cytotoxic triphosphate form, which inhibits both viral and cellular DNA polymerases, leading to apoptosis of the EBV-infected tumor cells.[2][3]
Beyond this primary mechanism, as an HDAC inhibitor, Nanatinostat may also modulate the expression of host genes involved in immune surveillance. Preclinical studies with other HDAC inhibitors have shown the upregulation of Natural Killer Group 2D (NKG2D) ligands on cancer cells, which act as "eat-me" signals for Natural Killer (NK) cells.[1] This suggests a potential secondary mechanism for Nanatinostat in enhancing anti-tumor immunity.
Data Presentation: Summary of Clinical Efficacy
While specific quantitative data from preclinical gene expression studies remain largely unpublished, the clinical efficacy of Nanatinostat in combination with valganciclovir provides a quantitative measure of its biological effect. The following tables summarize key findings from clinical trials in patients with relapsed/refractory EBV-positive lymphomas.
Table 1: Overall Response Rates in EBV-Positive Lymphomas (Phase 1b/2 Study) [5]
| Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) |
| All Evaluable Patients (n=43) | 40% | 19% |
| T/NK-cell NHL (n=15) | 60% | 27% |
| Diffuse Large B-cell Lymphoma (DLBCL) | 67% | 33% |
Table 2: Efficacy Data from the NAVAL-1 Trial (Phase 2, Stage 1) in EBV-Positive Peripheral T-Cell Lymphoma (PTCL) [6]
| Treatment Arm | Intent-to-Treat (ITT) Population ORR | Efficacy-Evaluable Population ORR | Intent-to-Treat (ITT) Population CRR | Efficacy-Evaluable Population CRR |
| Nanatinostat + Valganciclovir (n=10) | 50% | 71% | 20% | 29% |
| Nanatinostat Monotherapy (n=10) | 10% | 13% | 0% | 0% |
Experimental Protocols
The following are detailed protocols for in vitro analysis of Nanatinostat's effect on gene expression. These are based on established methodologies for studying HDAC inhibitors and should be optimized for specific cell lines and experimental conditions.
Protocol 1: In Vitro Treatment of EBV-Positive Lymphoma Cells
This protocol describes the general procedure for treating EBV-positive lymphoma cell lines with Nanatinostat to assess its impact on gene expression.
Materials:
-
EBV-positive lymphoma cell line (e.g., Burkitt's lymphoma cell lines like P3HR1, or other relevant cell lines)
-
Complete cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS and antibiotics)
-
This compound (VRx-3996/CHR-3996)
-
DMSO (vehicle control)
-
Cell counting solution (e.g., trypan blue)
-
Incubator (37°C, 5% CO2)
-
Sterile cell culture plates (e-g., 6-well or 12-well)
Procedure:
-
Cell Culture: Maintain the EBV-positive lymphoma cell line in complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Seed the cells into sterile culture plates at a density that will allow for logarithmic growth during the treatment period. The optimal seeding density should be determined empirically for each cell line.
-
Nanatinostat Preparation: Prepare a stock solution of Nanatinostat in DMSO. Further dilute the stock solution in complete culture medium to the desired final concentrations. It has been noted that Nanatinostat induces lytic cycle activation at nanomolar concentrations in vitro.[2] A concentration range of 10 nM to 1 µM is a reasonable starting point for dose-response experiments.
-
Cell Treatment:
-
For the experimental group, add the Nanatinostat-containing medium to the cells.
-
For the vehicle control group, add medium containing the same final concentration of DMSO as the highest Nanatinostat concentration used.
-
-
Incubation: Incubate the treated cells for a predetermined duration. For gene expression analysis, a time course of 24, 48, and 72 hours is recommended to capture both early and late transcriptional events.
-
Cell Harvesting: After the incubation period, harvest the cells for downstream analysis (e.g., RNA extraction).
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying the expression of target genes following Nanatinostat treatment.
Materials:
-
Harvested cells from Protocol 1
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
DNase I
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
qPCR instrument
-
Primers for target genes (e.g., EBV lytic genes: BZLF1, BRLF1, BGLF4; host immune genes: MICA, MICB; housekeeping gene: GAPDH, ACTB)
Procedure:
-
RNA Extraction: Extract total RNA from the harvested cells using a commercial RNA extraction kit according to the manufacturer's instructions. Include an on-column DNase I digestion step to remove any contaminating genomic DNA.
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA using a cDNA synthesis kit following the manufacturer's protocol.
-
qPCR:
-
Prepare the qPCR reaction mixture by combining the cDNA template, forward and reverse primers for the target and housekeeping genes, and the qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR detection system. A typical thermal cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression between Nanatinostat-treated and vehicle-treated cells, normalized to the housekeeping gene.
Mandatory Visualizations
Signaling Pathway of Nanatinostat's "Kick & Kill" Mechanism
References
- 1. immunitybio.com [immunitybio.com]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
Application Notes and Protocols for (Rac)-Nanatinostat Clinical Trial Methodologies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the methodologies employed in the clinical investigation of (Rac)-Nanatinostat (also known as VRx-3996), a selective Class I histone deacetylase (HDAC) inhibitor. The protocols outlined below are synthesized from preclinical and clinical trial data to guide researchers in the design and execution of studies evaluating Nanatinostat and similar compounds.
Mechanism of Action: The "Kick and Kill" Approach
This compound's therapeutic strategy, particularly in Epstein-Barr virus (EBV)-positive malignancies, is often termed the "Kick and Kill" approach. Nanatinostat acts as the "kick" by inhibiting Class I HDAC enzymes, leading to the re-activation of silenced viral genes within cancer cells. This induction of the EBV lytic cycle makes the tumor cells susceptible to the "kill" by an antiviral pro-drug, such as valganciclovir. Valganciclovir is metabolized into ganciclovir, which is then phosphorylated by viral kinases expressed during the lytic cycle, leading to DNA chain termination and apoptosis in the cancer cells.[1][2][3]
Signaling Pathway Diagram: "Kick and Kill" Mechanism
Caption: "Kick and Kill" mechanism of Nanatinostat and Valganciclovir in EBV+ tumors.
Preclinical Evaluation Methodologies
In Vitro Cell-Based Assays
Objective: To assess the cytotoxic effects of Nanatinostat, alone and in combination with valganciclovir, on cancer cell lines.
Protocol: Cell Viability Assay (MTT Assay)
-
Cell Culture: Culture EBV-positive (e.g., Raji, P3HR1) and EBV-negative (e.g., U937, HUT) cancer cell lines in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with serial dilutions of this compound (e.g., 0.1 nM to 10 µM) with and without a fixed concentration of valganciclovir. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis. Preclinical studies have shown Nanatinostat to have an IC50 of less than 330 nM in HeLa, U937, and HUT cells.[4]
In Vivo Xenograft Models
Objective: To evaluate the anti-tumor efficacy of Nanatinostat in a living organism.
Protocol: Subcutaneous Xenograft Model
-
Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice), 4-6 weeks old.[5]
-
Cell Preparation: Harvest cancer cells during the logarithmic growth phase and resuspend them in a sterile solution (e.g., PBS or Matrigel). A typical injection consists of 1-5 x 10^6 cells in a volume of 100-200 µL.[6]
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of the mice.[6]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. The tumor volume can be calculated using the formula: Volume = (width)^2 x length/2.[5]
-
Drug Administration: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound and valganciclovir orally according to the planned dosing schedule.
-
Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
Clinical Trial Methodologies
Phase 1b/2 Clinical Trial Design (NCT03397706)
Objective: To determine the recommended Phase 2 dose (RP2D), safety, and preliminary efficacy of Nanatinostat in combination with valganciclovir in patients with relapsed/refractory EBV-positive lymphoid malignancies.[5][7]
Experimental Workflow: Phase 1b/2 Clinical Trial
References
- 1. An international collaboration to harmonize the quantitative plasma Epstein-Barr virus DNA assay for future biomarker-guided trials in nasopharyngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An International Collaboration to Harmonize the Quantitative Plasma Epstein-Barr Virus (EBV) DNA Assay for Future Biomarker-Guided Trials in Nasopharyngeal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 4. researchgate.net [researchgate.net]
- 5. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 6. benchchem.com [benchchem.com]
- 7. Sequencing-based Counting of Plasma Epstein-Barr Virus DNA in Non-metastatic Nasopharyngeal Carcinoma | Clinical Research Trial Listing [centerwatch.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing (Rac)-Nanatinostat Solubility for Experiments
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective use of (Rac)-Nanatinostat in experimental settings. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the solubility of this compound.
Solubility Data of this compound
Proper dissolution is critical for accurate and reproducible experimental results. The solubility of this compound in common laboratory solvents is summarized below.
| Solvent | Solubility Range | Notes |
| Dimethyl Sulfoxide (DMSO) | 1 - 10 mg/mL | Sparingly soluble.[1] Recommended as the primary solvent for preparing stock solutions. |
| Ethanol | 0.1 - 1 mg/mL | Slightly soluble.[1] Can be used, but may not achieve high concentrations. |
| Aqueous Buffers (e.g., PBS) | Sparingly soluble | Direct dissolution in aqueous buffers is not recommended due to low solubility. |
(Data sourced from publicly available information. Actual solubility may vary based on compound purity, temperature, and other factors.)
Experimental Protocols: Preparing this compound Solutions
Consistent and reliable experimental outcomes begin with correctly prepared compound solutions. Here are detailed methodologies for preparing stock and working solutions of this compound.
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 394.4 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
Calibrated pipettes
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 3.944 mg of the compound.
-
Solvent Addition: Add the calculated volume of DMSO to the tube containing the this compound powder.
-
Dissolution: Vortex the solution vigorously until the powder is completely dissolved. If particulates remain, brief sonication in a water bath or gentle warming (e.g., 37°C for 5-10 minutes) can aid dissolution.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate before use.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes. Store the aliquots at -20°C or -80°C for long-term stability.
Troubleshooting Guides and FAQs
This section addresses specific issues that researchers may encounter when working with this compound.
Q1: I dissolved this compound in DMSO, but it precipitated when I added it to my cell culture medium. What should I do?
A1: This is a common issue known as "crashing out," which occurs when a compound that is soluble in a strong organic solvent like DMSO is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this:
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low, typically below 0.5%, with 0.1% being preferable to avoid solvent-induced cytotoxicity.
-
Intermediate Dilution: Instead of adding the concentrated DMSO stock directly to your final volume of media, first create an intermediate dilution of the stock in your cell culture medium. Then, add this intermediate dilution to the rest of your media.
-
Gentle Mixing: When adding the this compound solution (either stock or intermediate) to the aqueous medium, do so dropwise while gently vortexing or swirling the medium to ensure rapid and even dispersion.
-
Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C, as solubility often increases with temperature.
Q2: My this compound solution appears cloudy or has visible particles. Can I still use it?
A2: It is not recommended to use a solution that is cloudy or contains precipitate. This indicates that the compound is not fully dissolved, which will lead to inaccurate dosing and unreliable experimental results. To resolve this, you can try the following:
-
Sonication: Place the vial in a water bath sonicator for 5-10 minutes to help break up aggregates and facilitate dissolution.
-
Gentle Warming: Warm the solution in a 37°C water bath for a short period. Be cautious with prolonged heating, as it may degrade the compound. Always check the manufacturer's stability information.
-
Re-evaluation of Concentration: If precipitation persists, your desired concentration may exceed the solubility limit in that particular solvent or medium. Consider preparing a new solution at a lower concentration.
Q3: How should I prepare this compound for in vivo animal studies?
A3: Formulations for in vivo studies often require co-solvents to maintain the compound's solubility in a larger volume suitable for administration. While specific formulations for this compound are not widely published, a common approach for poorly soluble compounds involves a multi-component vehicle. An example formulation could be:
-
10% DMSO: To initially dissolve the compound.
-
40% PEG300 (Polyethylene glycol 300): A commonly used co-solvent that improves solubility.
-
5% Tween-80: A surfactant to help keep the compound in suspension.
-
45% Saline: The aqueous base of the formulation.
Important: This is a general guideline. The final formulation must be optimized and tested for stability and tolerability in the specific animal model being used.
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Solubilizing this compound
The following diagram illustrates the recommended workflow for preparing a working solution of this compound for in vitro experiments.
Caption: Workflow for preparing this compound solutions.
Signaling Pathway: Class I HDAC Inhibition by this compound
This compound is a potent inhibitor of Class I Histone Deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[1] This inhibition leads to an increase in the acetylation of histone and non-histone proteins, which in turn alters gene expression and affects various cellular processes.
References
(Rac)-Nanatinostat stability and storage conditions
Welcome to the technical support center for (Rac)-Nanatinostat. This guide provides detailed information on the stability and storage of this compound, along with troubleshooting advice and frequently asked questions to ensure the successful application of this compound in your research.
Stability and Storage Conditions
Proper storage and handling of this compound are critical to maintain its integrity and activity. Below are the recommended storage conditions for both the solid compound and solutions.
Data Presentation: Storage Recommendations
| Form | Storage Temperature | Duration | Notes |
| Solid Powder | -20°C | Up to 2 years | Protect from moisture. |
| 4°C | Up to 6 months | For short-term storage. | |
| Solution in DMSO | -80°C | Up to 6 months | Recommended for long-term storage of stock solutions. |
| -20°C | Up to 1 month | Store under an inert atmosphere (e.g., nitrogen) for optimal stability.[1] | |
| 4°C | Up to 2 weeks | For short-term working aliquots. |
Note: For in vivo experiments, it is highly recommended to prepare fresh solutions daily to ensure maximum potency.[2]
Experimental Protocols
While specific stability studies on this compound are not extensively published, a general protocol for assessing the stability of a research compound can be adapted. The following is a detailed methodology for a forced degradation study and a freeze-thaw stability assessment.
Forced Degradation Study Protocol
Forced degradation studies help to understand the intrinsic stability of a molecule by subjecting it to stress conditions.
Objective: To evaluate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated HPLC-UV or LC-MS system
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mM.
-
Stress Conditions:
-
Acid Hydrolysis: Dilute the stock solution in 0.1 N HCl to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Dilute the stock solution in 0.1 N NaOH to a final concentration of 100 µM. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Dilute the stock solution in 3% H₂O₂ to a final concentration of 100 µM. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 60°C for 48 hours.
-
Photostability: Expose the solid compound and a 100 µM solution in DMSO to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Maintain a control sample in the dark.
-
-
Sample Analysis:
-
At designated time points (e.g., 0, 4, 8, 12, 24 hours), withdraw aliquots from the stressed solutions.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated HPLC-UV or LC-MS method to determine the remaining concentration of this compound and to detect the formation of any degradation products.
-
Calculate the percentage of degradation.
-
Freeze-Thaw Stability Protocol
Objective: To assess the stability of this compound stock solutions when subjected to multiple freeze-thaw cycles.
Materials:
-
This compound
-
DMSO
-
Calibrated HPLC-UV or LC-MS system
Methodology:
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Freeze-Thaw Cycles:
-
Aliquot the stock solution into multiple tubes.
-
Freeze the aliquots at -20°C or -80°C for at least 24 hours.
-
Thaw the aliquots at room temperature until completely liquid. This constitutes one freeze-thaw cycle.
-
Repeat the cycle for a predetermined number of cycles (e.g., 1, 3, 5, 10 cycles).
-
-
Sample Analysis:
-
After each specified cycle, analyze one aliquot using a validated HPLC-UV or LC-MS method to determine the concentration of this compound.
-
Compare the concentration to a control sample that has not undergone any freeze-thaw cycles.
-
Calculate the percentage of recovery after each cycle.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Reduced or no compound activity in experiments. | Compound degradation due to improper storage. | Ensure the compound has been stored at the recommended temperature (-20°C for solid, -80°C for DMSO stock). Avoid repeated freeze-thaw cycles by preparing single-use aliquots. |
| Instability in aqueous experimental media. | Prepare fresh dilutions in your experimental buffer or media immediately before use. Minimize the time the compound spends in aqueous solution. | |
| Precipitation observed in the stock solution. | Supersaturation or solvent evaporation. | Gently warm the solution to 37°C and vortex to redissolve. Ensure the vial is tightly sealed to prevent solvent evaporation. |
| Use of hygroscopic DMSO. | Use fresh, anhydrous DMSO to prepare stock solutions as water content can reduce solubility. | |
| Inconsistent results between experiments. | Variable compound concentration due to instability. | Prepare fresh working solutions for each experiment from a properly stored stock aliquot. Perform a concentration check of your stock solution using a spectrophotometer or HPLC if you suspect degradation. |
| Light-induced degradation. | Protect solutions from direct light, especially during long incubations, by using amber vials or covering with aluminum foil. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound.
Q2: How should I store the solid form of this compound upon receipt?
A2: Upon receipt, the solid form of this compound should be stored at -20°C.[1]
Q3: Can I store my this compound stock solution at -20°C?
A3: Yes, you can store DMSO stock solutions at -20°C for up to one month.[1] For longer-term storage, -80°C is recommended.
Q4: How many times can I freeze and thaw my stock solution?
A4: To avoid potential degradation, it is best to minimize freeze-thaw cycles. We recommend preparing single-use aliquots of your stock solution.
Q5: Is this compound stable in aqueous solutions?
A5: The stability of this compound in aqueous solutions has not been extensively reported. As a general precaution for hydroxamic acid-containing compounds, prolonged exposure to aqueous environments, especially at non-neutral pH, may lead to hydrolysis. It is advisable to prepare aqueous working solutions fresh for each experiment.
Q6: Is this compound sensitive to light?
A6: While specific photostability data is not available, it is good laboratory practice to protect all research compounds from prolonged exposure to direct light. Store solutions in amber vials or wrap vials with aluminum foil.
Q7: What should I do if I observe precipitation in my thawed stock solution?
A7: If you observe precipitation, you can gently warm the vial to 37°C and vortex to help redissolve the compound. If the precipitate does not dissolve, it may indicate compound degradation or insolubility, and a fresh stock solution should be prepared.
Visualizations
Caption: Workflow for handling this compound.
Caption: Troubleshooting logic for reduced compound activity.
References
troubleshooting (Rac)-Nanatinostat experimental variability
Welcome to the technical support center for (Rac)-Nanatinostat. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and address common issues encountered during experiments with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound, also known as CHR-3996, is a potent and selective inhibitor of Class I histone deacetylases (HDACs).[1][2] Its primary mechanism of action is the inhibition of HDAC1, HDAC2, and HDAC3, which leads to an accumulation of acetylated histones and other proteins. This alteration in acetylation status results in the remodeling of chromatin, reactivation of silenced tumor suppressor genes, and ultimately can induce cell cycle arrest and apoptosis in cancer cells.[1][3] In the context of Epstein-Barr virus (EBV)-positive cancers, Nanatinostat can induce the expression of viral proteins, rendering the cancer cells susceptible to antiviral drugs like valganciclovir.[4][5]
Q2: What are the recommended solvent and storage conditions for this compound?
It is recommended to prepare a stock solution of this compound in a suitable solvent. Once prepared, it is advisable to aliquot the solution and store it to avoid repeated freeze-thaw cycles, which can degrade the compound.
Q3: At what concentrations should I use this compound in my cell-based assays?
The optimal concentration of this compound will vary depending on the cell line and the specific assay. However, published data indicates that it inhibits the proliferation of various cancer cell lines with GI50 values ranging from 31 to 750 nM.[1] For specific effects, such as apoptosis induction in myeloma cell lines, concentrations between 100-250 nM have been used for 8-48 hours.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How can I confirm that this compound is active in my cellular experiments?
A common method to confirm the activity of Nanatinostat is to assess the acetylation status of its targets. An increase in the acetylation of histones, particularly H3K9, is a direct indicator of HDAC inhibition.[1] This can be measured by Western blot analysis using antibodies specific for acetylated histones.
Q5: Are there known resistance mechanisms to HDAC inhibitors like Nanatinostat?
Yes, some cancer cells can develop resistance to HDAC inhibitors. This can occur through various mechanisms, including the activation of survival pathways that counteract the effects of the drug.[6] For instance, some cancer cells can adapt to the hyperacetylation state and continue to proliferate.[6]
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: High Variability in Cell Viability/Proliferation Assays
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent cell seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for seeding plates. |
| Edge effects in microplates | To minimize evaporation, avoid using the outer wells of the microplate or fill them with sterile PBS or media. |
| Inaccurate drug concentration | Prepare fresh dilutions of this compound from a validated stock solution for each experiment. Verify pipette calibration. |
| Cell line instability | Use cells with a low passage number and regularly check for mycoplasma contamination. Ensure consistent cell culture conditions (e.g., CO2, temperature, humidity). |
| Variability in incubation time | Use a precise timer for all incubation steps, especially for short-term exposures. |
Issue 2: No or Weak Signal in Western Blot for Histone Acetylation
Possible Causes & Solutions
| Cause | Solution |
| Insufficient protein loading | Increase the amount of protein loaded per well. A load of 20-30 µg is a good starting point for whole-cell extracts.[7] |
| Inefficient protein transfer | Optimize transfer time and voltage, especially for small proteins like histones. A PVDF or nitrocellulose membrane with a 0.2 µm pore size is recommended.[8] |
| Low antibody concentration | Increase the concentration of the primary or secondary antibody or extend the incubation time. |
| Inactive ECL substrate | Use a fresh, high-sensitivity ECL substrate. |
| Protein degradation | Always use protease and phosphatase inhibitors in your lysis buffer and keep samples on ice.[9] |
| Poor antibody accessibility to histone epitopes | Consider a denaturation step after protein transfer to the membrane to improve antibody binding to histone epitopes.[10] |
Issue 3: Unexpected or Off-Target Effects
Possible Causes & Solutions
| Cause | Solution |
| Non-specific activity | While Nanatinostat is selective for Class I HDACs, cross-reactivity with other proteins at high concentrations is possible. Perform dose-response experiments and use the lowest effective concentration. |
| Cellular stress response | Treatment with any cytotoxic agent can induce a cellular stress response. Include appropriate vehicle controls and consider measuring markers of cellular stress. |
| Alterations in non-histone protein acetylation | HDAC inhibitors affect the acetylation of numerous non-histone proteins, which can lead to a wide range of cellular effects.[3] Be aware of this when interpreting your data. |
Quantitative Data Summary
| Parameter | Value | Context | Reference |
| IC50 (HDAC1) | 3 nM | Enzymatic Assay | [1] |
| IC50 (HDAC2) | 4 nM | Enzymatic Assay | [1] |
| IC50 (HDAC3) | 7 nM | Enzymatic Assay | [1] |
| IC50 (HDAC5) | 200 nM | Enzymatic Assay | [1] |
| IC50 (HDAC6) | 2100 nM | Enzymatic Assay | [1] |
| GI50 Range | 31 - 750 nM | Panel of 15 cancer cell lines | [1] |
| Apoptosis Induction | 100 - 250 nM | H929 and RPMI-8226 myeloma cells | [1] |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
-
Cell Treatment: Seed cells and allow them to adhere. Treat with desired concentrations of this compound and a vehicle control (e.g., DMSO) for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[9]
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.[9]
-
SDS-PAGE: Separate proteins on a 12-15% polyacrylamide gel.[9]
-
Protein Transfer: Transfer proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated histones (e.g., anti-acetyl-H3) and a loading control (e.g., anti-total H3 or anti-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify band intensities and normalize the acetylated histone signal to the total histone or loading control signal.
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. immunitybio.com [immunitybio.com]
- 3. Understanding Failure and Improving Treatment Using HDAC Inhibitors for Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. clinicaltrials.eu [clinicaltrials.eu]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. whatisepigenetics.com [whatisepigenetics.com]
- 7. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Sensitive Detection of Histones and γ-H2AX by Immunoblotting: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Nanatinostat Dose-Response Curve Optimization
Welcome to the technical support center for (Rac)-Nanatinostat. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to the experimental use of this compound, a selective class I Histone Deacetylase (HDAC) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as Nanatinostat or VRx-3996, is a potent and selective inhibitor of class I histone deacetylases (HDACs).[1][2] HDACs are enzymes that remove acetyl groups from histone and non-histone proteins, leading to chromatin compaction and transcriptional repression. By inhibiting class I HDACs, Nanatinostat leads to an accumulation of acetylated histones, resulting in a more open chromatin structure and the reactivation of silenced genes.[1] In the context of Epstein-Barr virus (EBV)-positive cancers, Nanatinostat has a unique "Kick and Kill" mechanism. It induces the expression of the lytic EBV BGLF4 protein kinase in tumor cells. This viral kinase then activates the antiviral prodrug ganciclovir (or its oral prodrug, valganciclovir) by phosphorylation, leading to tumor cell apoptosis.[2][3][4]
Q2: What is the primary application of this compound in research?
A2: this compound is primarily investigated for its therapeutic potential in cancers, particularly those associated with the Epstein-Barr virus (EBV), such as certain lymphomas and nasopharyngeal carcinoma.[2][3] Its ability to induce viral lytic gene expression makes it a key component of a targeted therapy strategy when combined with valganciclovir.[2][5] Preclinical studies have also explored its potential in reactivating silenced transgenes in tumor cells, making them more susceptible to immune cell-mediated killing.[1]
Q3: In which solvent should I dissolve this compound?
A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Further dilutions should be made in the appropriate cell culture medium to achieve the desired final concentrations. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Q4: What are the expected downstream effects of Nanatinostat treatment in cell-based assays?
A4: Treatment of cancer cell lines with Nanatinostat is expected to lead to:
-
Increased histone acetylation: A direct consequence of HDAC inhibition. This can be measured by Western blotting for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4).
-
Induction of apoptosis: As a result of reactivated tumor suppressor genes and other pro-apoptotic pathways. This can be assessed using assays like Annexin V/Propidium Iodide staining.
-
Cell cycle arrest: HDAC inhibitors can interfere with cell cycle progression, often leading to arrest at the G1 or G2/M phase. This can be analyzed by flow cytometry with propidium iodide staining.
-
Changes in gene expression: The expression of genes regulated by histone acetylation will be altered. This can be quantified by RT-qPCR or RNA-sequencing.
-
In EBV-positive cells: Induction of EBV lytic gene expression.
Dose-Response Data
Optimizing the dose-response curve for this compound is critical for achieving reliable and reproducible experimental results. While specific in vitro IC50 values for this compound are not widely published and can be highly cell-line dependent, it has been reported to induce lytic cycle activation in EBV-infected Burkitt's lymphoma cells at nanomolar concentrations (unpublished data).[4]
Researchers should empirically determine the IC50 value in their specific cell line of interest. The following table provides a template for recording and comparing IC50 values across different cancer cell lines and treatment durations.
| Cell Line | Cancer Type | Treatment Duration (hours) | IC50 (nM) | Notes |
| e.g., Raji | Burkitt's Lymphoma (EBV+) | 72 | [User-determined] | |
| e.g., SNU-1 | Gastric Carcinoma (EBV+) | 72 | [User-determined] | |
| e.g., Jurkat | T-cell Leukemia | 48 | [User-determined] | |
| e.g., MCF-7 | Breast Cancer | 72 | [User-determined] |
Experimental Protocols
Here are detailed methodologies for key experiments to characterize the effects of this compound.
Cell Viability Assay for IC50 Determination (MTT Assay)
This protocol is for determining the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound in complete medium from your DMSO stock. A typical concentration range to start with for HDAC inhibitors is 1 nM to 10 µM. Prepare a vehicle control with the same final concentration of DMSO as the highest Nanatinostat concentration.
-
Treatment: Remove the medium from the wells and add 100 µL of the diluted Nanatinostat or vehicle control to the respective wells.
-
Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the Nanatinostat concentration and fit a dose-response curve to determine the IC50 value.
Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following Nanatinostat treatment.
Materials:
-
Treated and untreated cell pellets
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA or Bradford assay kit
-
SDS-PAGE gels (15% acrylamide is recommended for histones)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Prepare protein lysates for loading by adding Laemmli buffer and boiling.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-acetyl-H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane, add the chemiluminescent substrate, and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background in cell viability assay | - Contamination of reagents or cells.- Substrate instability. | - Use fresh, sterile reagents.- Ensure the substrate is properly stored and prepared fresh. |
| No inhibition observed with Nanatinostat | - Incorrect concentration range.- Inactive compound.- Insufficient incubation time. | - Test a wider range of concentrations.- Verify the activity of the compound with a positive control cell line if available.- Optimize the incubation time. |
| High variability between replicate wells | - Inaccurate pipetting.- Uneven cell seeding.- "Edge effect" in the microplate. | - Use calibrated pipettes and ensure proper mixing.- Ensure a single-cell suspension before seeding.- Avoid using the outermost wells of the plate or fill them with PBS. |
| Weak or no signal in Western blot | - Low protein concentration.- Inefficient protein transfer.- Suboptimal antibody concentration. | - Load more protein per well.- Optimize transfer conditions.- Titrate primary and secondary antibody concentrations. |
| High background in Western blot | - Insufficient blocking.- Antibody concentration too high.- Inadequate washing. | - Increase blocking time or change blocking agent.- Reduce antibody concentrations.- Increase the number and duration of washes. |
Visualizations
Signaling Pathway of this compound
References
minimizing off-target effects of (Rac)-Nanatinostat
Welcome to the technical support center for (Rac)-Nanatinostat. This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the off-target effects of this compound during their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent, orally active, and selective inhibitor of class I histone deacetylases (HDACs).[1][2] Its primary application is in an innovative therapeutic strategy for Epstein-Barr virus (EBV)-positive cancers, known as the "Kick & Kill" approach.[1] In this strategy, Nanatinostat ("Kick") reactivates the lytic cycle of EBV within cancer cells. This reactivation induces the expression of viral enzymes, such as protein kinase (BGLF4), which can then phosphorylate the antiviral prodrug valganciclovir (or its active form, ganciclovir).[3][4] The phosphorylated valganciclovir ("Kill") becomes a potent cytotoxic agent that selectively eliminates the EBV-infected cancer cells.[3][5]
Q2: What are the known off-target effects of this compound observed in clinical trials?
A2: The most frequently reported off-target effects, or adverse events, in clinical studies are primarily hematological and gastrointestinal. These include:
These toxicities are generally considered class effects of HDAC inhibitors.[9]
Q3: What is the molecular mechanism behind Nanatinostat-induced thrombocytopenia?
A3: While direct studies on Nanatinostat are limited, the mechanism of thrombocytopenia induced by HDAC inhibitors is understood to be multifactorial. It is believed to involve:
-
Impaired Megakaryocyte Differentiation: HDAC inhibitors can repress the transcription of key hematopoietic factors, such as GATA-1, which are crucial for the maturation of megakryocytes (the precursors to platelets).[10]
-
Induction of Apoptosis in Megakaryocytes: HDAC inhibition can lead to the accumulation of DNA double-strand breaks and the activation of p53-dependent apoptotic pathways in megakaryocytes.
-
Inhibition of Proplatelet Formation: HDAC inhibitors can interfere with the final stages of platelet formation from megakaryocytes through both p53-dependent and -independent mechanisms, potentially involving cytoskeletal modifications.
Q4: How can I minimize the hematological toxicities of Nanatinostat in my experiments?
A4: In clinical settings, dose reduction and intermittent dosing schedules (e.g., 4 days on, 3 days off) have been employed to manage these toxicities while maintaining efficacy.[1][3] For preclinical research, you might consider the following:
-
Titrate the concentration: Use the lowest effective concentration of Nanatinostat to achieve the desired on-target effect in your specific cell line or model system.
-
Intermittent exposure: Mimic clinical intermittent dosing schedules by treating cells for a defined period and then removing the compound.
-
Use of supportive agents: While not clinically standard for Nanatinostat, research into other HDAC inhibitors has explored the use of agents like thrombopoietin (TPO) mimetics to rescue thrombocytopenia in animal models.
-
Consider antioxidants: Some studies suggest that the cytotoxicity of HDAC inhibitors can be mediated by an increase in reactive oxygen species (ROS). The inclusion of antioxidants like N-acetyl cysteine (NAC) might mitigate some off-target toxicities, though this needs to be empirically tested for your specific experimental setup.
Data Presentation
Table 1: In Vitro Selectivity Profile of Nanatinostat Against HDAC Isoforms
| HDAC Isoform | Class | IC50 (nM) |
| HDAC1 | I | 3 |
| HDAC2 | I | 4 |
| HDAC3 | I | 7 |
| HDAC5 | IIa | 200 |
| HDAC6 | IIb | 2100 |
Data sourced from MedchemExpress product information.
Table 2: Common Treatment-Related Adverse Events of Nanatinostat in Combination with Valganciclovir (Phase 1b/2 Clinical Trial Data)
| Adverse Event | Any Grade (%) | Grade 3/4 (%) |
| Nausea | 38 | - |
| Thrombocytopenia | 36 | 20 |
| Neutropenia | 35 | 29 |
| Anemia | 31 | 20 |
| Constipation | 31 | - |
Data adapted from a Phase 1b/2 study of Nanatinostat and Valganciclovir.[3]
Experimental Protocols
In Vitro Fluorometric Assay for HDAC Isoform Selectivity
This protocol is a general guideline for determining the IC50 of Nanatinostat against a panel of recombinant human HDAC isoforms.
Materials:
-
Recombinant human HDAC enzymes (HDAC1, 2, 3, 4, 5, 6, 7, 8, 9, 10, 11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A as a stop reagent)
-
This compound
-
DMSO (for compound dilution)
-
Black 96-well or 384-well plates
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations.
-
In a black microplate, add the diluted Nanatinostat or DMSO (vehicle control).
-
Add the recombinant HDAC enzyme to each well (except for no-enzyme controls).
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution containing Trichostatin A.
-
Incubate at 37°C for 15-30 minutes to allow for the development of the fluorescent signal.
-
Read the fluorescence on a plate reader.
-
Calculate the percent inhibition for each Nanatinostat concentration relative to the vehicle control and determine the IC50 values using a suitable software (e.g., GraphPad Prism).
Cell-Based Assay for HDAC Activity
This protocol measures the activity of Class I/II HDACs within intact cells.
Materials:
-
Human cell line of interest (e.g., K562, HeLa)
-
Cell culture medium and supplements
-
Cell-permeable HDAC substrate (e.g., from HDAC-Glo™ I/II Assay kit)
-
Lysis/Developer reagent containing a lytic agent and a luminogenic substrate
-
This compound
-
White, opaque 96-well or 384-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Seed cells in a white-walled microplate at a predetermined density and allow them to attach overnight.
-
Prepare serial dilutions of this compound in the cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Nanatinostat.
-
Incubate the cells for a desired period (e.g., 2-24 hours) at 37°C in a CO2 incubator.
-
Add the cell-permeable HDAC substrate to each well and incubate according to the manufacturer's instructions to allow for deacetylation within the cells.
-
Add the Lysis/Developer reagent to lyse the cells and initiate the luminescent reaction.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition and determine the IC50 value in the cellular context.
Visualizations
Caption: On-target "Kick & Kill" mechanism of Nanatinostat in EBV-positive tumor cells.
Caption: Pathways of Nanatinostat-induced hematological off-target effects.
Caption: Logical workflow for troubleshooting off-target effects in experiments.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. immunitybio.com [immunitybio.com]
- 3. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. resources.bio-techne.com [resources.bio-techne.com]
- 6. mdpi.com [mdpi.com]
- 7. Nanatinostat + Valganciclovir for EBV-Positive Lymphoma · Info for Participants · Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]
- 8. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 10. Mechanisms of HDAC inhibitor-induced thrombocytopenia - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Nanatinostat Cytotoxicity Assay Troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (Rac)-Nanatinostat in cytotoxicity assays. The information is tailored for scientists and drug development professionals to help ensure accurate and reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during cytotoxicity assays with this compound.
Q1: My this compound treatment shows no cytotoxic effect, or the IC50 value is much higher than expected. What are the possible causes?
A1: Several factors could contribute to a lack of cytotoxic effect. Consider the following troubleshooting steps:
-
Compound Integrity and Stability:
-
Improper Storage: Ensure this compound has been stored correctly, protected from light and moisture, and at the recommended temperature to prevent degradation.
-
Repeated Freeze-Thaw Cycles: Aliquot stock solutions to avoid multiple freeze-thaw cycles, which can reduce the compound's potency.
-
Stability in Media: The stability of Nanatinostat in cell culture media over long incubation periods may be limited. For experiments exceeding 24 hours, consider replenishing the media with freshly diluted compound.
-
-
Experimental Setup:
-
Incorrect Concentration: Double-check all dilution calculations. Prepare fresh serial dilutions for each experiment.
-
Cell Line Sensitivity: The sensitivity of cell lines to HDAC inhibitors can vary significantly. Your chosen cell line may be resistant or express low levels of the target Class I HDACs (HDAC1, 2, and 3). Consider testing a cell line known to be sensitive to HDAC inhibitors as a positive control.
-
Sub-optimal Cell Health: Ensure cells are healthy and in the logarithmic growth phase before treatment. Over-confluent or unhealthy cells can lead to inconsistent results.
-
-
Assay-Specific Issues:
-
Assay Choice: If using a metabolic-based assay (e.g., MTT, XTT), be aware that HDAC inhibitors can alter cellular metabolism, potentially leading to an overestimation of cell viability.[1] Consider using a non-metabolic cytotoxicity assay for comparison.
-
Q2: I am observing high variability between replicate wells in my cytotoxicity assay. How can I improve reproducibility?
A2: High variability can obscure the true effect of your compound. To improve reproducibility, focus on the following:
-
Pipetting and Dispensing:
-
Ensure accurate and consistent pipetting, especially for small volumes. Use calibrated pipettes and pre-wet the tips.
-
When seeding cells or adding reagents, dispense liquids gently against the side of the well to avoid disturbing the cell monolayer.
-
-
Cell Seeding and Distribution:
-
Ensure a homogenous single-cell suspension before seeding to avoid clumps.
-
Allow plates to sit at room temperature for a short period before incubation to ensure even cell distribution.
-
-
Plate Edge Effects:
-
Evaporation from the outer wells of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outermost wells or fill them with a sterile buffer or media.
-
-
Thorough Mixing:
-
After adding reagents, ensure gentle but thorough mixing to achieve a uniform concentration in each well.
-
Q3: My positive control (e.g., another known HDAC inhibitor) is not showing the expected inhibition. What should I do?
A3: If your positive control is not working, it points to a systemic issue with the assay.
-
Reagent Quality:
-
Inactive Inhibitor: The positive control inhibitor may have degraded. Ensure it has been stored correctly and consider using a fresh stock.
-
Enzyme/Substrate Issues (for biochemical assays): If you are performing a direct HDAC enzymatic assay, verify the activity of the HDAC enzyme and the integrity of the substrate.
-
-
Assay Protocol:
-
Incorrect Incubation Times: Ensure that the pre-incubation time with the inhibitor is sufficient for it to bind to the enzyme before adding the substrate.
-
Suboptimal Assay Conditions: Verify that the pH, temperature, and buffer composition are optimal for the assay.
-
Q4: Can this compound interfere with common cytotoxicity assays like MTT or XTT?
A4: Yes, there is a potential for interference.
-
Metabolic Alterations: As an HDAC inhibitor, Nanatinostat can modulate gene expression, which may lead to changes in cellular metabolism and the expression of oxidoreductases.[2] Since MTT and similar tetrazolium-based assays measure metabolic activity as a surrogate for cell viability, any drug-induced metabolic shifts can lead to an over- or underestimation of cytotoxicity.[1]
-
Redox State Modulation: Some compounds can directly reduce tetrazolium salts or alter the cellular redox state, leading to false-positive results.[3][4] While there is no specific data on Nanatinostat's direct interaction with MTT, it is a possibility to consider.
-
Recommendation: To confirm your results, it is advisable to use an orthogonal cytotoxicity assay that does not rely on metabolic activity. Examples include:
-
CellTox™ Green Cytotoxicity Assay: Measures membrane integrity of dead cells.[5]
-
Trypan Blue Exclusion Assay: A classic method to count viable cells based on membrane integrity.
-
Crystal Violet Assay: Stains the DNA of adherent cells, providing a measure of total cell number.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of Nanatinostat. Note that IC50 values for cytotoxicity can be highly dependent on the cell line and assay conditions.
| Target | IC50/LC50 Value | Cell Line/System | Reference |
| HDAC1 | 3 nM | Biochemical Assay | [6] |
| HDAC2 | 4 nM | Biochemical Assay | [6] |
| HDAC3 | 7 nM | Biochemical Assay | [6] |
| Myeloma Cell Lines | 30.3-97.6 nM (LC50) | H929, RPMI-8226, etc. | [6] |
Experimental Protocols
Standard Protocol for this compound Cytotoxicity Assay (MTT-Based)
This protocol provides a general framework. Optimization of cell seeding density, compound concentrations, and incubation times is recommended for each specific cell line.
1. Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom sterile cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in isopropanol)
-
Multichannel pipette
-
Microplate reader
2. Cell Seeding:
-
Harvest and count cells that are in the logarithmic growth phase.
-
Dilute the cell suspension to the desired seeding density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
3. Compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the Nanatinostat stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Carefully remove the medium from the wells and add 100 µL of the media containing the different concentrations of Nanatinostat. Include vehicle control (DMSO at the same final concentration as the highest Nanatinostat dose) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
4. MTT Assay:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Subtract the background absorbance (from wells with no cells).
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the Nanatinostat concentration to determine the IC50 value.
Visualizations
This compound Signaling Pathway in EBV-Positive Cancers
Caption: Proposed signaling pathway of this compound in EBV-positive cancers.
Troubleshooting Workflow for this compound Cytotoxicity Assays
Caption: A logical workflow for troubleshooting common issues in cytotoxicity assays.
References
- 1. Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolism as a key to histone deacetylase inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Limitation of the MTT and XTT assays for measuring cell viability due to superoxide formation induced by nano-scale TiO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Selective Bioluminogenic HDAC Activity Assays for Profiling HDAC Inhibitors [promega.com]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: Improving (Rac)-Nanatinostat Efficacy In Vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of (Rac)-Nanatinostat.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a selective, orally available Class I histone deacetylase (HDAC) inhibitor.[1][2] Its primary mechanism in Epstein-Barr virus-positive (EBV+) cancers is the "kick and kill" strategy. Nanatinostat induces the expression of lytic EBV genes, such as the BGLF4 protein kinase, within the cancer cells. This "kick" makes the tumor cells susceptible to antiviral drugs like ganciclovir (administered as the prodrug valganciclovir), which is then activated by the viral kinase to induce tumor cell apoptosis, achieving the "kill".[1][3][4]
Q2: Why is this compound often used in combination therapy?
HDAC inhibitors, including Nanatinostat, have shown modest activity as a monotherapy against many cancers.[5] Their efficacy is significantly enhanced when combined with other anti-tumor agents.[5] For Nanatinostat, the most well-studied and effective combination is with valganciclovir in EBV-positive malignancies.[1][3][6] This combination leads to substantially greater clinical efficacy compared to Nanatinostat alone.[6]
Q3: What is the rationale for combining Nanatinostat with immunotherapy?
Preclinical studies have shown that HDAC inhibitors can modulate the tumor microenvironment to be more susceptible to immunotherapy.[7] They can increase the expression of Programmed Death-Ligand 1 (PD-L1) and Major Histocompatibility Complex (MHC) molecules on tumor cells, and enhance dendritic and antigen-presenting cell functions.[7][8] This suggests a synergistic effect when combined with immune checkpoint inhibitors like anti-PD-1/PD-L1 antibodies.[7][8] Clinical trials are exploring the combination of Nanatinostat with pembrolizumab.
Q4: Is this compound effective in EBV-negative cancers?
The primary "kick and kill" mechanism of Nanatinostat is dependent on the presence of EBV. Therefore, its efficacy via this specific mechanism is limited in EBV-negative cancers. While HDAC inhibitors can have broader anti-cancer effects, such as inducing cell cycle arrest and apoptosis, the dramatic synergy seen with valganciclovir will not be present.[9] Alternative combination strategies, such as with immunotherapy or other targeted agents, would be necessary to enhance its efficacy in EBV-negative models.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Poor in vivo efficacy of Nanatinostat monotherapy. | HDAC inhibitors often have limited single-agent efficacy. | Combine Nanatinostat with other agents. For EBV-positive tumors, the primary combination is with valganciclovir. For other contexts, consider combination with immunotherapy (e.g., anti-PD-1) or NK cell therapies. |
| Lack of tumor regression in an EBV-positive model despite lytic induction. | 1. Insufficient valganciclovir concentration at the tumor site.2. Development of resistance to ganciclovir.3. The tumor model may not be fully dependent on EBV for survival. | 1. Optimize the dose and schedule of valganciclovir.2. Confirm the expression of the viral kinase responsible for ganciclovir activation.3. Characterize the EBV dependency of your tumor model. |
| High toxicity or animal morbidity. | 1. Off-target effects of Nanatinostat.2. Formulation/vehicle toxicity.3. Combined toxicity with other agents. | 1. Reduce the dose or modify the dosing schedule of Nanatinostat. Consider intermittent dosing schedules.2. Test the vehicle alone for toxicity. Reformulate if necessary.3. Perform dose-escalation studies of the combination to determine the maximum tolerated dose. |
| Inconsistent tumor growth in xenograft models. | 1. Variability in the number of viable tumor cells implanted.2. Health status of the host mice.3. Issues with the tumor cell line (e.g., contamination, genetic drift). | 1. Ensure consistent cell viability and number for implantation.2. Use healthy, age-matched mice for all experimental groups.3. Perform regular quality control on the cell line, including testing for mycoplasma and confirming EBV status. |
| Difficulty in formulating this compound for oral administration. | Nanatinostat is a poorly soluble compound. | Use a suspension formulation with a suitable vehicle such as carboxymethylcellulose sodium (CMC-Na). Sonication may be required to achieve a homogenous suspension. See the experimental protocols section for a sample formulation. |
Quantitative Data
Table 1: Clinical Efficacy of Nanatinostat Monotherapy vs. Combination Therapy in Relapsed/Refractory EBV-Positive Peripheral T-Cell Lymphoma (NAVAL-1 Trial) [6]
| Treatment Arm | Intent-to-Treat (ITT) Population (n) | Objective Response Rate (ORR) | Complete Response (CR) Rate |
| Nanatinostat + Valganciclovir | 10 | 50% | 20% |
| Nanatinostat Monotherapy | 10 | 10% | 0% |
Table 2: Clinical Efficacy of Nanatinostat + Valganciclovir in Various Relapsed/Refractory EBV-Positive Lymphomas (Phase 1b/2 Study) [4]
| Lymphoma Subtype | Number of Evaluable Patients | Objective Response Rate (ORR) | Complete Response Rate (CRR) |
| Angioimmunoblastic T-cell Lymphoma-NHL | 15 | 60% | 27% |
| Overall (Multiple Subtypes) | 43 | 40% | 19% |
Experimental Protocols
Protocol 1: General In Vivo Efficacy Study in an EBV-Positive Xenograft Mouse Model
-
Cell Culture and Implantation:
-
Culture EBV-positive cancer cells (e.g., SNU-719 for gastric cancer) under standard conditions.
-
Harvest cells during the exponential growth phase and confirm viability (>95%).
-
Implant 5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., NSG mice).[10]
-
Allow tumors to reach a volume of approximately 100 mm³.[10]
-
-
Animal Grouping and Treatment:
-
Randomize mice into treatment groups (e.g., Vehicle, Nanatinostat monotherapy, Valganciclovir monotherapy, Nanatinostat + Valganciclovir).
-
Nanatinostat Formulation (Oral Gavage):
-
Prepare a suspension in a vehicle such as 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in sterile water.
-
A sample dose for a related HDAC inhibitor was 100 mg/kg, administered daily.[11] Dose should be optimized for Nanatinostat.
-
-
Valganciclovir Formulation (Oral Gavage):
-
Formulate in sterile water.
-
A clinical dose is 900 mg daily.[4] This will need to be scaled and optimized for mice.
-
-
Administer treatments according to the planned schedule (e.g., Nanatinostat 4 days on/3 days off, Valganciclovir daily).
-
-
Monitoring and Endpoints:
-
Measure tumor volume with calipers 2-3 times per week.
-
Monitor animal weight and health status.
-
At the end of the study, collect tumors for pharmacodynamic analysis (e.g., histone acetylation, EBV gene expression).
-
Protocol 2: Formulation of this compound for Oral Administration in Mice
This is a general protocol for poorly soluble compounds and should be optimized.
-
Vehicle Preparation:
-
Prepare a 0.5% (w/v) solution of carboxymethylcellulose sodium (CMC-Na) in sterile, deionized water.
-
Optionally, add a surfactant like Tween 80 (e.g., 0.1% v/v) to improve wettability.
-
-
Suspension Preparation:
-
Weigh the required amount of this compound powder.
-
In a sterile container, add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or stirring to form a suspension.
-
Sonicate the suspension in a water bath to ensure homogeneity and reduce particle size.
-
-
Administration:
-
Administer the suspension via oral gavage using a suitable gauge needle.
-
Ensure the suspension is well-mixed before each administration.
-
Visualizations
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. huyabio.com [huyabio.com]
- 3. mdpi.com [mdpi.com]
- 4. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HDAC inhibitors and immunotherapy; a double edged sword? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel Mouse Xenograft Models Reveal a Critical Role of CD4+ T Cells in the Proliferation of EBV-Infected T and NK Cells | PLOS Pathogens [journals.plos.org]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. briefs.techconnect.org [briefs.techconnect.org]
- 10. EBNA1 inhibitors have potent and selective antitumor activity in xenograft models of Epstein-Barr Virus-associated Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Microemulsion formulation for enhanced absorption of poorly soluble drugs. II. In vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (Rac)-Nanatinostat Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Nanatinostat in preclinical models. The information is designed to address specific issues that may be encountered during experimentation, with a focus on side effect mitigation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (also known as VRx-3996 or CHR-3996) is an orally active, selective class I histone deacetylase (HDAC) inhibitor.[1] It specifically targets HDACs 1, 2, and 3 with significantly higher potency compared to other HDAC isoforms.[1] By inhibiting these enzymes, Nanatinostat leads to an increase in histone acetylation, which in turn alters gene expression, resulting in cell cycle arrest, apoptosis, and inhibition of tumor growth in various preclinical cancer models.[1]
Q2: What are the common side effects of class I HDAC inhibitors observed in preclinical models?
While this compound is reported to have a favorable toxicity profile in preclinical studies[1][2], class I HDAC inhibitors as a group are known to cause certain side effects in animal models. The most commonly reported and dose-limiting toxicity is hematological, particularly thrombocytopenia (a decrease in platelet count).[3][4] Other potential side effects can include gastrointestinal issues and fatigue, though these are often less severe in preclinical settings compared to clinical trials.[5]
Q3: Is there a known mitigation strategy for HDAC inhibitor-induced thrombocytopenia in preclinical models?
Yes, preclinical studies have shown that thrombocytopenia induced by class I HDAC inhibitors can be successfully mitigated. The administration of a thrombopoietin (TPO) mimetic has been demonstrated to ameliorate the decrease in platelet counts in mice treated with HDAC inhibitors like panobinostat and romidepsin.[3][4] This suggests that stimulating platelet production can counteract the inhibitory effect of these drugs on platelet release.
Q4: At what plasma concentrations is this compound effective in preclinical models?
Preclinical xenograft studies have shown that this compound is effective at plasma concentrations that are achievable and well-tolerated in animal models.[1][2] A Phase I clinical study of CHR-3996 reported that mean AUC values at doses of 40 mg and above exceeded the levels required for efficacy in these xenograft models.[2]
Troubleshooting Guides
Issue: Significant decrease in platelet count (Thrombocytopenia) observed in mice following this compound administration.
Potential Cause: Thrombocytopenia is a known class effect of HDAC inhibitors.[3][4] Studies on other class I HDAC inhibitors, such as romidepsin and panobinostat, have shown that this is due to impaired platelet production and release from megakaryocytes rather than direct platelet apoptosis.[3][4]
Suggested Mitigation Strategy: Administration of a thrombopoietin (TPO) mimetic can be used to counteract the thrombocytopenic effects of class I HDAC inhibitors.[3][4] In preclinical mouse models, a mouse-specific TPO-mimetic, AMP-4, has been shown to effectively restore platelet levels.[3][4]
Experimental Data Summary:
| Treatment Group | Platelet Count Nadir (Day 5) | Platelet Count with TPO-Mimetic | Reference |
| Panobinostat-treated mice | ~300 x 109/L | Restored to levels of untreated controls | [3] |
| Romidepsin-treated mice | ~300 x 109/L | Restored to levels of untreated controls | [3] |
Note: The above data is for the class I HDAC inhibitors panobinostat and romidepsin, and is expected to be applicable to this compound due to the class effect.
Experimental Workflow for Thrombocytopenia Mitigation:
Caption: Experimental workflow for inducing and mitigating HDAC inhibitor-induced thrombocytopenia in a mouse model.
Experimental Protocols
Protocol: Mitigation of HDAC Inhibitor-Induced Thrombocytopenia in a Mouse Model
This protocol is adapted from studies on class I HDAC inhibitors panobinostat and romidepsin and can be applied to investigate mitigation strategies for this compound.
1. Animal Model:
-
Species: C57BL/6 mice.
-
Justification: This strain has been used to successfully model HDAC inhibitor-induced thrombocytopenia.[3]
2. Induction of Thrombocytopenia:
-
Administer this compound at the desired therapeutic dose and schedule.
-
For comparison, other class I HDAC inhibitors have been administered to C57BL/6 mice to induce a dose-dependent reduction in platelet number, with a nadir typically observed on day 5.[3]
3. Monitoring:
-
Perform complete blood counts (CBCs) at baseline and regular intervals (e.g., daily or every other day) following drug administration.
-
Blood samples can be collected via tail vein or saphenous vein.
-
Pay close attention to platelet counts.
4. Mitigation Agent:
-
Agent: Thrombopoietin (TPO) mimetic. For mice, a species-specific mimetic such as AMP-4 is recommended.[3]
-
Administration: A single subcutaneous dose of AMP-4 has been shown to be effective.[3] The timing of administration can be at the initiation of HDAC inhibitor treatment or upon detection of a significant drop in platelet counts.
5. Assessment of Efficacy:
-
Continue to monitor platelet counts following the administration of the TPO mimetic.
-
A successful mitigation is characterized by a return of platelet counts to baseline levels, similar to untreated control animals.[3]
Signaling Pathways and Workflows
This compound Mechanism of Action
Caption: Signaling pathway of this compound leading to tumor growth inhibition.
HDAC Inhibitor-Induced Thrombocytopenia and Mitigation Pathway
Caption: Logical relationship of HDAC inhibitor-induced thrombocytopenia and its mitigation by a TPO mimetic.
References
Technical Support Center: (Rac)-Nanatinostat
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (Rac)-Nanatinostat.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
| Question | Possible Causes | Troubleshooting Steps |
| 1. Why am I observing reduced or no cytotoxicity of Nanatinostat in my cancer cell line? | 1. Intrinsic or Acquired Resistance: The cell line may have inherent resistance mechanisms or have developed resistance over time. 2. Suboptimal Drug Concentration or Exposure Time: The concentration of Nanatinostat may be too low, or the duration of treatment may be too short. 3. Drug Inactivation: The compound may be unstable or degraded in the experimental conditions. 4. Cell Culture Conditions: High cell density or presence of growth factors in the serum may interfere with drug activity. | 1. Assess Resistance Mechanisms: a. Gene Expression Analysis: Profile the expression of anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL, Mcl-1) and drug efflux pumps (e.g., ABC transporters).[1][2] b. Pathway Analysis: Examine the activation status of pro-survival signaling pathways such as PI3K/AKT/mTOR and MAPK.[2][3] 2. Optimize Dosing: Perform a dose-response and time-course experiment to determine the optimal IC50 and treatment duration for your specific cell line.[4] 3. Ensure Drug Quality: Use freshly prepared Nanatinostat solutions and protect from light and repeated freeze-thaw cycles. 4. Standardize Cell Culture: Maintain consistent cell seeding densities and consider using reduced-serum media during drug treatment. |
| 2. My EBV-positive lymphoma cells are not showing lytic cycle induction after Nanatinostat treatment. What could be the reason? | 1. Cell Line Specificity: The specific EBV-positive cell line may have a block in the lytic induction pathway that is not overcome by HDAC inhibition alone. 2. Insufficient HDAC Inhibition: The concentration of Nanatinostat may not be sufficient to induce the expression of lytic genes. 3. Epigenetic Silencing: Other epigenetic modifications, such as DNA methylation, might be preventing lytic gene expression.[2] | 1. Confirm Target Engagement: Perform a Western blot to check for increased histone acetylation (e.g., acetyl-H3, acetyl-H4) to confirm that Nanatinostat is inhibiting HDACs in your cells. 2. Titrate Nanatinostat Concentration: Test a range of Nanatinostat concentrations to find the optimal dose for lytic gene induction in your cell line. 3. Combination Therapy: Consider combining Nanatinostat with a DNA methyltransferase (DNMT) inhibitor to synergistically reactivate viral gene expression.[2] |
| 3. I am seeing high background in my histone acetylation Western blot after Nanatinostat treatment. How can I improve the signal? | 1. Antibody Specificity: The primary antibody may have low specificity or be used at too high a concentration. 2. Blocking and Washing: Inadequate blocking or insufficient washing can lead to high background. 3. Sample Preparation: Improper sample handling can lead to protein degradation or non-specific antibody binding. | 1. Optimize Antibody Dilution: Titrate the primary antibody to determine the optimal concentration. 2. Enhance Blocking and Washing: Increase the blocking time and use a blocking buffer with a higher percentage of non-fat milk or BSA. Increase the number and duration of wash steps. 3. Use Fresh Lysates: Prepare fresh cell lysates and include protease and phosphatase inhibitors. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| What is the mechanism of action of this compound? | This compound is a potent, orally available, and selective inhibitor of Class I histone deacetylases (HDACs), specifically HDAC1, HDAC2, and HDAC3.[4] By inhibiting these enzymes, Nanatinostat leads to an accumulation of acetylated histones and other proteins, which in turn results in the reactivation of silenced tumor suppressor genes and viral genes in Epstein-Barr virus (EBV)-associated malignancies.[5][6] In the context of EBV, Nanatinostat induces the expression of the lytic EBV BGLF4 protein kinase, which then activates ganciclovir, leading to apoptosis in the tumor cells.[7][8] |
| What are the known mechanisms of resistance to HDAC inhibitors like Nanatinostat? | Resistance to HDAC inhibitors can arise through several mechanisms, including: * Alterations in Apoptotic Pathways: Upregulation of anti-apoptotic proteins like Bcl-2, Bcl-xL, and Mcl-1, or downregulation of pro-apoptotic proteins.[1][2][9] * Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters that pump the drug out of the cell.[1] * Activation of Pro-Survival Signaling Pathways: Increased activity of pathways such as PI3K/AKT/mTOR and MAPK can promote cell survival despite HDAC inhibition.[2][3] * Epigenetic Compensation: Redundant epigenetic mechanisms, like DNA methylation, can re-silence genes that were activated by HDAC inhibitors.[2] |
| How can resistance to Nanatinostat be overcome? | Strategies to overcome resistance to Nanatinostat often involve combination therapies: * Targeting Apoptotic Pathways: Combining Nanatinostat with Bcl-2 inhibitors (e.g., Venetoclax) can enhance apoptosis in resistant cells.[2] * Inhibiting Pro-Survival Pathways: Co-treatment with inhibitors of the PI3K/AKT/mTOR or MAPK pathways can block survival signals.[2] * Dual Epigenetic Modulation: Combining Nanatinostat with DNA methyltransferase (DNMT) inhibitors can prevent the re-silencing of tumor suppressor genes.[2] * Combination with Antivirals: In EBV-positive cancers, Nanatinostat is used with the antiviral agent valganciclovir to induce viral lytic-phase and subsequent cell death.[5][10] |
| What is the clinical application of Nanatinostat? | Nanatinostat is primarily being investigated in combination with valganciclovir for the treatment of relapsed/refractory Epstein-Barr virus (EBV)-positive lymphoid malignancies.[5][7] Clinical trials have shown promising results for this combination in various EBV-associated lymphomas.[6][10] |
Quantitative Data
Table 1: In Vitro Efficacy of Nanatinostat
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| HeLa | Cervical Cancer | < 330 | [11][12] |
| U937 | Histiocytic Lymphoma | < 330 | [11][12] |
| HUT | T-Cell Lymphoma | < 330 | [11][12] |
| Myeloma Cell Lines | Multiple Myeloma | 30.3 - 97.6 | [4] |
Table 2: Clinical Efficacy of Nanatinostat in Combination with Valganciclovir in EBV+ Lymphomas
| Clinical Trial Phase | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate | Reference |
| Phase 1b/2 (Interim) | R/R EBV+ Lymphomas | 58% | 33% | [6][13] |
| Phase 2 (NAVAL-1) | R/R EBV+ PTCL (ITT) | 50% | 20% | [10] |
| Phase 2 (NAVAL-1) | R/R EBV+ PTCL (Efficacy-Evaluable) | 71% | 29% | [10] |
| Phase 1b/2 | R/R EBV+ Lymphomas | 40% | 19% | [7] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound for 24-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
2. Western Blot for Histone Acetylation
-
Cell Lysis: Treat cells with Nanatinostat for the desired time, then lyse the cells in RIPA buffer containing protease and HDAC inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetyl-Histone H3, acetyl-Histone H4, and a loading control (e.g., β-actin or total Histone H3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
3. RT-qPCR for EBV Lytic Gene Expression
-
RNA Extraction: Treat EBV-positive cells with Nanatinostat and extract total RNA using a commercial kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform quantitative PCR using primers specific for EBV lytic genes (e.g., BZLF1, BRLF1) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Mechanism of action of this compound.
Caption: Key pathways contributing to Nanatinostat resistance.
Caption: A logical workflow for troubleshooting reduced Nanatinostat efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. Mechanisms of resistance to histone deacetylase inhibitors in acute leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. viracta.investorroom.com [viracta.investorroom.com]
- 6. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
- 7. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mechanisms of resistance to histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. onclive.com [onclive.com]
- 11. This compound - Immunomart [immunomart.com]
- 12. This compound|CAS 914937-68-1|DC Chemicals [dcchemicals.com]
- 13. immunitybio.com [immunitybio.com]
Technical Support Center: Refining (Rac)-Nanatinostat and Valganciclovir Combination Dosage
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for refining the combination dosage of (Rac)-Nanatinostat and valganciclovir. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data presented in a clear, accessible format.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of the this compound and valganciclovir combination therapy?
A1: This combination therapy operates on a "kick and kill" mechanism. This compound, a selective Class I histone deacetylase (HDAC) inhibitor, reactivates the lytic cycle in Epstein-Barr virus (EBV)-positive tumor cells.[1][2] This reactivation includes the expression of the viral protein kinase, BGLF4.[1] Valganciclovir, a prodrug of ganciclovir, is then activated, or "kicked," into its cytotoxic form by this viral kinase.[1] The activated ganciclovir subsequently inhibits DNA synthesis in the tumor cells, leading to apoptosis, the "kill" phase.[1]
Q2: What is the recommended starting dose for this combination in clinical settings?
A2: Based on the NAVAL-1 Phase 1b/2 and Phase 2 clinical trials, the recommended Phase 2 dose (RP2D) is this compound 20 mg administered orally once daily for four days a week, in combination with valganciclovir 900 mg taken orally once daily.[1][3][4]
Q3: What are the common adverse events observed with this combination therapy?
A3: The most frequently reported treatment-related adverse events are generally manageable and include nausea, fatigue, decreased appetite, diarrhea, thrombocytopenia (low platelet count), neutropenia (low neutrophil count), and anemia (low red blood cell count).[1][5][6]
Q4: In which cancer types has this combination shown promise?
A4: This combination therapy is being investigated for various Epstein-Barr virus-positive (EBV+) malignancies.[7] Encouraging efficacy has been observed in patients with relapsed or refractory EBV+ lymphomas, including peripheral T-cell lymphoma (PTCL), diffuse large B-cell lymphoma (DLBCL), and angioimmunoblastic T-cell lymphoma (AITL).[1][6][8]
Data Summary
Table 1: Clinical Efficacy of Nanatinostat and Valganciclovir in Relapsed/Refractory EBV+ Peripheral T-Cell Lymphoma (NAVAL-1 Trial, Stage 1)[8]
| Population | Overall Response Rate (ORR) | Complete Response Rate (CR) |
| Intent-to-Treat (n=10) | 50% | 20% |
| Efficacy-Evaluable (n=7) | 71% | 29% |
Table 2: Preclinical Activity of Ganciclovir (Active Metabolite of Valganciclovir) Against Epstein-Barr Virus
| Parameter | Value | Reference |
| IC50 for wild-type EBV | 1.5 µM | [9] |
| IC50 for protein kinase mutant EBV | 19.6 µM | [9] |
Note: this compound has been shown to induce lytic cycle activation in EBV-infected Burkitt's lymphoma cells at nanomolar concentrations in vitro, though specific IC50 values for cytotoxicity in combination with valganciclovir are not publicly available and would need to be determined experimentally.[1]
Experimental Protocols
In Vitro Synergy Assessment: Checkerboard Assay and Combination Index (CI) Analysis
This protocol outlines a method to determine the synergistic, additive, or antagonistic effects of this compound and valganciclovir in EBV-positive lymphoma cell lines.
1. Materials:
- EBV-positive lymphoma cell lines (e.g., SNU-719)
- This compound
- Valganciclovir
- Cell culture medium and supplements
- 96-well plates
- Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
- Plate reader
2. Procedure:
- Cell Seeding: Seed the EBV-positive lymphoma cells in 96-well plates at a predetermined optimal density and incubate overnight.
- Drug Dilution: Prepare a dilution series for both this compound and valganciclovir. A common approach is to use a 7x7 dose matrix with concentrations ranging from 0.1x to 10x the estimated IC50 of each drug.
- Drug Addition: Add the single agents and their combinations to the wells according to the checkerboard layout. Include vehicle-only controls.
- Incubation: Incubate the plates for a period relevant to the cell line's doubling time (e.g., 72 hours).
- Cell Viability Assessment: Measure cell viability using a suitable assay.
- Data Analysis: Calculate the fraction of cells affected (Fa) for each drug concentration and combination. Use software like CompuSyn to calculate the Combination Index (CI) based on the Chou-Talalay method.
- CI < 1 indicates synergy.
- CI = 1 indicates an additive effect.
- CI > 1 indicates antagonism.
In Vivo Dose-Finding Study: EBV-Positive Lymphoma Xenograft Model
This protocol provides a framework for a dose-finding study in an immunodeficient mouse model.
1. Materials:
- Immunodeficient mice (e.g., NOD/SCID)
- EBV-positive lymphoma cells
- This compound formulated for oral gavage
- Valganciclovir formulated for oral gavage
- Calipers for tumor measurement
2. Procedure:
- Tumor Implantation: Subcutaneously implant EBV-positive lymphoma cells into the flanks of the mice.
- Tumor Growth Monitoring: Monitor tumor growth until tumors reach a palpable size (e.g., 100-150 mm³).
- Randomization and Dosing: Randomize mice into treatment groups:
- Vehicle control
- This compound alone (e.g., starting at a dose known to be well-tolerated)
- Valganciclovir alone
- Combination of this compound and valganciclovir at various dose levels.
- Administer drugs according to the desired schedule (e.g., Nanatinostat 4 days/week, Valganciclovir daily).
- Endpoint Measurement:
- Measure tumor volume with calipers 2-3 times per week.
- Monitor animal body weight and overall health.
- Data Analysis:
- Plot tumor growth curves for each treatment group.
- Calculate tumor growth inhibition (TGI).
- Assess the tolerability of the different dose combinations based on body weight changes and clinical signs.
Visualizations
Caption: "Kick and Kill" signaling pathway of Nanatinostat and valganciclovir.
Caption: Experimental workflows for in vitro and in vivo studies.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background in in vitro cell viability assays | - Autofluorescence/autoluminescence of compounds.- Contamination of reagents. | - Run compound-only controls to measure background.- Use fresh, high-quality reagents. |
| Inconsistent results between replicates | - Pipetting errors.- Uneven cell seeding.- Edge effects in multi-well plates. | - Calibrate pipettes and ensure proper technique.- Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Lack of synergy in vitro | - Suboptimal drug concentrations.- Inappropriate cell line (low EBV expression).- Insufficient incubation time. | - Perform single-agent dose-response curves to determine IC50s and inform combination concentrations.- Confirm EBV status and lytic cycle inducibility of the cell line.- Optimize incubation time based on cell doubling time and drug mechanism. |
| High toxicity in in vivo studies (e.g., significant weight loss) | - Doses are too high.- Formulation issues.- Animal model sensitivity. | - Start with lower doses and perform a dose-escalation study.- Ensure proper drug solubilization and vehicle tolerability.- Closely monitor animal health and consider a different mouse strain if necessary. |
| No tumor growth inhibition in vivo | - Insufficient drug exposure.- Drug resistance.- Inappropriate animal model. | - Verify drug formulation and administration technique.- Consider pharmacokinetic studies to assess drug levels.- Ensure the chosen xenograft model is sensitive to the treatment. |
References
- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. viracta.investorroom.com [viracta.investorroom.com]
- 4. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. viracta.investorroom.com [viracta.investorroom.com]
- 6. Nanatinostat and valganciclovir for EBV-associated lymphoma | VJHemOnc [vjhemonc.com]
- 7. clinicaltrials.eu [clinicaltrials.eu]
- 8. onclive.com [onclive.com]
- 9. The Epstein-Barr Virus (EBV)-Encoded Protein Kinase, EBV-PK, but Not the Thymidine Kinase (EBV-TK), Is Required for Ganciclovir and Acyclovir Inhibition of Lytic Viral Production - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-Nanatinostat and Other HDAC Inhibitors for Researchers
In the landscape of epigenetic drug development, histone deacetylase (HDAC) inhibitors have emerged as a promising class of therapeutics for various malignancies. This guide provides a detailed comparison of (Rac)-Nanatinostat, a selective Class I HDAC inhibitor, with other prominent HDAC inhibitors: the pan-HDAC inhibitors Vorinostat and Panobinostat, and the Class I-selective inhibitor Romidepsin. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.
Mechanism of Action: A Shared Target, Different Specificities
Histone deacetylases are a class of enzymes that remove acetyl groups from lysine residues on histones and other non-histone proteins. This deacetylation leads to a more condensed chromatin structure, restricting the access of transcription factors to DNA and resulting in transcriptional repression of genes, including tumor suppressor genes. HDAC inhibitors counteract this process, leading to histone hyperacetylation, a more relaxed chromatin state, and the re-expression of silenced genes. This can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[1]
While all four inhibitors share this general mechanism, their selectivity for different HDAC isoforms varies, which can influence their efficacy and side-effect profiles.
-
This compound: A potent and selective inhibitor of Class I HDACs, particularly HDAC1, HDAC2, and HDAC3.[2] Its unique application is being explored in Epstein-Barr virus (EBV)-positive lymphomas, where it is proposed to induce the expression of a viral kinase that then activates an antiviral co-drug, leading to targeted tumor cell death.[3][4]
-
Vorinostat: A pan-HDAC inhibitor, meaning it inhibits a broad range of HDAC isoforms, including Class I, II, and IV.[5][6] It is an established therapeutic for cutaneous T-cell lymphoma (CTCL).[6]
-
Romidepsin: A potent Class I-selective HDAC inhibitor, also approved for the treatment of CTCL.[7][8][9]
-
Panobinostat: A potent pan-HDAC inhibitor with activity against Class I, II, and IV HDACs.[2][10][11] It has demonstrated greater in vitro inhibitory activity against a broad range of HDACs compared to Vorinostat and Romidepsin and is approved for the treatment of multiple myeloma.[12]
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and the other selected HDAC inhibitors, focusing on their inhibitory activity against specific HDAC isoforms and their effects on cancer cell lines.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC4 (nM) | HDAC5 (nM) | HDAC6 (nM) | HDAC7 (nM) | HDAC8 (nM) | Selectivity |
| This compound | 3[2] | 4[2] | 7[2] | - | 200[2] | 2100[2] | - | - | Class I selective[2] |
| Vorinostat | 10[6] | 130[13] | 20[6] | - | - | - | - | - | Pan-HDAC (Class I, II, IV)[5][6] |
| Romidepsin | 36[14] | 47[14] | - | 510[14] | - | 1400[14] | - | - | Class I selective[7][8][9] |
| Panobinostat | <13.2[10] | <13.2[10] | <13.2[10] | mid-nM[10] | - | - | mid-nM[10] | mid-nM[10] | Pan-HDAC (Class I, II, IV)[2][10][11] |
Table 2: Comparative Efficacy in Cancer Cell Lines
| Inhibitor | Cell Line(s) | Assay Type | IC50 (Cell Growth Inhibition) |
| This compound | Myeloma cell lines (H929, RPMI-8226) | Proliferation | 30.3 - 97.6 nM[2] |
| Vorinostat | Sarcoma cell lines (SW-982, SW-1353) | MTS | 8.6 µM, 2.0 µM |
| Prostate cancer cell lines (LNCaP, PC-3, TSU-Pr1) | Growth Inhibition | 2.5 - 7.5 µM | |
| Romidepsin | Leukemia cell lines (U-937, K562, CCRF-CEM) | Growth Inhibition | 5.92 nM, 8.36 nM, 6.95 nM[1] |
| Panobinostat | Sarcoma cell lines (SW-982, SW-1353) | MTS | 0.1 µM, 0.02 µM |
| Lung cancer cell lines (H1299, L55, A549) | Growth Inhibition | 5 nM, 11 nM, 30 nM[12] |
Experimental Protocols
HDAC Enzymatic Assay (Fluorometric)
This protocol describes a general method for determining the in vitro inhibitory activity of compounds against specific HDAC isoforms.
-
Reagents and Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., Tris-based buffer with salts and a reducing agent)
-
HDAC inhibitor compounds (dissolved in DMSO)
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)
-
96-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of the HDAC inhibitor compounds in assay buffer.
-
In the wells of a 96-well plate, add the assay buffer, the diluted HDAC inhibitor (or DMSO for control), and the recombinant HDAC enzyme.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent molecule.
-
Incubate at room temperature for a short period (e.g., 15 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence using a plate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC-based substrates).
-
Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by plotting the data and fitting to a dose-response curve.
-
Cell Viability Assay (MTS Assay)
This protocol outlines a common method for assessing the effect of HDAC inhibitors on the viability of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
HDAC inhibitor compounds (dissolved in DMSO)
-
MTS reagent (containing a tetrazolium salt and an electron coupling reagent)
-
96-well clear microplates
-
Absorbance plate reader
-
-
Procedure:
-
Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the HDAC inhibitor compounds in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of the HDAC inhibitor (and a vehicle control with DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified CO2 incubator.
-
Add the MTS reagent to each well according to the manufacturer's instructions.
-
Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the tetrazolium salt into a colored formazan product.
-
Measure the absorbance at a wavelength of 490 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data and fitting it to a dose-response curve.
-
Mandatory Visualization
Below are diagrams generated using the DOT language to illustrate key concepts.
Caption: General Mechanism of HDAC Inhibition.
Caption: Nanatinostat's "Kick and Kill" Mechanism in EBV+ Lymphoma.
Caption: Workflow for a Fluorometric HDAC Enzymatic Assay.
References
- 1. Efficacy and toxicity of histone deacetylase inhibitors in relapsed/refractory multiple myeloma: Systematic review and meta-analysis of clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The emergence of specific HDAC inhibitors and their clinical efficacy in the treatment of hematologic malignancies and breast cancer - MedCrave online [medcraveonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Clinical efficacy and mechanistic insights of FDA-approved HDAC inhibitors in the treatment of lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. A comparative safety review of histone deacetylase inhibitors for the treatment of myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 8. Profiling technologies for the identification and characterization of small-molecule histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 6-Selective Inhibitors and the Influence of Capping Groups on Hydroxamate-Zinc Denticity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Nanatinostat plus valganciclovir granted Fast Track designation by the FDA for the treatment of patients with EBV-associated lymphomas [lymphomahub.com]
A Comparative Guide to (Rac)-Nanatinostat and Vorinostat Efficacy
In the landscape of epigenetic modifiers, histone deacetylase (HDAC) inhibitors have emerged as a promising class of anti-cancer agents. This guide provides a detailed comparison of two notable HDAC inhibitors: (Rac)-Nanatinostat and vorinostat. The following sections objectively evaluate their performance based on available preclinical and clinical data, offering insights for researchers, scientists, and drug development professionals.
At a Glance: Key Efficacy and Selectivity Parameters
| Feature | This compound | Vorinostat |
| HDAC Selectivity | Class I Selective | Pan-HDAC Inhibitor |
| Primary Mechanism | Induces apoptosis and cell cycle arrest. In Epstein-Barr virus (EBV)-positive cancers, it reactivates viral genes, enabling a "Kick & Kill" strategy with antiviral drugs.[1][2] | Induces apoptosis, cell cycle arrest, and differentiation.[3][4] |
| Approved Indication | Investigational, primarily for EBV-positive lymphomas. | Cutaneous T-cell lymphoma (CTCL).[5] |
In Vitro Potency: A Quantitative Comparison
The in vitro potency of this compound and vorinostat has been evaluated against various HDAC enzymes and cancer cell lines. The following tables summarize their half-maximal inhibitory concentrations (IC50) and lethal concentrations (LC50), providing a quantitative measure of their efficacy at a cellular level.
HDAC Isoform Selectivity
This compound demonstrates high potency against Class I HDACs, while vorinostat exhibits a broader, pan-HDAC inhibitory profile.
| HDAC Isoform | This compound IC50 (nM) | Vorinostat IC50 (nM) |
| HDAC1 | 3[6] | 10[3] |
| HDAC2 | 4[6] | - |
| HDAC3 | 7[6] | 20[3] |
| HDAC5 | 200[6] | - |
| HDAC6 | 2100[6] | - |
Note: Data for vorinostat against HDAC2, HDAC5, and HDAC6 from the provided search results were not available for a direct comparison.
Anti-proliferative Activity in Cancer Cell Lines
The anti-proliferative effects of both compounds have been documented in various cancer cell lines. Due to the lack of head-to-head comparative studies, the data is presented in separate tables.
Table 2a: this compound Anti-proliferative Activity
| Cell Line | Cancer Type | LC50 (nM) |
| H929 | Myeloma | 30.3 - 97.6 (range across different myeloma cell lines)[6] |
| RPMI-8226 | Myeloma | 30.3 - 97.6 (range across different myeloma cell lines)[6] |
Table 2b: Vorinostat Anti-proliferative Activity
| Cell Line | Cancer Type | IC50 (µM) |
| HH | Cutaneous T-cell Lymphoma | 0.146[7] |
| HuT78 | Cutaneous T-cell Lymphoma | 2.062[7] |
| MJ | Cutaneous T-cell Lymphoma | 2.697[7] |
| MylA | Cutaneous T-cell Lymphoma | 1.375[7] |
| SeAx | Cutaneous T-cell Lymphoma | 1.510[7] |
| LNCaP | Prostate Cancer | 7.5[8] |
| PC-3 | Prostate Cancer | 2.5 - 7.5[8] |
| TSU-Pr1 | Prostate Cancer | 2.5 - 7.5[8] |
| SW-982 | Synovial Sarcoma | 8.6[4][8] |
| SW-1353 | Chondrosarcoma | 2.0[4][8] |
| MCF-7 | Breast Cancer | 0.75[8] |
Mechanisms of Action and Signaling Pathways
Both this compound and vorinostat exert their anti-cancer effects by inhibiting HDAC enzymes, leading to the accumulation of acetylated histones and other proteins. This results in the modulation of gene expression, ultimately causing cell cycle arrest and apoptosis.
General HDAC Inhibition Pathway
The following diagram illustrates the general mechanism of action for HDAC inhibitors like this compound and vorinostat.
Caption: General mechanism of action of HDAC inhibitors.
This compound's "Kick & Kill" Strategy in EBV-Positive Cancers
A unique mechanism of action for this compound is its ability to induce the lytic cycle of the Epstein-Barr virus in latently infected cancer cells. This "kick" exposes the cancer cells to antiviral drugs like valganciclovir, leading to their selective "kill."
Caption: The "Kick & Kill" mechanism of Nanatinostat in EBV+ cancers.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the typical protocols used to assess the efficacy of this compound and vorinostat.
HDAC Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency of compounds against specific HDAC isoforms.
Objective: To measure the half-maximal inhibitory concentration (IC50) of a test compound against a specific HDAC enzyme.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC1, HDAC3)
-
Fluorogenic HDAC substrate
-
Assay buffer
-
Test compound (this compound or vorinostat) dissolved in DMSO
-
Developer solution (containing a stop solution and a protease)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a 96-well plate, add the diluted test compound, recombinant HDAC enzyme, and assay buffer. Include positive (no inhibitor) and negative (no enzyme) controls.
-
Incubate the plate to allow for enzyme-inhibitor interaction.
-
Add the fluorogenic HDAC substrate to all wells and incubate.
-
Stop the enzymatic reaction by adding the developer solution. The developer cleaves the deacetylated substrate, releasing a fluorescent signal.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of the test compound relative to the controls.
-
Plot the percent inhibition against the log of the compound concentration to determine the IC50 value using non-linear regression analysis.[9][10]
Cell Viability Assay (MTT or MTS)
These colorimetric assays are used to assess the anti-proliferative effects of the compounds on cancer cell lines.
Objective: To determine the IC50 or LC50 of a test compound in a specific cancer cell line.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Test compound (this compound or vorinostat) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
96-well clear microplates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or MTS reagent to each well and incubate for 1-4 hours. Viable cells will metabolize the reagent into a colored formazan product.
-
If using MTT, add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration to determine the IC50 or LC50 value.[4][8][11]
Experimental Workflow for Efficacy Evaluation
The following diagram outlines a typical workflow for evaluating the efficacy of HDAC inhibitors like this compound and vorinostat.
Caption: A typical workflow for evaluating the efficacy of HDAC inhibitors.
Conclusion
This compound and vorinostat are both potent HDAC inhibitors with distinct profiles. This compound's selectivity for Class I HDACs and its novel "Kick & Kill" mechanism in EBV-positive malignancies make it a promising candidate for targeted therapies. Vorinostat, as a pan-HDAC inhibitor, has demonstrated broad anti-cancer activity and has an established role in the treatment of CTCL. The choice between these agents in a research or clinical setting will depend on the specific cancer type, the desired selectivity profile, and the therapeutic strategy. Further head-to-head comparative studies are warranted to more definitively delineate their relative efficacy in various cancer contexts.
References
- 1. immunitybio.com [immunitybio.com]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the role of histone deacetylase and histone deacetylase inhibitors in the context of multiple myeloma: mechanisms, therapeutic implications, and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
(Rac)-Nanatinostat for Epstein-Barr Virus Reactivation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of (Rac)-Nanatinostat with other histone deacetylase (HDAC) inhibitors for the reactivation of the Epstein-Barr Virus (EBV) lytic cycle, a promising therapeutic strategy for EBV-associated malignancies. The content herein summarizes experimental data, details methodologies for key experiments, and visualizes relevant biological pathways and workflows.
Introduction to EBV Lytic Reactivation Therapy
Epstein-Barr virus (EBV) is associated with a variety of cancers, including Burkitt's lymphoma, Hodgkin's lymphoma, and nasopharyngeal carcinoma. In these malignancies, EBV typically exists in a latent state, expressing a limited number of viral proteins, which makes it a difficult target for conventional antiviral therapies. A novel therapeutic approach, known as "kick and kill," aims to reactivate the EBV lytic cycle in tumor cells. This reactivation, or "kick," leads to the expression of viral enzymes, such as the protein kinase BGLF4, which can phosphorylate antiviral prodrugs like ganciclovir (GCV) or its oral prodrug valganciclovir (VGCV). The activated drug then induces apoptosis in the cancer cells, the "kill" step.[1][2]
Histone deacetylase (HDAC) inhibitors have emerged as a key class of drugs capable of inducing EBV lytic reactivation by altering the epigenetic landscape of the viral genome, leading to the expression of the immediate-early viral transactivators, BZLF1 (Zta) and BRLF1 (Rta).[3][4] this compound is a potent, orally available, class I-selective HDAC inhibitor targeting HDAC1, HDAC2, and HDAC3.[2][5] This guide evaluates the efficacy of Nanatinostat in this context, comparing it with other HDAC inhibitors.
Comparative Efficacy of HDAC Inhibitors in EBV Reactivation
In Vitro Potency
Several studies have investigated the ability of various HDAC inhibitors to induce EBV lytic gene expression in different EBV-positive cell lines. While direct head-to-head comparisons including Nanatinostat are limited, the available data allows for a qualitative and semi-quantitative assessment of their potency.
| HDAC Inhibitor | Class | Potency in EBV Lytic Induction (Qualitative/Semi-quantitative) | Reference |
| This compound | Class I selective (hydroxamic acid) | Induces lytic cycle at nanomolar concentrations in Burkitt's lymphoma cells.[2] | [2] |
| Romidepsin | Class I selective (cyclic peptide) | Potent inducer, effective at ~0.5 to 5 nM in NPC and GC cells.[7] | [7] |
| Panobinostat (LBH589) | Pan-HDAC inhibitor (hydroxamic acid) | Very high induction of EBV TK expression (>250-fold).[6] Effective at nanomolar concentrations (20-500 nM).[6] | [6] |
| Belinostat (PXD101) | Pan-HDAC inhibitor (hydroxamic acid) | High induction of EBV TK expression (>26-fold).[6] | [6] |
| MS-275 (Entinostat) | Class I selective (benzamide) | Moderate to high induction of EBV TK expression (~11-fold).[6] Effective at nanomolar concentrations (20-500 nM).[6] | [6] |
| SAHA (Vorinostat) | Pan-HDAC inhibitor (hydroxamic acid) | Marginal induction of EBV TK expression in some lymphoma cell lines.[6] | [6] |
| Valproic Acid | Class I and IIa inhibitor (short-chain fatty acid) | Marginal induction of EBV TK expression.[6] | [6] |
| Sodium Butyrate | Class I and IIa inhibitor (short-chain fatty acid) | Moderate induction of EBV TK expression (~17-fold).[6] | [6] |
Clinical Performance
Clinical trial data provides valuable insights into the in vivo efficacy and safety of these compounds. The combination of Nanatinostat and valganciclovir has been evaluated in a phase 1b/2 study in patients with relapsed/refractory EBV-positive lymphomas.
| Therapy | Trial Phase | Patient Population | Overall Response Rate (ORR) | Complete Response Rate (CRR) | Key Adverse Events | Reference |
| Nanatinostat + Valganciclovir | Phase 1b/2 | Relapsed/refractory EBV+ lymphomas (n=55) | 40% (in 43 evaluable patients) | 19% (in 43 evaluable patients) | Nausea (38%), Neutropenia (29%), Thrombocytopenia (20%), Anemia (20%) | [8][9] |
| Angioimmunoblastic T-cell lymphoma (n=15) | 60% | 27% | [8][9] | |||
| Diffuse large B-cell lymphoma (n=9 evaluable) | 66.7% | 33.3% | [10] | |||
| Romidepsin | Pilot Study | Relapsed or refractory extranodal NK/T-cell lymphoma (ENKTL) | Not determined due to severe adverse events. | Not applicable | Severe EBV reactivation, fever, elevated liver enzymes.[11] | [11] |
| Arginine Butyrate + Ganciclovir | Phase 1 | Refractory EBV+ lymphomas (n=15) | 67% (4 complete, 6 partial responses) | 27% | Not detailed in the provided search results. | [2] |
Signaling Pathways and Experimental Workflows
Mechanism of Action of HDAC Inhibitors in EBV Reactivation
HDAC inhibitors promote the acetylation of histones at the promoters of the EBV immediate-early genes, BZLF1 and BRLF1. This leads to a more open chromatin structure, allowing for the binding of transcription factors and the initiation of the lytic cascade.
Caption: HDAC inhibitor-mediated EBV lytic cycle activation.
Experimental Workflow for Evaluating HDAC Inhibitors
The following workflow outlines the key steps in assessing the efficacy of an HDAC inhibitor for EBV reactivation in vitro.
Caption: In vitro evaluation of HDAC inhibitors for EBV reactivation.
Detailed Experimental Protocols
Quantitative PCR (qPCR) for EBV Lytic Gene Expression
Objective: To quantify the mRNA levels of EBV immediate-early (e.g., BZLF1, BRLF1) and early (e.g., BGLF4) genes following HDAC inhibitor treatment.
Materials:
-
EBV-positive lymphoma cell line (e.g., P3HR1, Raji)
-
HDAC inhibitor of interest
-
RNA extraction kit (e.g., QIAzol)
-
Reverse transcription kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (BZLF1, BRLF1, BGLF4) and a housekeeping gene (e.g., GAPDH, ACTB)
-
Real-time PCR instrument
Procedure:
-
Cell Seeding and Treatment: Seed EBV-positive cells at a density of 3 x 10^5 cells/mL in appropriate culture medium. Treat cells with various concentrations of the HDAC inhibitor for 24-48 hours. Include an untreated control.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit following the manufacturer's instructions.[12]
-
Reverse Transcription: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a standard thermal cycling protocol (e.g., initial denaturation at 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 1 min).[13]
-
Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalized to the housekeeping gene.
Western Blot for EBV Lytic Proteins
Objective: To detect the expression of EBV lytic proteins (e.g., Zta, Rta, EA-D) following HDAC inhibitor treatment.
Materials:
-
Treated and untreated EBV-positive cells
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer buffer and apparatus
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Zta, Rta, EA-D, and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in lysis buffer on ice. Centrifuge to pellet cell debris and collect the supernatant.[14]
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate by SDS-PAGE.[15]
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14]
Cell Viability Assay
Objective: To assess the cytotoxic effect of the HDAC inhibitor in combination with ganciclovir.
Materials:
-
EBV-positive lymphoma cell line
-
HDAC inhibitor of interest
-
Ganciclovir (GCV)
-
Trypan blue solution or MTT reagent
-
Hemocytometer or microplate reader
Procedure (Trypan Blue Exclusion):
-
Cell Treatment: Treat cells with the HDAC inhibitor, GCV, or a combination of both for a specified period (e.g., 72 hours).[6]
-
Cell Counting:
-
Mix a small aliquot of the cell suspension with an equal volume of trypan blue solution.
-
Load the mixture onto a hemocytometer.
-
Count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
-
Data Analysis: Calculate the percentage of viable cells for each treatment condition.
Conclusion
This compound, a class I-selective HDAC inhibitor, demonstrates significant promise in the "kick and kill" therapeutic strategy for EBV-associated malignancies. While direct in vitro potency comparisons with other HDAC inhibitors are not extensively documented, clinical data from its combination with valganciclovir shows encouraging efficacy and a manageable safety profile in patients with relapsed/refractory EBV-positive lymphomas.[8][9] Further head-to-head preclinical and clinical studies are warranted to definitively establish the comparative efficacy of Nanatinostat against other potent lytic inducers like romidepsin and panobinostat. The experimental protocols and workflows detailed in this guide provide a framework for such comparative evaluations, which will be crucial for optimizing therapeutic strategies for patients with EBV-driven cancers.
References
- 1. fiercebiotech.com [fiercebiotech.com]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of the BRLF1 promoter and lytic cycle of Epstein–Barr virus by histone acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Epigenetic modification of the Epstein-Barr virus BZLF1 promoter regulates viral reactivation from latency [frontiersin.org]
- 5. ASCO – American Society of Clinical Oncology [asco.org]
- 6. Histone deacetylase inhibitors are potent inducers of gene expression in latent EBV and sensitize lymphoma cells to nucleoside antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of class I histone deacetylases by romidepsin potently induces Epstein-Barr virus lytic cycle and mediates enhanced cell death with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study. [escholarship.org]
- 10. SAFETY AND EFFICACY FINDINGS OF A PHASE 1B/2 STUDY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE DIFFUSE LARGE B-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. Epstein-Barr virus reactivation in extranodal natural killer/T-cell lymphoma patients: a previously unrecognized serious adverse event in a pilot study with romidepsin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Identification and Characterization of the Physiological Gene Targets of the Essential Lytic Replicative Epstein-Barr Virus SM Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cdn.prod.website-files.com [cdn.prod.website-files.com]
- 14. origene.com [origene.com]
- 15. researchgate.net [researchgate.net]
(Rac)-Nanatinostat vs. Belinostat in T-cell Lymphoma: A Comparative Guide for Researchers
Peripheral T-cell lymphomas (PTCL) are a heterogeneous group of aggressive non-Hodgkin lymphomas with a generally poor prognosis and limited treatment options in the relapsed or refractory setting.[1][2][3] Epigenetic dysregulation is a key feature of PTCL, making histone deacetylase (HDAC) inhibitors a valuable therapeutic class.[1] This guide provides an objective comparison of two such inhibitors: belinostat, a pan-HDAC inhibitor approved for relapsed/refractory (R/R) PTCL, and (Rac)-Nanatinostat, a selective Class I HDAC inhibitor under investigation, particularly for Epstein-Barr virus-positive (EBV+) lymphomas.[1][4][5][6]
Mechanism of Action
HDAC inhibitors exert their anti-tumor effects by altering the epigenetic landscape of cancer cells. HDAC enzymes remove acetyl groups from histone proteins, leading to a condensed chromatin structure that represses the transcription of key genes, including tumor suppressors.[7] By blocking HDACs, these inhibitors cause an accumulation of acetylated histones, which relaxes chromatin and allows for the re-expression of these silenced genes, ultimately inducing cell cycle arrest, inhibiting angiogenesis, and promoting apoptosis.[4][7][8]
Belinostat is a pan-HDAC inhibitor, meaning it broadly targets Class I, II, and IV HDAC isoforms with nanomolar potency.[1][9] It contains a hydroxamate group that chelates a zinc ion essential for the enzymatic activity of the HDAC family.[1]
This compound is an orally available, Class I-selective HDAC inhibitor.[5][6] Its mechanism has been uniquely leveraged in EBV-positive lymphomas. In this context, Nanatinostat induces the expression of a viral kinase, BGLF4, within the tumor cells.[5][6] This viral enzyme then activates the antiviral prodrug ganciclovir (administered as valganciclovir).[10] The activated ganciclovir inhibits DNA synthesis in the cancer cells, leading to targeted cell death. This novel, targeted approach is referred to as a "Kick and Kill" strategy.[11]
Clinical Performance and Efficacy
Direct head-to-head clinical trials comparing Nanatinostat and belinostat are not available. Belinostat was evaluated as a monotherapy in a broad PTCL population, while Nanatinostat has primarily been studied as part of a combination therapy specifically for EBV-positive PTCL.
Belinostat: The pivotal Phase II BELIEF study led to the FDA's accelerated approval of belinostat for R/R PTCL.[1][12] In this single-arm trial, 129 patients who had received a median of two prior therapies were treated with intravenous belinostat.[1][12] In the 120 evaluable patients, the overall response rate (ORR) was 25.8%, with 10.8% achieving a complete response (CR).[12] The median duration of response (DoR) was 13.6 months, and the median overall survival (OS) was 7.9 months.[12]
This compound: The Phase II NAVAL-1 trial investigated Nanatinostat both as a monotherapy and in combination with valganciclovir (termed "nana-val") in patients with R/R EBV+ PTCL.[11][13] The combination therapy demonstrated significantly greater efficacy than Nanatinostat alone. In the intent-to-treat (ITT) population (n=10), the nana-val combination achieved an ORR of 50% and a CR rate of 20%.[11][13] In the efficacy-evaluable population (n=7), these rates increased to 71% and 29%, respectively.[11][13] In contrast, Nanatinostat monotherapy resulted in a 10% ORR with no complete responses.[11][13] A separate Phase 1b/2 study focusing on EBV+ lymphomas reported a median DoR of 17.3 months for the nana-val combination in patients with nodal PTCL.[10]
| Metric | This compound (in Combination with Valganciclovir) | Belinostat (Monotherapy) |
| Trial | NAVAL-1 (Phase 2)[11][13] | BELIEF (Phase 2)[12][14] |
| Patient Population | Relapsed/Refractory EBV+ PTCL | Relapsed/Refractory PTCL |
| N (Evaluable) | 7 | 120 |
| Overall Response Rate (ORR) | 71% | 25.8% |
| Complete Response (CR) Rate | 29% | 10.8% |
| Partial Response (PR) Rate | 42% | 15% |
| Median Duration of Response (DoR) | 17.3 months (from Phase 1b/2 data)[10] | 13.6 months[12] |
| Median Progression-Free Survival (PFS) | Not Reported | 1.6 months[12] |
| Median Overall Survival (OS) | Not Reported | 7.9 months[12] |
Note: The clinical data for Nanatinostat and belinostat are from separate trials with different patient populations (EBV-selected vs. broad PTCL) and treatment regimens (combination vs. monotherapy), precluding a direct comparison.
Safety and Tolerability
The safety profiles of both agents are generally manageable but distinct.
Belinostat: In the BELIEF trial, the most common grade 3/4 adverse events were hematologic, including anemia (10.8%), thrombocytopenia (7%), and neutropenia (6.2%).[12] Other frequently reported adverse events of any grade included nausea, fatigue, and vomiting.[15][16]
This compound: In the NAVAL-1 trial, the nana-val combination was associated with any-grade treatment-related adverse events such as decreased platelet count (20%), anemia (10%), and fatigue (10%).[13] Grade 3/4 toxicities were infrequent and included decreased platelet count and diarrhea in one patient each.[13] Nanatinostat monotherapy was associated with higher rates of anemia (50%) and fatigue (30%).[13] Another study reported Grade 3/4 cytopenias for the combination, including neutropenia (29%), thrombocytopenia (20%), and anemia (20%).[5]
| Adverse Event | This compound (Combination or Monotherapy) | Belinostat (Monotherapy) |
| Anemia | 20% (combo)[5]; 40% (mono)[13] | 10.8%[12] |
| Thrombocytopenia | 20% (combo)[5] | 7.0%[12] |
| Neutropenia | 29% (combo)[5] | 6.2%[12] |
| Fatigue | Not reported as Grade 3/4 | 5.0%[16] |
| Dyspnea | Not reported as Grade 3/4 | 6.2%[12] |
Data compiled from separate clinical trials. Frequencies reflect the percentage of patients experiencing the event.
Experimental Protocols and Workflows
Detailed experimental protocols from the pivotal studies are not fully published. The following represents generalized methodologies for key assays and trial designs relevant to the evaluation of these agents.
This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a drug on cancer cell lines.
-
Cell Culture: T-cell lymphoma cell lines (e.g., Jurkat, HuT-78) are cultured in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C and 5% CO2.
-
Seeding: Cells are seeded into 96-well microplates at a density of 5,000-10,000 cells per well and allowed to adhere or stabilize for 24 hours.
-
Drug Treatment: A serial dilution of the HDAC inhibitor (e.g., Nanatinostat or belinostat) is prepared. The cells are treated with a range of concentrations, including a vehicle-only control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drug to exert its effect.
-
Viability Assessment: A viability reagent (e.g., MTS or MTT) is added to each well. This reagent is converted by metabolically active (living) cells into a colored formazan product.
-
Data Acquisition: After a 1-4 hour incubation with the reagent, the absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTS).
-
Analysis: Absorbance values are normalized to the vehicle control. A dose-response curve is generated, and the IC50 value is calculated using non-linear regression analysis.
This outlines the key elements of the single-arm, open-label study design used to evaluate belinostat's efficacy in R/R PTCL.[1][12]
-
Primary Objective: To determine the overall response rate (ORR) of the investigational agent.
-
Patient Population: Adults with histologically confirmed PTCL who have relapsed after or are refractory to at least one prior systemic therapy.
-
Key Inclusion Criteria: Measurable disease, adequate organ function (hematologic, renal, hepatic), and an acceptable performance status (e.g., ECOG ≤ 2).
-
Key Exclusion Criteria: Prior treatment with an HDAC inhibitor, significant cardiovascular disease, or active CNS lymphoma.
-
Treatment Regimen: Belinostat administered at 1,000 mg/m² as a 30-minute IV infusion on days 1-5 of a 21-day cycle.[1] Treatment continues until disease progression or unacceptable toxicity.
-
Efficacy Assessment: Tumor response is evaluated using standardized criteria (e.g., International Working Group criteria) at baseline and at regular intervals (e.g., every 2 cycles).
-
Safety Assessment: Adverse events are monitored continuously and graded according to a standard scale (e.g., CTCAE).
-
Statistical Analysis: The primary endpoint (ORR) is calculated with a 95% confidence interval. Secondary endpoints like DoR, PFS, and OS are estimated using the Kaplan-Meier method.
Conclusion
This compound and belinostat are both HDAC inhibitors with demonstrated activity in T-cell lymphoma, but they occupy distinct therapeutic niches based on current clinical data.
-
Belinostat is a US FDA-approved pan-HDAC inhibitor administered intravenously. As a monotherapy, it provides a modest but important clinical benefit (25.8% ORR) with durable responses in some patients across the broad landscape of relapsed/refractory PTCL.[1][12] Its manageable safety profile makes it a viable option for a heavily pre-treated population.[8]
-
This compound is an investigational, oral, Class I-selective HDAC inhibitor. Its main promise lies in a targeted combination therapy with valganciclovir for the specific subpopulation of EBV-positive PTCL.[11] In this setting, the "Kick and Kill" mechanism yields impressive response rates (50-71% ORR) that are substantially higher than belinostat's monotherapy efficacy in a broader population and its own monotherapy activity.[11][13]
The comparison highlights a shift in strategy from broad-acting epigenetic agents to targeted approaches that leverage the specific biology of a cancer subtype. While belinostat remains a standard-of-care option for R/R PTCL, the development of Nanatinostat exemplifies a precision medicine approach that could offer a highly effective, all-oral treatment for patients with EBV-driven disease.
References
- 1. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cornell-lymphoma.com [cornell-lymphoma.com]
- 3. Targeting the T-Cell Lymphoma Epigenome Induces Cell Death, Cancer Testes Antigens, Immune-Modulatory Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Belinostat? [synapse.patsnap.com]
- 8. Belinostat for Relapsed or Refractory Peripheral T-Cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylases (HDACs) Guided Novel Therapies for T-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 11. onclive.com [onclive.com]
- 12. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cancernetwork.com [cancernetwork.com]
- 14. researchgate.net [researchgate.net]
- 15. A Phase II trial of Belinostat (PXD101) in patients with relapsed or refractory peripheral or cutaneous T-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. dovepress.com [dovepress.com]
A Comparative Guide to Class I HDAC Inhibitors for Researchers
This guide provides a comparative analysis of Class I histone deacetylase (HDAC) inhibitors, tailored for researchers, scientists, and drug development professionals. Class I HDACs, which include HDAC1, HDAC2, HDAC3, and HDAC8, are crucial epigenetic regulators, and their dysregulation is implicated in various diseases, particularly cancer.[1] This document offers an objective comparison of the performance of several key Class I HDAC inhibitors, supported by experimental data, detailed protocols, and pathway visualizations.
Mechanism of Action of Class I HDAC Inhibitors
Histone deacetylase inhibitors function by binding to the zinc-containing catalytic domain of HDAC enzymes, which blocks the deacetylation of both histone and non-histone proteins.[2] This inhibition leads to an accumulation of acetylated proteins, altering their function and stability.[3] The hyperacetylation of histone proteins results in a more relaxed chromatin structure, facilitating the transcription of genes, including tumor suppressor genes like p21.[1][4] The acetylation of non-histone proteins, such as p53, can enhance their stability and transcriptional activity, leading to cell cycle arrest and apoptosis.[1][4]
The general mechanism involves the inhibitor's zinc-binding group chelating the zinc ion in the active site of the HDAC enzyme, which prevents the substrate from binding.[2] This action ultimately triggers various cellular responses, including cell cycle arrest, induction of apoptosis, cellular differentiation, and senescence, making HDAC inhibitors a potent class of therapeutic agents.[1][5]
Comparative Performance of Class I HDAC Inhibitors
The efficacy of HDAC inhibitors is often evaluated by their half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a specific HDAC isoform by 50%. The table below summarizes the IC50 values for several prominent Class I HDAC inhibitors against the different Class I isoforms. Lower IC50 values indicate greater potency.
Table 1: IC50 Values (in nM) of Select Class I HDAC Inhibitors
| Inhibitor | Type | HDAC1 | HDAC2 | HDAC3 | HDAC8 | Reference |
|---|---|---|---|---|---|---|
| Entinostat (MS-275) | Class I Selective | 170 | 250 | 1,000 | >100,000 | [6] |
| Mocetinostat | Class I Selective | 170 | 270 | 930 | 10,000 | [7] |
| Romidepsin (FK228) | Class I Selective | 1.1 | 1.7 | 2.1 | 540 | [1] |
| Vorinostat (SAHA) | Pan-HDAC | 10 | 20 | 20 | 310 | [6][8] |
| Belinostat (PXD101) | Pan-HDAC | 12 | 41 | 8 | 51 | [9] |
| Panobinostat (LBH589) | Pan-HDAC | 0.5 | 0.8 | 2.5 | 30 | [9] |
| Compound 1 | HDAC1/2 Selective | 10 | 20 | >10,000 | >100,000 | [6] |
| Compound 2 | HDAC1/2 Selective | 50 | 50 | >10,000 | >100,000 |[6] |
Note: IC50 values can vary between different studies and assay conditions.
Key Signaling Pathways Modulated by Class I HDAC Inhibition
Inhibition of Class I HDACs affects multiple signaling pathways that are critical for cell survival and proliferation. These agents can induce the expression of tumor suppressors and pro-apoptotic proteins while repressing genes involved in cell cycle progression and survival.
Key affected pathways include:
-
p53 Pathway : HDAC inhibitors can lead to the hyperacetylation of the p53 tumor suppressor protein.[1] This modification enhances its stability and transcriptional activity, promoting the expression of downstream targets like p21 (which induces cell cycle arrest) and pro-apoptotic genes like Bim.[4]
-
Apoptosis Pathways : Class I HDAC inhibitors can induce both intrinsic and extrinsic apoptosis pathways.[4] They regulate the balance of pro- and anti-apoptotic proteins from the Bcl-2 family and can upregulate components of the death receptor pathway, such as TRAIL and DR5.[2][4]
-
Cell Cycle Regulation : A common effect of Class I HDAC inhibition is the upregulation of the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest, typically at the G1/S or G2/M phase.[4]
-
Hippo Pathway : Recent studies have shown that HDAC inhibitors can modulate the Hippo signaling pathway, a key regulator of cell proliferation and apoptosis. For instance, the Class I inhibitor Romidepsin has been shown to downregulate the expression of the transcriptional co-activator YAP while upregulating canonical Hippo pathway target genes.[9]
-
Other Pathways : Other signaling cascades impacted by Class I HDAC inhibitors include those related to Myc, TGF-β, TNF, and PI3K-AKT.[2][10]
Experimental Protocols
Accurate assessment of HDAC inhibitor potency and selectivity relies on robust experimental assays. Below is a detailed methodology for a common in vitro assay used to determine HDAC activity.
Fluorometric HDAC Activity Assay
This protocol is adapted from methodologies used to measure HDAC activity in cell or tissue lysates.[11]
Objective: To quantify the enzymatic activity of HDACs in the presence of various concentrations of an inhibitor to determine its IC50 value.
Materials:
-
HDAC assay buffer
-
HeLa nuclear extract (as a source of HDAC enzymes) or purified recombinant HDAC enzymes
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Lysine developer solution (containing a protease like trypsin)
-
Test inhibitors dissolved in DMSO
-
Trichostatin A (TSA) as a positive control inhibitor
-
96-well microplate (black, for fluorescence)
-
Fluorometric microplate reader
Workflow:
Procedure:
-
Preparation: Prepare serial dilutions of the test inhibitor and the control inhibitor (TSA) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the source of HDAC enzymes (e.g., HeLa nuclear extract), and the various concentrations of the inhibitor or DMSO (vehicle control).[12]
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes) to allow the inhibitor to interact with the enzymes.
-
Reaction Initiation: Add the fluorogenic HDAC substrate to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes. During this time, active HDACs will deacetylate the substrate.
-
Development: Add the lysine developer solution to each well.[12] The developer contains a protease that specifically cleaves the deacetylated substrate, releasing the fluorophore (e.g., AMC).
-
Fluorescence Measurement: Incubate for an additional 15-30 minutes at 37°C, then measure the fluorescence using a microplate reader (e.g., excitation at 360 nm, emission at 460 nm for AMC).
-
Data Analysis: The fluorescence signal is directly proportional to the amount of deacetylation, and thus to HDAC activity. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
This guide provides a foundational understanding and comparative overview of Class I HDAC inhibitors. Researchers are encouraged to consult the primary literature for more detailed information on specific inhibitors and their applications.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] Histone deacetylase inhibitors: molecular mechanisms of action | Semantic Scholar [semanticscholar.org]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase (HDAC) Inhibitor Kinetic Rate Constants Correlate with Cellular Histone Acetylation but Not Transcription and Cell Viability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. HDAC inhibitors modulate Hippo pathway signaling in hormone positive breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pan-histone deacetylase inhibitors regulate signaling pathways involved in proliferative and pro-inflammatory mechanisms in H9c2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Measuring Histone Deacetylase Inhibition in the Brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Virtual screening and experimental validation of novel histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
(Rac)-Nanatinostat and Valganciclovir: A Synergistic Approach to Treating EBV-Positive Lymphomas
A novel "Kick and Kill" strategy demonstrates promising clinical efficacy in targeting Epstein-Barr virus (EBV)-associated malignancies. By combining the histone deacetylase (HDAC) inhibitor (Rac)-Nanatinostat with the antiviral agent valganciclovir, researchers are leveraging a synergistic mechanism to selectively eliminate cancer cells harboring the virus.
This comparison guide provides an in-depth analysis of the synergistic effect of this compound and valganciclovir, presenting supporting clinical data, outlining the underlying mechanism of action, and detailing the experimental protocols used to evaluate such therapeutic combinations. This information is intended for researchers, scientists, and drug development professionals interested in oncology and antiviral therapies.
Mechanism of Action: The "Kick and Kill" Hypothesis
The synergistic efficacy of Nanatinostat and valganciclovir is rooted in a two-pronged "Kick and Kill" approach that reactivates the lytic cycle of the Epstein-Barr virus within tumor cells, thereby rendering them susceptible to antiviral treatment.[1][2]
-
The "Kick" - Lytic Induction by Nanatinostat: In latently infected tumor cells, the EBV genome is largely silenced. Nanatinostat, a Class I-selective HDAC inhibitor, reverses this epigenetic silencing.[1][2][3] By inhibiting HDAC1, HDAC2, and HDAC3, Nanatinostat leads to the expression of EBV lytic genes, most notably the viral protein kinase BGLF4.[1][4][5] This reactivation of the lytic cycle effectively "kicks" the dormant virus into an active state.
-
The "Kill" - Antiviral Activity of Ganciclovir: Valganciclovir is an oral prodrug that is converted to ganciclovir in the body. The newly expressed EBV protein kinase (BGLF4) phosphorylates ganciclovir into its monophosphate form.[1][5] Cellular kinases then further convert it into the active ganciclovir triphosphate, which inhibits both viral and cellular DNA synthesis, ultimately leading to apoptosis (cell death) of the EBV-positive tumor cells.[1][3]
dot
Caption: The "Kick and Kill" mechanism of Nanatinostat and valganciclovir.
Clinical Evidence of Synergy
Clinical trials have provided strong evidence for the synergistic anti-tumor activity of Nanatinostat in combination with valganciclovir in patients with relapsed or refractory (R/R) EBV-positive lymphomas. The significantly higher response rates observed with the combination therapy compared to Nanatinostat monotherapy underscore the synergistic effect.
Phase 2 NAVAL-1 Trial (Stage 1) Data
Data from the Phase 2 NAVAL-1 trial demonstrated a clinically meaningful antitumor response in patients with R/R EBV-positive peripheral T-cell lymphoma (PTCL) treated with the Nanatinostat and valganciclovir combination (Nana-val).[6]
| Treatment Arm | Intent-to-Treat (ITT) Population (n=10) | Efficacy-Evaluable Population |
| Overall Response Rate (ORR) | Complete Response (CR) Rate | |
| Nana-val Combination | 50% | 20% |
| Nanatinostat Monotherapy | 10% | 0% |
Data presented at the 2024 Joint Annual Congress of Taiwan Society of Blood and Marrow Transplantation and The Hematology Society of Taiwan.[6]
Phase 1b/2 Study in R/R EBV-Positive Lymphomas
An earlier Phase 1b/2 study also showed encouraging efficacy for the combination across various EBV-positive lymphoma subtypes.[7][8]
| Lymphoma Subtype | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Overall (n=43 evaluable) | 40% | 19% |
| Angioimmunoblastic T-cell Lymphoma (n=15) | 60% | 27% |
| Diffuse Large B-cell Lymphoma (DLBCL) (n=6) | 66% | 33% |
| Immunodeficiency-Associated Lymphoproliferative Disorders (n=10) | 30% | 20% |
The durable responses observed in a heavily pretreated patient population further support the potent synergistic effect of this combination therapy.[1]
Comparison with Alternative HDAC Inhibitors
While specific preclinical data for Nanatinostat with valganciclovir is not extensively published, studies on other HDAC inhibitors have demonstrated a similar synergistic effect with ganciclovir in EBV-positive cancer cell lines. This suggests that the "Kick and Kill" mechanism is a class effect for HDAC inhibitors that can induce the EBV lytic cycle.
| HDAC Inhibitor | Potency | Reference |
| Panobinostat (LBH589) | Effective at nanomolar concentrations. | [9] |
| Romidepsin | Potently induces EBV lytic cycle at ~0.5 to 5 nM. | [4] |
| MS275 (Entinostat) | Effective at nanomolar concentrations. | [9] |
| Sodium Valproate | Showed evidence of inducing lysis of EBV-infected lymphoma cells in combination with ganciclovir. | [10][11] |
| Sodium Butyrate | Acts as an inducer of EBV lytic-phase gene expression and efficiently kills EBV-infected cells in combination with ganciclovir. | [9] |
These studies collectively indicate that various HDAC inhibitors can sensitize EBV-positive lymphoma cells to ganciclovir, with newer generation inhibitors like Nanatinostat, panobinostat, and romidepsin showing significantly higher potency.[4][9]
Experimental Protocols
The evaluation of the synergistic effect of drug combinations like Nanatinostat and valganciclovir involves a series of in vitro assays to determine their impact on cell viability and viral replication.
Cell Viability and Cytotoxicity Assays
Objective: To determine the concentration of each drug that is toxic to the host cells and to measure the combined effect on the viability of cancer cells.
Protocol (Example using MTS assay):
-
Cell Seeding: Seed EBV-positive lymphoma cells (e.g., Raji, P3HR1) in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a matrix of increasing concentrations of Nanatinostat and ganciclovir, both alone and in combination. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plates for a period that allows for multiple rounds of viral replication and drug effect (e.g., 48-72 hours).
-
MTS Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent to each well.
-
Incubation and Measurement: Incubate for 1-4 hours and then measure the absorbance at 490 nm. The absorbance is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated controls. Determine the IC50 (the concentration that inhibits 50% of cell growth) for each drug and the combinations.
dot
Caption: A generalized workflow for in vitro antiviral synergy testing.
EBV Lytic Cycle Induction Assay
Objective: To confirm that Nanatinostat induces the expression of EBV lytic genes.
Protocol (Example using Western Blot for ZEBRA protein):
-
Cell Treatment: Treat EBV-positive cells with varying concentrations of Nanatinostat for a specified time (e.g., 24-48 hours).
-
Protein Extraction: Lyse the cells and extract total protein.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for an EBV lytic protein (e.g., ZEBRA or BMRF1).
-
Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) for chemiluminescent detection. An increase in the lytic protein signal indicates induction of the lytic cycle.
Synergy Analysis
Objective: To quantitatively determine if the combined effect of the two drugs is synergistic, additive, or antagonistic.
Methodology: The data from the cell viability assays (dose-response matrix) is analyzed using mathematical models such as the Bliss Independence model or the Loewe Additivity model .
-
Bliss Independence Model: This model assumes that the two drugs act independently. A synergy score is calculated based on the difference between the observed and expected effects. A positive score indicates synergy.
-
Loewe Additivity Model: This model is based on the concept of dose equivalence. It is often used when drugs have similar mechanisms of action. A deviation from the additivity line indicates synergy or antagonism.
These calculations are typically performed using specialized software like SynergyFinder.
Conclusion
The combination of this compound and valganciclovir represents a promising, targeted therapy for EBV-positive lymphomas. The "Kick and Kill" mechanism, supported by strong clinical data, demonstrates a clear synergistic effect, leading to significant anti-tumor activity in patients with relapsed or refractory disease. While direct preclinical dose-response data for this specific combination is not widely published, the broader evidence from other HDAC inhibitors supports the underlying mechanism of action. Further research and the publication of preclinical data will continue to solidify the understanding of this potent synergistic antiviral strategy.
References
- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. immunitybio.com [immunitybio.com]
- 3. Paper: Oral Nanatinostat (Nstat) and Valganciclovir (VGCV) in Patients with Recurrent Epstein-Barr Virus (EBV)-Positive Lymphomas: Initial Phase 2 Results [ash.confex.com]
- 4. Inhibition of class I histone deacetylases by romidepsin potently induces Epstein-Barr virus lytic cycle and mediates enhanced cell death with ganciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. onclive.com [onclive.com]
- 7. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jdc.jefferson.edu [jdc.jefferson.edu]
- 9. Histone deacetylase inhibitors are potent inducers of gene expression in latent EBV and sensitize lymphoma cells to nucleoside antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Sodium valproate in combination with ganciclovir induces lysis of EBV-infected lymphoma cells without impairing EBV-specific T-cell immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Tumor Activity of (Rac)-Nanatinostat in EBV-Positive Malignancies
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of (Rac)-Nanatinostat, a selective class I histone deacetylase (HDAC) inhibitor, with alternative therapeutic strategies for Epstein-Barr virus (EBV)-positive cancers. The information presented is based on available preclinical and clinical experimental data.
Introduction to this compound
This compound (hereafter Nanatinostat) is an investigational oral drug that functions as a selective inhibitor of class I histone deacetylases.[1] Its primary mechanism of action in the context of EBV-positive cancers is to induce the expression of viral kinases in tumor cells. This "Kick" phase reactivates the lytic cycle of the latent virus.[2] Subsequently, an antiviral prodrug, valganciclovir, is administered. The viral kinases phosphorylate valganciclovir into its active cytotoxic form, which then selectively eliminates the EBV-infected cancer cells in a "Kill" phase.[1][2] This targeted approach aims to minimize damage to healthy cells.[1]
Performance Comparison
The anti-tumor activity of Nanatinostat, primarily in combination with valganciclovir, has been evaluated in clinical trials for patients with relapsed or refractory (R/R) EBV-positive lymphomas. This section compares the available efficacy data for the Nanatinostat combination with Nanatinostat monotherapy, other HDAC inhibitors, and a standard-of-care chemotherapy regimen.
Table 1: Comparison of Clinical Efficacy in Relapsed/Refractory EBV-Positive Lymphomas
| Treatment Regimen | Trial Identifier | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Nanatinostat + Valganciclovir | NAVAL-1 (Phase 2) | R/R EBV+ Peripheral T-Cell Lymphoma (PTCL) (ITT, n=10) | 50%[3] | 20%[3] |
| NAVAL-1 (Phase 2) | R/R EBV+ PTCL (Efficacy-Evaluable, n=7) | 71%[3] | 29%[3] | |
| Phase 1b/2 | R/R EBV+ Lymphomas (B- and T-cell) | 58%[4] | 33%[4] | |
| Phase 1b/2 | R/R EBV+ T-cell/NK-cell NHL (n=15) | 60%[5] | 27%[5] | |
| Nanatinostat Monotherapy | NAVAL-1 (Phase 2) | R/R EBV+ PTCL (ITT, n=10) | 10%[3] | 0%[3] |
| NAVAL-1 (Phase 2) | R/R EBV+ PTCL (Efficacy-Evaluable, n=8) | 13%[3] | 0%[3] | |
| Other HDAC Inhibitors | ||||
| Romidepsin | Phase 2 | Relapsed/Refractory PTCL | 25%-38% | - |
| Vorinostat | Phase 2 | Relapsed/Refractory Follicular Lymphoma | 47% | - |
| Panobinostat | Phase 1 | Cutaneous T-Cell Lymphoma | 67% (2 CR, 4 PR) | 22% |
| Standard Chemotherapy | ||||
| R-CHOP | Retrospective | Elderly EBV+ DLBCL | 72.2% (≥PR)[6] | - |
| R-CHOP | Retrospective | EBV+ DLBCL | - | Higher odds of CR vs. CHOP[7] |
Note: Direct head-to-head comparative trials between Nanatinostat and other HDAC inhibitors or standard chemotherapy in a homogenous EBV-positive lymphoma population are limited. The data presented is from separate studies and should be interpreted with caution due to potential differences in patient characteristics, prior therapies, and study designs.
Signaling Pathways and Experimental Workflows
Nanatinostat's "Kick & Kill" Mechanism of Action
The following diagram illustrates the proposed mechanism of action for Nanatinostat in combination with valganciclovir.
Clinical Trial Workflow: NAVAL-1 (NCT05011058)
The diagram below outlines the workflow for the Phase 2 NAVAL-1 clinical trial.
Experimental Protocols
Detailed methodologies for the key clinical trials evaluating Nanatinostat are summarized below.
Phase 1b/2 Study in R/R EBV-Positive Lymphomas (NCT03397706)
-
Objective : To determine the safety, tolerability, and recommended Phase 2 dose (RP2D) of Nanatinostat in combination with valganciclovir, and to assess the preliminary efficacy of the combination.[2][5]
-
Patient Population : Adults with relapsed or refractory EBV-positive lymphomas, including B-cell, T-cell, and NK-cell non-Hodgkin lymphoma, classical Hodgkin lymphoma, and immunodeficiency-associated lymphoproliferative disorders, who had received at least one prior systemic therapy.[2][5]
-
Dosing Regimen : The RP2D was established as Nanatinostat 20 mg orally once daily for 4 days per week, in combination with valganciclovir 900 mg orally once daily, administered in 28-day cycles.[2]
-
Efficacy Assessment : Tumor response was evaluated according to the Lugano Classification criteria.[5]
NAVAL-1: Phase 2 Study in R/R EBV-Positive Lymphomas (NCT05011058)
-
Objective : To evaluate the efficacy and safety of Nanatinostat in combination with valganciclovir in patients with various subtypes of relapsed or refractory EBV-positive lymphomas.[3][8]
-
Patient Population : Patients with relapsed or refractory EBV-positive lymphomas, including a cohort with peripheral T-cell lymphoma (PTCL).[3][8]
-
Dosing Regimen :
-
Combination Arm : Nanatinostat 20 mg orally once daily for 4 days a week, plus valganciclovir 900 mg orally once daily for 7 days a week.[3]
-
Monotherapy Arm : Nanatinostat 20 mg orally once daily for 4 days a week.[3]
-
Patients in the monotherapy arm who did not respond after 6 weeks were permitted to cross over to the combination arm.[3]
-
-
Efficacy Assessment : The primary endpoint was the overall response rate (ORR).[3]
Conclusion
This compound, in combination with valganciclovir, demonstrates a novel, targeted approach to treating EBV-positive malignancies. The "Kick & Kill" strategy has shown promising clinical activity in patients with relapsed or refractory EBV-positive lymphomas, with a manageable safety profile.[3][5] The comparison with Nanatinostat monotherapy in the NAVAL-1 trial suggests a synergistic effect of the combination.[3]
While direct comparative data with other HDAC inhibitors and standard chemotherapy regimens are limited, the response rates observed with the Nanatinostat-valganciclovir combination appear favorable, particularly in heavily pre-treated patient populations. Further investigation, including potential head-to-head trials, will be crucial to definitively establish the position of Nanatinostat in the therapeutic landscape for EBV-associated cancers.
References
- 1. clinicaltrials.eu [clinicaltrials.eu]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. onclive.com [onclive.com]
- 4. immunitybio.com [immunitybio.com]
- 5. ashpublications.org [ashpublications.org]
- 6. Clinical outcome of elderly patients with Epstein-Barr virus positive diffuse large B-cell lymphoma treated with a combination of rituximab and CHOP chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. jorgejcastillo.com [jorgejcastillo.com]
- 8. cancernetwork.com [cancernetwork.com]
(Rac)-Nanatinostat: A Potential Strategy for Overcoming Panobinostat Resistance? A Comparative Guide
For researchers and drug development professionals navigating the complexities of epigenetic therapies, the emergence of resistance to histone deacetylase (HDAC) inhibitors like panobinostat presents a significant clinical challenge. This guide provides a comparative analysis of (Rac)-Nanatinostat, a selective Class I HDAC inhibitor, and the pan-HDAC inhibitor panobinostat, with a focus on the potential efficacy of this compound in panobinostat-resistant models. While direct experimental data on this specific scenario is not yet available in published literature, this guide synthesizes current knowledge on their mechanisms of action and the principles of HDAC inhibitor resistance to offer a scientifically grounded perspective.
Comparative Profile: this compound vs. Panobinostat
| Feature | This compound (CHR-3996) | Panobinostat (LBH589) |
| HDAC Class Inhibition | Selective Class I | Pan-inhibitor (Classes I, II, and IV)[1] |
| Primary Mechanism | Inhibition of HDACs 1, 2, and 3, leading to histone hyperacetylation and altered gene expression.[2] | Broad inhibition of HDAC enzymes, leading to hyperacetylation of histone and non-histone proteins.[1][3] |
| Known Clinical Applications / Investigations | Investigated in refractory solid tumors and Epstein-Barr Virus (EBV)-positive lymphomas in combination with valganciclovir.[2][4][5] | Approved for the treatment of multiple myeloma; investigated in various hematological and solid tumors.[3][6] |
| Reported Resistance Mechanisms | Data not available. | Altered mitochondrial energetics in gliomas[7]; high levels of Bcl-2 and activated NF-κB in cutaneous T-cell lymphoma.[8] |
Mechanism of Action: A Tale of Two Inhibitors
Histone deacetylase inhibitors exert their anti-cancer effects by altering the epigenetic landscape of tumor cells. They block the action of HDAC enzymes, which are responsible for removing acetyl groups from histones. This leads to an accumulation of acetylated histones, a more relaxed chromatin structure, and the re-expression of silenced tumor suppressor genes, ultimately inducing cell cycle arrest, differentiation, and apoptosis.[6]
While both drugs share this fundamental mechanism, their specificity differs significantly. Panobinostat is a pan-inhibitor, acting on a broad spectrum of HDAC enzymes across classes I, II, and IV.[1] This wide-ranging activity can affect numerous cellular processes, including protein degradation and DNA repair, contributing to its potent anti-tumor effects.[3][9]
In contrast, This compound (also known as CHR-3996) is a selective Class I HDAC inhibitor.[4][10] This specificity for HDACs 1, 2, and 3 could potentially offer a more targeted therapeutic approach with a different safety and efficacy profile. A notable application of Nanatinostat is in EBV-positive cancers, where it is used to induce the expression of viral proteins, rendering the cancer cells susceptible to antiviral drugs like valganciclovir.[2][5][10]
Understanding Panobinostat Resistance
Acquired resistance to panobinostat is a complex phenomenon. Studies have begun to shed light on the potential molecular pathways involved.
Experimental Data on HDAC Inhibitor Resistance
| Cell Line Model | Inhibitor | Resistance Mechanism | Key Findings |
| Pediatric and Adult High-Grade Glioma | Panobinostat | Increased reliance on oxidative phosphorylation. | Resistant cells showed increased levels of TCA cycle metabolites.[7] |
| Cutaneous T-cell Lymphoma (CTCL) | Panobinostat | Upregulation of anti-apoptotic pathways. | Insensitive cell lines had constitutively activated NF-κB and high levels of Bcl-2.[8] |
| T-cell Lymphoma (TCL) | Belinostat | Failure to induce histone acetylation. | Belinostat-resistant cells showed cross-resistance to panobinostat and vorinostat.[11] |
| Colon Tumor (HCT116) | Vorinostat | Loss of typical HDAC inhibitor responses. | Acquired resistance correlated with a loss of histone acetylation and apoptosis, with cross-resistance to other hydroxamate-class inhibitors like panobinostat.[12][13] |
One key pathway implicated in resistance to panobinostat in CTCL involves the transcription factor NF-κB and the anti-apoptotic protein Bcl-2.[8] Constitutive activation of this pathway can allow cancer cells to evade the pro-apoptotic signals induced by panobinostat.
Experimental Protocols for Studying Panobinostat Resistance
To investigate the mechanisms of panobinostat resistance in CTCL, the following methodologies were employed[8]:
-
Cell Lines and Culture: CTCL cell lines (e.g., MyLa, HuT78) were cultured in standard media.
-
Cell Viability and Apoptosis Assays: Cell viability was assessed using assays such as MTS or CellTiter-Glo. Apoptosis was quantified by flow cytometry using Annexin V/propidium iodide staining.
-
Western Blot Analysis: Protein levels of key signaling molecules (e.g., Bcl-2, Bax, phosphorylated STAT3/5) were determined by Western blotting to assess the activity of apoptotic and survival pathways.
-
NF-κB Activity Assay: The activation of NF-κB was measured using an ELISA-based assay that detects the binding of active NF-κB to its consensus sequence.
-
In Vivo Xenograft Model: The efficacy of panobinostat was evaluated in a CTCL xenograft mouse model. Tumor-bearing mice were treated with panobinostat, and tumor volume was monitored over time to assess treatment response.
This compound in Panobinostat-Resistant Models: A Theoretical Perspective
The development of cross-resistance among HDAC inhibitors is a significant concern. Studies have shown that resistance to one HDAC inhibitor can sometimes confer resistance to others, particularly those within the same structural class.[11][12] For instance, resistance to the hydroxamate inhibitor vorinostat has been shown to lead to cross-resistance to panobinostat, another hydroxamate.[13]
However, the differing selectivity of this compound offers a potential avenue to overcome panobinostat resistance. As a Class I selective inhibitor, its mechanism of action is more focused than that of the pan-inhibitor panobinostat. It is plausible that resistance mechanisms developed in response to the broad activity of panobinostat may not be effective against a more targeted inhibitor like Nanatinostat. For example, if resistance is mediated by the upregulation of a Class II HDAC, a Class I selective inhibitor might retain its efficacy.
This concept is supported by findings that panobinostat was effective in some vorinostat-resistant CTCL cells, suggesting that cross-resistance is not universal and that distinct mechanisms of resistance can exist for different HDAC inhibitors.[8] Therefore, a logical next step in research would be to directly test the efficacy of this compound in panobinostat-resistant cell lines.
Experimental Workflow for Future Studies
Conclusion
While panobinostat remains a potent anti-cancer agent, acquired resistance limits its long-term efficacy. This compound, with its selective inhibition of Class I HDACs, presents a rational therapeutic alternative that may circumvent certain panobinostat resistance mechanisms. The distinct target profile of Nanatinostat could be key to its activity in a panobinostat-refractory setting. However, this hypothesis requires rigorous preclinical validation. Direct experimental testing of this compound in well-characterized panobinostat-resistant models is essential to determine its true potential and to guide future clinical strategies for patients who have developed resistance to pan-HDAC inhibitors.
References
- 1. deacetylase-inhibitor-cocktail.com [deacetylase-inhibitor-cocktail.com]
- 2. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms underlying the clinical efficacy of panobinostat involve Stochasticity of epigenetic signaling, sensitization to anticancer drugs, and induction of cellular cell death related to cellular stresses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Histone Deacetylase Inhibitors as Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting mitochondrial energetics reverses panobinostat- and marizomib-induced resistance in pediatric and adult high-grade gliomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Activity of deacetylase inhibitor panobinostat (LBH589) in cutaneous T-cell lymphoma models: Defining molecular mechanisms of resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. clinicaltrials.eu [clinicaltrials.eu]
- 11. Resistance to histone deacetylase inhibitors confers hypersensitivity to oncolytic reovirus therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Nanatinostat and Romidepsin for T-Cell Lymphoma
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted therapies for T-cell lymphomas, histone deacetylase (HDAC) inhibitors have emerged as a promising class of agents. This guide provides a detailed, head-to-head comparison of two notable HDAC inhibitors: Nanatinostat and romidepsin. While both drugs modulate gene expression through HDAC inhibition, they exhibit distinct mechanistic nuances, target patient populations, and clinical profiles. This document aims to deliver an objective comparison based on available preclinical and clinical data to inform research and drug development efforts.
At a Glance: Key Differences
| Feature | Nanatinostat | Romidepsin |
| Primary Mechanism | Selective Class I HDAC inhibitor; in Epstein-Barr virus-positive (EBV+) cancers, it induces viral lytic genes, sensitizing cancer cells to antiviral drugs ("kick and kill" strategy).[1][2][3] | Potent, non-selective inhibitor of Class I and II HDACs, leading to cell cycle arrest, induction of apoptosis, and modulation of multiple survival signaling pathways.[4][5][6] |
| Target Patient Population | Primarily investigated in patients with EBV-positive lymphoid malignancies, including Peripheral T-Cell Lymphoma (PTCL).[1][7][8] | Approved for the treatment of cutaneous T-cell lymphoma (CTCL) and peripheral T-cell lymphoma (PTCL) in patients who have received at least one prior systemic therapy.[9][10][11] |
| Administration | Oral.[1][7] | Intravenous.[10] |
| Clinical Efficacy (PTCL) | In combination with valganciclovir in relapsed/refractory EBV+ PTCL, has shown an overall response rate (ORR) of 50% and a complete response (CR) rate of 20% in an intent-to-treat population.[12] | As a single agent in relapsed/refractory PTCL, has demonstrated ORRs ranging from 25% to 38% and CR rates from 15% to 18% in various phase II studies.[13] |
In-Depth Analysis: Mechanism of Action and Preclinical Data
HDAC Inhibition Profile
Both Nanatinostat and romidepsin function by inhibiting histone deacetylases, enzymes that play a crucial role in the epigenetic regulation of gene expression. However, their selectivity and potency against different HDAC isoforms vary, which likely contributes to their distinct biological effects.
| HDAC Isoform | Nanatinostat IC50 (nM) | Romidepsin IC50 (nM) |
| HDAC1 | 3 | 36 |
| HDAC2 | 4 | 47 |
| HDAC3 | 7 | - |
| HDAC4 | - | 510 |
| HDAC6 | - | 1400 |
| (Data compiled from multiple sources. A hyphen (-) indicates data was not available.) |
Nanatinostat demonstrates high potency and selectivity for Class I HDACs (HDAC1, 2, and 3). In contrast, romidepsin is a potent inhibitor of Class I HDACs and also exhibits activity against Class II HDACs (HDAC4 and HDAC6), albeit at higher concentrations.
Signaling Pathways and Cellular Effects
Nanatinostat's "Kick and Kill" Mechanism in EBV+ Cancers
Nanatinostat's primary therapeutic strategy in EBV-associated malignancies is a targeted "kick and kill" approach.[7][3] By selectively inhibiting Class I HDACs, Nanatinostat induces the expression of EBV lytic genes, such as BZLF1 and BGLF4, within the latently infected tumor cells. The expression of these viral proteins "kicks" the virus out of latency. This is followed by the "kill" step, where the newly expressed viral kinases phosphorylate an antiviral prodrug, such as ganciclovir (administered as the oral prodrug valganciclovir), converting it into its active cytotoxic form. This active drug is then incorporated into the DNA of the cancer cells, leading to chain termination and apoptosis.
Romidepsin's Multi-faceted Anti-Tumor Activity
Romidepsin exerts its anti-cancer effects through a broader, less targeted mechanism involving the inhibition of both Class I and II HDACs. This leads to the accumulation of acetylated histones and other proteins, resulting in the altered expression of numerous genes that regulate key cellular processes.
One of the key downstream effects of romidepsin is the induction of cell cycle arrest, often at the G2/M phase.[5][14] This is mediated, in part, by the upregulation of the cyclin-dependent kinase inhibitor p21.[5][15] Romidepsin also potently induces apoptosis through both intrinsic and extrinsic pathways.[4][16] This involves the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and activation of caspases.[4][17]
Furthermore, romidepsin has been shown to modulate several critical pro-survival signaling pathways. Notably, it inhibits the PI3K/AKT/mTOR pathway, which is frequently hyperactivated in cancer and plays a central role in cell growth, proliferation, and survival.[4][18]
Clinical Efficacy and Safety
Direct comparative clinical trials between Nanatinostat and romidepsin are not available. The following data is a summary from separate clinical trials in patients with relapsed or refractory PTCL.
Efficacy in Peripheral T-Cell Lymphoma (PTCL)
| Drug Combination/Monotherapy | Clinical Trial | Patient Population | Overall Response Rate (ORR) | Complete Response (CR) Rate |
| Nanatinostat + Valganciclovir | NAVAL-1 (Phase 2)[12] | Relapsed/Refractory EBV+ PTCL (n=10, ITT) | 50% | 20% |
| Romidepsin | Phase 2[13] | Relapsed/Refractory PTCL | 25-38% | 15-18% |
It is important to note that the patient population for the Nanatinostat trial was specifically EBV-positive, which represents a subset of all PTCL cases.
Safety and Tolerability
Nanatinostat (in combination with valganciclovir): The most common treatment-related adverse events are generally hematological and include neutropenia, thrombocytopenia, and anemia. Non-hematological toxicities such as nausea and fatigue have also been reported.[19]
Romidepsin: Common adverse events include fatigue, nausea, and transient thrombocytopenia and granulocytopenia.[20] Electrocardiographic (ECG) changes have been observed, but are not typically associated with myocardial damage.
Experimental Protocols
Detailed methodologies for key in vitro assays used to characterize HDAC inhibitors are provided below.
HDAC Inhibition Assay (Fluorometric)
Objective: To determine the in vitro potency of a compound against specific HDAC isoforms.
Workflow:
Materials:
-
Recombinant human HDAC enzymes (e.g., HDAC1, HDAC2, etc.)
-
HDAC assay buffer
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Developer solution (containing a protease like trypsin and a potent HDAC inhibitor like Trichostatin A to stop the reaction)
-
Test compounds (Nanatinostat, romidepsin)
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds and the recombinant HDAC enzyme.
-
Incubate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate.
-
Incubate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction and generate the fluorescent signal by adding the developer solution. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths.
-
Plot the fluorescence signal against the compound concentration and determine the IC50 value using non-linear regression analysis.
Cell Viability (MTT) Assay
Objective: To assess the cytotoxic effect of a compound on cancer cell lines.
Procedure:
-
Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound for a specified duration (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis (Annexin V/Propidium Iodide) Assay
Objective: To quantify the induction of apoptosis by a compound.
Procedure:
-
Treat cancer cells with the test compound at various concentrations.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells represent early apoptotic cells, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Cell Cycle Analysis
Objective: To determine the effect of a compound on cell cycle distribution.
Procedure:
-
Treat cancer cells with the test compound.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in a staining solution containing a DNA intercalating dye (e.g., propidium iodide) and RNase A.
-
Incubate in the dark to allow for DNA staining.
-
Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Conclusion
Nanatinostat and romidepsin are both potent HDAC inhibitors with demonstrated clinical activity in T-cell lymphomas. The key differentiator lies in their mechanism of action and, consequently, their target patient populations. Romidepsin acts as a broad-spectrum HDAC inhibitor, inducing cell cycle arrest and apoptosis through multiple pathways, and is an established treatment for CTCL and PTCL. Nanatinostat, on the other hand, offers a more targeted approach for EBV-positive malignancies by leveraging the virus's own machinery to induce cancer cell death.
For researchers and drug developers, the choice between these or similar agents will depend on the specific context of the disease being studied. The targeted "kick and kill" strategy of Nanatinostat may offer a highly effective and potentially less toxic approach for the subset of patients with EBV-driven lymphomas. Romidepsin's broader mechanism of action may be advantageous in EBV-negative T-cell lymphomas and other hematological malignancies. Further preclinical and clinical studies, including potential head-to-head comparisons in relevant patient populations, will be crucial to fully elucidate the comparative efficacy and optimal therapeutic positioning of these two important anti-cancer agents.
References
- 1. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. Romidepsin targets multiple survival signaling pathways in malignant T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Romidepsin (depsipeptide) induced cell cycle arrest, apoptosis and histone hyperacetylation in lung carcinoma cells (A549) are associated with increase in p21 and hypophosphorylated retinoblastoma proteins expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What is the mechanism of Romidepsin? [synapse.patsnap.com]
- 7. ashpublications.org [ashpublications.org]
- 8. A PHASE 1B/2 STUDY EVALUATING THE SAFETY AND EFFICACY OF NANATINOSTAT PLUS VALGANCICLOVIR FOR TREATMENT OF RELAPSED/REFRACTORY EPSTEIN-BARR VIRUS-POSITIVE NODAL PERIPHERAL T-CELL LYMPHOMA | Hematology, Transfusion and Cell Therapy [htct.com.br]
- 9. researchgate.net [researchgate.net]
- 10. aacrjournals.org [aacrjournals.org]
- 11. Romidepsin in Peripheral and Cutaneous T-Cell Lymphoma: Mechanistic Implications from Clinical and Correlative Data - PMC [pmc.ncbi.nlm.nih.gov]
- 12. onclive.com [onclive.com]
- 13. researchgate.net [researchgate.net]
- 14. cancer-research-network.com [cancer-research-network.com]
- 15. tandfonline.com [tandfonline.com]
- 16. Romidepsin (FK228/depsipeptide) controls growth and induces apoptosis in neuroblastoma tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Romidepsin (FK228), a potent histone deacetylase inhibitor, induces apoptosis through the generation of hydrogen peroxide - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Efficacy and Treatment-Related Adverse Events of Romidepsin in PTCL Clinical Studies: A Systematic Review and Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Targeted therapy with nanatinostat and valganciclovir in recurrent EBV-positive lymphoid malignancies: a phase 1b/2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Romidepsin induces cell cycle arrest, apoptosis, histone hyperacetylation and reduces matrix metalloproteinases 2 and 9 expression in bortezomib sensitized non-small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for (Rac)-Nanatinostat: A Guide for Laboratory Professionals
Ensuring the safe and proper disposal of potent, biologically active compounds is a cornerstone of laboratory safety and environmental responsibility. (Rac)-Nanatinostat, a potent, class I selective HDAC inhibitor investigated for its anticancer effects, requires careful handling and disposal due to its cytotoxic potential.[1] While some safety data sheets (SDS) may classify the compound as non-hazardous under GHS, its mechanism of action necessitates that it be treated as a hazardous substance to minimize risk to personnel and the environment.[2]
This guide provides comprehensive, step-by-step procedures for the proper disposal of this compound, aligning with standard practices for chemotherapeutic and antineoplastic agents.[3][4]
Immediate Safety and Handling Precautions
Before beginning any procedure, ensure you are equipped with the appropriate Personal Protective Equipment (PPE).
-
PPE Requirements: Always wear protective gloves, a lab coat, and eye protection or a face shield. Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or aerosols.[2]
Step-by-Step Disposal Protocol
The fundamental principle for disposing of this compound waste is segregation. This waste stream must be kept separate from regular trash, biohazardous waste, and other chemical waste streams unless explicitly permitted by your institution's Environmental Health & Safety (EH&S) office.
1. Disposal of Solid Waste:
-
Description: This category includes contaminated lab supplies such as gloves, pipette tips, centrifuge tubes, flasks, and absorbent paper.
-
Procedure:
-
Collect all solid waste contaminated with this compound in a dedicated, clearly labeled hazardous waste container.
-
The container should be a leak-proof, puncture-resistant container, often color-coded yellow and marked "Chemotherapeutic Waste" or "Cytotoxic Waste".[3]
-
Do not dispose of this waste in regular trash or standard biohazard bags.[3]
-
Once the container is full, seal it and arrange for pickup through your institution's EH&S chemical waste program.[3]
-
2. Disposal of Liquid Waste:
-
Description: This includes unused solutions, cell culture media containing the compound, and solvent rinses from contaminated glassware.
-
Procedure:
-
Do not pour liquid waste containing this compound down the drain. [3]
-
Collect all liquid waste in a dedicated, sealed, and leak-proof container made of chemically resistant material.
-
Label the container clearly with a hazardous waste tag, identifying the contents as "this compound" and listing all solvent components and their approximate concentrations.
-
For rinsing empty containers that held the pure compound, the first rinse must be collected and disposed of as hazardous waste.[5] Subsequent rinses may be handled similarly, or as directed by your local EH&S guidelines.
-
Store the sealed liquid waste container in a designated secondary containment area until it is collected by your institution's EH&S department.
-
3. Disposal of Unused or Expired this compound:
-
Description: This applies to the pure, unused solid compound or expired solutions.
-
Procedure:
-
The original container with the unused compound must be disposed of as hazardous chemical waste.
-
Ensure the container is tightly sealed and properly labeled.
-
Complete a chemical waste pickup request through your institution's EH&S office.[3]
-
4. Spill Cleanup and Disposal:
-
Procedure:
-
Evacuate the immediate area and ensure proper ventilation.
-
Wearing full PPE, absorb liquid spills with a finely-powdered, liquid-binding material like diatomite or a universal binder.[2]
-
For solid spills, carefully collect the powder without creating dust.
-
Decontaminate the surface by scrubbing with alcohol.[2]
-
Collect all cleanup materials (absorbent, contaminated wipes, gloves, etc.) in the designated chemotherapeutic waste container.[2]
-
Summary of Disposal Procedures
For quick reference, the table below summarizes the disposal streams for various types of this compound waste.
| Waste Type | Description | Disposal Container | Disposal Method |
| Solid Waste | Contaminated gloves, pipette tips, labware, paper towels. | Yellow Chemotherapeutic Waste Bag/Container | Institutional EH&S Chemical Waste Program |
| Liquid Waste | Unused solutions, contaminated media, first rinses of glassware. | Sealed, Labeled Hazardous Waste Bottle | Institutional EH&S Chemical Waste Program |
| Pure Compound | Unused, expired, or excess this compound powder. | Original Labeled Container | Institutional EH&S Chemical Waste Program |
| Spill Debris | Absorbent materials and PPE used for spill cleanup. | Yellow Chemotherapeutic Waste Bag/Container | Institutional EH&S Chemical Waste Program |
Logical Workflow for this compound Waste Management
The following diagram illustrates the decision-making process for the proper segregation and disposal of waste generated from work with this compound.
References
Essential Safety and Logistical Information for Handling (Rac)-Nanatinostat
(Rac)-Nanatinostat is a potent histone deacetylase (HDAC) inhibitor with anticancer properties, necessitating stringent safety protocols to minimize exposure.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound to ensure the safety of researchers, scientists, and drug development professionals. The following information should be used as a supplement to a thorough institutional risk assessment and in conjunction with the compound's specific Safety Data Sheet (SDS).
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical and should be based on a risk assessment of the specific procedures being performed. Given that this compound is a potent compound, likely in powder form, a high level of precaution is warranted, especially when handling the neat substance.
Table 1: Recommended PPE for Handling this compound
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (Powder) | - Full-face powered air-purifying respirator (PAPR) or supplied-air respirator- Disposable, solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders.[4] Full respiratory protection and double-gloving are essential to prevent systemic exposure. |
| Solution Preparation | - Chemical fume hood or other ventilated enclosure- Lab coat- Safety glasses with side shields or chemical splash goggles- Single pair of chemical-resistant gloves (e.g., nitrile) | Reduced risk of aerosolization compared to handling powders, but potential for splashes and spills remains.[4] Engineering controls are the primary means of protection. |
| In Vitro / In Vivo Dosing | - Lab coat- Safety glasses- Appropriate gloves for the solvent and compound | Focus on preventing skin and eye exposure. The specific procedure will dictate the level of containment needed.[4] |
| General Laboratory Operations | - Lab coat- Safety glasses- Gloves | Standard laboratory practice to protect against incidental contact.[4] |
Operational Workflow for Handling this compound
A systematic approach is crucial for safely managing potent compounds from receipt to disposal. The following workflow diagram outlines the key stages.
Caption: Workflow for Safe Handling of this compound.
Disposal Plan for this compound Waste
Due to its cytotoxic nature, all waste contaminated with this compound must be treated as hazardous.[5][6] Proper segregation and disposal are mandatory to protect personnel and the environment.
Table 2: Disposal Guidelines for this compound Waste
| Waste Type | Disposal Container and Labeling | Procedure |
| Contaminated Sharps | Rigid, puncture-resistant, leak-proof container with a purple lid or cytotoxic label.[7][8] | Place all needles, syringes, and other sharps that have come into contact with this compound into the designated cytotoxic sharps container immediately after use.[9] |
| Contaminated Solids (PPE, vials, etc.) | Thick (e.g., 2-4 mm), leak-proof plastic bags or rigid containers, color-coded (often purple or red) and labeled with the cytotoxic symbol.[5][6] | Carefully doff all contaminated PPE to avoid self-contamination and place it directly into the designated cytotoxic waste container.[4] All disposable labware (e.g., vials, pipette tips) should also be placed in this container. |
| Aqueous/Solvent Waste | Sealed, labeled, leak-proof container. | Collect all liquid waste containing this compound in a dedicated, clearly labeled container. Do not mix with other waste streams unless compatibility is confirmed.[4] |
All cytotoxic waste must be handled by trained personnel and disposed of through a certified hazardous waste transporter, typically via high-temperature incineration.[7]
Caption: Cytotoxic Waste Segregation and Disposal Pathway.
Mechanism of Action: HDAC Inhibition
This compound is a potent inhibitor of Class I histone deacetylases (HDACs).[3] This inhibition leads to the accumulation of acetylated histones, altering chromatin structure and gene expression, which ultimately results in cell cycle arrest and apoptosis in cancer cells.
Caption: Simplified Signaling Pathway of this compound.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. This compound|CAS 914937-68-1|DC Chemicals [dcchemicals.com]
- 3. caymanchem.com [caymanchem.com]
- 4. benchchem.com [benchchem.com]
- 5. danielshealth.ca [danielshealth.ca]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 9. edu.cdhb.health.nz [edu.cdhb.health.nz]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
